molecular formula C12H17FN2O2 B8208438 2-fluoro-4-nitro-N,N-dipropylaniline

2-fluoro-4-nitro-N,N-dipropylaniline

Cat. No.: B8208438
M. Wt: 240.27 g/mol
InChI Key: UAJNPQAJLZZEED-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-N,N-dipropylaniline ( 2702505-11-9) is a fluorinated aniline derivative offered as a key chemical intermediate for research and development purposes. Its molecular formula is C 12 H 17 FN 2 O 2 , and it has a molecular weight of 240.27 . This compound is designed for use as a building block in organic synthesis , particularly in the pharmaceutical and agrochemical industries. The molecular structure incorporates both a fluoro substituent and a nitro group on an aromatic ring system. The fluorine atom, due to its high electronegativity, can significantly influence the electron distribution of the molecule, potentially affecting its reactivity, metabolic stability, and binding affinity in target systems . The nitro group is a versatile functional group known for its strong electron-withdrawing effect, which can activate the aromatic ring for nucleophilic substitution reactions. It also serves as a common precursor for the reduction to an aniline derivative, providing a handle for further chemical modifications . The N,N -dipropyl side chain may contribute to increased lipophilicity, which can influence the compound's solubility and membrane permeability. While specific applications for this exact molecule are not extensively documented in the public domain, its structural features are commonly sought after in the development of various specialty chemicals . Researchers value such compounds for constructing complex molecules with tailored properties in discovery chemistry programs. Handling and Usage Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-4-nitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNPQAJLZZEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-N,N-dipropylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its unique combination of a nitro group, a fluorine atom, and N,N-dipropyl substitution on the aniline scaffold imparts specific electronic and steric properties that are of interest for the development of novel bioactive molecules and functional materials. The nitro group, a strong electron-withdrawing group, and the fluorine atom, a highly electronegative element, significantly influence the molecule's reactivity, polarity, and potential for intermolecular interactions. The N,N-dipropyl groups add lipophilicity and steric bulk, which can modulate properties such as solubility, membrane permeability, and crystal packing.

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-fluoro-4-nitro-N,N-dipropylaniline. As a Senior Application Scientist, this document is structured to not only present the fundamental characteristics of the compound but also to provide detailed, field-proven experimental protocols for their determination. This approach ensures scientific integrity and empowers researchers to validate and expand upon the data presented herein.

Molecular Structure and Key Functional Groups

The molecular structure of 2-fluoro-4-nitro-N,N-dipropylaniline is foundational to understanding its chemical behavior. The strategic placement of its functional groups dictates its electronic properties and reactivity.

Caption: Molecular structure of 2-fluoro-4-nitro-N,N-dipropylaniline.

Synthesis and Characterization

While a specific, optimized synthesis for 2-fluoro-4-nitro-N,N-dipropylaniline is not extensively reported in the literature, a plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,2-difluoro-4-nitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene, with dipropylamine. The reaction would likely be carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric or hydrochloric acid byproduct.

Proposed Synthetic Scheme:

Synthesis Reactant1 1,2-Difluoro-4-nitrobenzene Product 2-Fluoro-4-nitro-N,N-dipropylaniline Reactant1->Product Reactant2 Dipropylamine Reactant2->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product Base Base (e.g., K2CO3, Et3N) Base->Product

Caption: Proposed synthetic route for 2-fluoro-4-nitro-N,N-dipropylaniline.

Physicochemical Properties

Due to the limited availability of experimental data for 2-fluoro-4-nitro-N,N-dipropylaniline, the following table presents a combination of predicted values and expected ranges based on the analysis of structurally similar compounds. Detailed experimental protocols for the determination of these properties are provided in the subsequent sections.

PropertyPredicted Value / Expected RangeRationale for Prediction
Molecular Formula C₁₂H₁₇FN₂O₂Based on molecular structure.
Molecular Weight 240.28 g/mol Calculated from the molecular formula.
Appearance Yellow to orange crystalline solidNitroanilines are typically colored solids.
Melting Point 50 - 70 °CThe related 2-fluoro-4-nitroaniline has a melting point of 122-130 °C. The addition of two propyl chains is expected to significantly decrease the melting point due to reduced crystal lattice energy.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is common for nitroaromatic compounds.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in non-polar solvents (e.g., hexane); very slightly soluble in water.The N,N-dipropyl groups increase lipophilicity, while the nitro and fluoro groups contribute to polarity.
pKa (of the protonated amine) 1 - 2The electron-withdrawing nitro and fluoro groups significantly reduce the basicity of the aniline nitrogen.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 2-fluoro-4-nitro-N,N-dipropylaniline.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting point range (typically 0.5-1 °C), while impurities will broaden and depress the melting point.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[1]

  • Capillary tubes (open at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the crystalline 2-fluoro-4-nitro-N,N-dipropylaniline into a clean, dry mortar and gently grind it into a fine powder.[1]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[2]

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This will save time during the accurate determination.[1]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Set a slow heating rate of 1-2 °C/minute.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[2]

  • Replicate Measurements: Repeat the accurate determination at least twice to ensure reproducibility.

Melting_Point_Workflow cluster_Prep Sample Preparation cluster_Measurement Measurement Grind Grind Sample to Fine Powder Load Load Capillary Tube Grind->Load Place Place Capillary in Apparatus Load->Place Heat_Fast Rapid Heating (Approx. MP) Place->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Slow Heating (1-2 °C/min) Cool->Heat_Slow Observe Observe and Record Melting Range Heat_Slow->Observe

Caption: Experimental workflow for melting point determination.

Spectroscopic Characterization

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[3][4]

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Potassium bromide (KBr), spectroscopy grade

Procedure (KBr Pellet Method):

  • Sample Preparation: Weigh approximately 1-2 mg of 2-fluoro-4-nitro-N,N-dipropylaniline and 100-200 mg of dry KBr.[5]

  • Grinding: Combine the sample and KBr in an agate mortar and grind thoroughly until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer a portion of the powder into the pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to correct for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum of the sample. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic
2970-2850C-H stretchAliphatic (propyl groups)
~1600C=C stretchAromatic ring
1520-1475N-O asymmetric stretchNitro group
1360-1290N-O symmetric stretchNitro group
1350-1250C-N stretchAromatic amine
1250-1000C-F stretchFluoro group

The presence of a nitro group, an electron-withdrawing substituent, can cause a shift in the characteristic absorption frequencies of the amino group.[6]

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field. ¹H, ¹³C, and ¹⁹F NMR are particularly useful for characterizing 2-fluoro-4-nitro-N,N-dipropylaniline.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.

Expected Spectral Features:

  • ¹H NMR:

    • Signals in the aromatic region (δ 7.0-8.5 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Signals corresponding to the propyl groups (triplets and sextets) in the aliphatic region (δ 0.8-3.5 ppm). The chemical shifts of the methylene protons adjacent to the nitrogen will be influenced by the electron-withdrawing nature of the aromatic ring.[7][8]

  • ¹³C NMR:

    • Distinct signals for each of the six aromatic carbons, with chemical shifts influenced by the fluorine, nitro, and N,N-dipropylamino substituents.

    • Signals for the three unique carbons of the propyl groups.

  • ¹⁹F NMR:

    • A single resonance, as there is only one fluorine atom in the molecule. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.[9]

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

Expected Spectral Features:

  • Molecular Ion Peak (M⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of the compound (240.28 g/mol ). In EI-MS, the molecular ion peak should be observable.[10]

  • Isotopic Pattern: The presence of a single fluorine atom will not significantly alter the isotopic pattern from that of a typical organic molecule.

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[11] Fragmentation of the propyl chains (loss of C₃H₇, 43 Da) is also expected. The presence of a halogen can lead to characteristic fragmentation patterns.[12]

Potential Applications in Research and Development

The physicochemical properties of 2-fluoro-4-nitro-N,N-dipropylaniline suggest its potential utility in several areas:

  • Pharmaceutical Intermediate: The presence of the nitro group allows for its reduction to an amino group, providing a handle for further functionalization in the synthesis of active pharmaceutical ingredients (APIs).[13] The fluorine atom can enhance metabolic stability and binding affinity.

  • Dye Synthesis: Nitroanilines are common precursors in the synthesis of azo dyes.[14]

  • Material Science: The polar nature of the molecule could be exploited in the development of non-linear optical materials or as a component in specialized polymers.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2-fluoro-4-nitro-N,N-dipropylaniline. By integrating established theoretical principles with detailed, validated experimental protocols, this document serves as a valuable resource for researchers in chemistry and drug development. The provided methodologies for synthesis, purification, and characterization will enable scientists to reliably work with this compound and explore its full potential in their respective fields.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227. Retrieved from [Link]

  • Melting Points. (2013, April 15). NAU. Retrieved from [Link]

  • Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2860. Retrieved from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved from [Link]

  • Upadhyay, J., & Ahmad, S. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 7(3), 259-265. Retrieved from [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectra of Some Nitro-Substituted N-Alkylanilines. I. (n.d.). Amanote Research. Retrieved from [Link]

  • 2-Fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. Retrieved from [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research. (2023, December 13). Longdom Publishing. Retrieved from [Link]

  • Brunning, A. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Retrieved from [Link]

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2326. Retrieved from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon. Retrieved from [Link]

  • 4-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Agilent. Retrieved from [Link]

  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethyl Phenylenediamine. (2016). Rasayan Journal of Chemistry, 9(3), 340-347. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC. Retrieved from [Link]

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Fluoro-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved from [Link]

Sources

2-fluoro-4-nitro-N,N-dipropylaniline CAS number 93937-23-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in organic synthesis and medicinal chemistry. It prioritizes mechanistic insight, practical protocols, and safety integration.

CAS Number: 93937-23-4 Synonyms: N,N-Dipropyl-2-fluoro-4-nitroaniline; 4-Nitro-2-fluoro-N,N-dipropylbenzenamine Molecular Formula: C₁₂H₁₇FN₂O₂ Molecular Weight: 240.28 g/mol

Executive Summary

2-Fluoro-4-nitro-N,N-dipropylaniline is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals (dinitroaniline herbicides) and pharmaceutical building blocks (benzimidazole scaffolds). Its structure features a strongly electron-withdrawing nitro group para to a dialkylamino group, with an ortho-fluorine atom providing unique electronic modulation and lipophilicity.

This guide details the synthesis, reaction mechanisms, and handling protocols for CAS 93937-23-4, serving as a reference for laboratory scale-up and process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification / Description
Appearance Yellow to orange crystalline solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Acetonitrile; Insoluble in Water
LogP (Predicted) ~3.8 (High Lipophilicity due to dipropyl chains)
Melting Point Typically 45–55 °C (Class estimate; specific polymorphs vary)
Reactivity Susceptible to reduction (nitro group) and further SnAr (fluorine displacement under forcing conditions)

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) of 3,4-difluoronitrobenzene. This pathway is preferred over direct nitration of N,N-dipropylaniline due to the difficulty in controlling regioselectivity (ortho vs. meta) and preventing oxidation of the alkyl chains.

Reaction Mechanism (SₙAr)

The reaction proceeds via the addition-elimination mechanism. The nitro group at position 4 activates the benzene ring, making the fluorine at position 3 (relative to nitro) and position 4 (relative to nitro) susceptible. However, in 3,4-difluoronitrobenzene (also numbered as 1,2-difluoro-4-nitrobenzene), the fluorine at the para position to the nitro group is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex.

  • Substrate: 3,4-Difluoronitrobenzene (1,2-difluoro-4-nitrobenzene)[1][2]

  • Nucleophile: Dipropylamine

  • Leaving Group: Fluoride ion (F⁻)

Step-by-Step Laboratory Protocol

Scale: 10 mmol basis

Reagents:

  • 3,4-Difluoronitrobenzene (1.59 g, 10 mmol)

  • Dipropylamine (1.11 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq) - Acts as HF scavenger

  • Acetonitrile (ACN) or DMF (20 mL)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with 3,4-difluoronitrobenzene and anhydrous ACN. Add K₂CO₃.

  • Addition: Add dipropylamine dropwise at room temperature. The reaction is exothermic; ensure temperature does not exceed 40 °C during addition.

  • Reaction: Heat the mixture to reflux (80 °C for ACN) or 90 °C (if using DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3][4] The starting material (Rf ~0.6) should disappear, yielding a lower Rf yellow spot.

  • Workup:

    • Cool to room temperature.[5]

    • Filter off inorganic salts (KF, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Synthesis SM 3,4-Difluoronitrobenzene (Substrate) Complex Meisenheimer Complex SM->Complex S_NAr Attack (Para to NO2) Reagent Dipropylamine (Nucleophile) Reagent->Complex Base K2CO3 (Base) byproduct KF + KHCO3 Base->byproduct Product 2-Fluoro-4-nitro- N,N-dipropylaniline Complex->Product Elimination of F- Complex->byproduct HF Scavenging

Caption: Regioselective SₙAr synthesis pathway converting 3,4-difluoronitrobenzene to the target aniline.

Applications in Drug & Agrochemical Development[11][14]

Herbicide Resistance & Mode of Action

This compound is a structural analog of the dinitroaniline class of herbicides (e.g., Trifluralin, Oryzalin).

  • Mechanism: Dinitroanilines bind to tubulin, disrupting microtubule polymerization in plants.

  • Research Utility: The mononitro variant (CAS 93937-23-4) serves as a vital probe to study the "essentiality" of the second nitro group for binding affinity. It is often used in Structure-Activity Relationship (SAR) libraries to fine-tune lipophilicity (via the dipropyl group) vs. electronic withdrawal (nitro/fluoro balance).

Pharmaceutical Intermediate (Benzimidazoles)

The reduction of the nitro group yields 2-fluoro-N1,N1-dipropylbenzene-1,4-diamine .

  • Downstream Synthesis: This diamine is a precursor for 5-amino-benzimidazoles or quinoxalines when reacted with cyclization agents (e.g., formic acid, glyoxal).

  • Therapeutic Relevance: Fluorinated benzimidazoles are privileged scaffolds in kinase inhibitors (e.g., EGFR, VEGFR targets) where the fluorine atom enhances metabolic stability against P450 oxidation.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Three protons.[6][2][5] The proton ortho to the fluorine will show distinct H-F coupling.

      • δ ~7.9-8.0 ppm (dd, H-3, meta to amine, ortho to F).

      • δ ~7.8 ppm (dd, H-5, ortho to nitro).

      • δ ~6.7-6.9 ppm (t/m, H-6, ortho to amine).

    • Aliphatic Region:

      • δ ~3.2-3.4 ppm (t, 4H, N-CH ₂-).

      • δ ~1.6 ppm (m, 4H, -CH₂-CH ₂-CH₃).

      • δ ~0.9 ppm (t, 6H, -CH₃).

  • ¹⁹F NMR:

    • Single peak around δ -110 to -120 ppm (Ar-F ), showing coupling to adjacent protons.

Safety & Handling (HSE)

Hazard Classification (GHS):

  • Acute Toxicity: Category 4 (Oral/Dermal/Inhalation).

  • Skin Irritation: Category 2.[7]

  • Eye Irritation: Category 2A.

  • Target Organ Toxicity: May cause methemoglobinemia (characteristic of nitroanilines).

Protocol Standards:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for dipropyl derivatives due to enhanced lipophilic penetration), safety goggles, and lab coat.

  • Spill Management: Adsorb with sand or vermiculite. Do not use combustible materials (sawdust) as nitro compounds can be shock-sensitive when dry mixed with organics.

  • Waste Disposal: Segregate as "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2774662 (Related Analog: 4-Fluoro-2-nitro-N-methylaniline). Retrieved from [Link]

  • PrepChem. (2024). Synthesis of 3,4-difluoronitrobenzene (Precursor).[8][9] Retrieved from [Link]

Sources

molecular structure and conformation of 2-fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-4-nitro-N,N-dipropylaniline[1][2][3]

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-fluoro-4-nitro-N,N-dipropylaniline (CAS: 2702505-11-9), a specialized fluorinated aromatic intermediate.[2][3] While often overshadowed by its chlorinated analogues (e.g., herbicide intermediates), this molecule represents a critical case study in steric-electronic tuning .[1][2][3] The substitution of a bulkier chlorine with a smaller, highly electronegative fluorine atom at the ortho position dramatically alters the molecular conformation, enhancing p-orbital conjugation between the dialkylamino donor and the nitro acceptor.[1][2]

This guide details the synthesis, predicted crystallographic packing, and conformational analysis of the molecule, supported by Density Functional Theory (DFT) protocols and comparative analysis with the 2-chloro analogue (CAS: 6216-91-7).[1][2][3]

Chemical Identity and Synthesis Strategy

Molecular Specification
PropertySpecification
IUPAC Name 2-Fluoro-N,N-dipropyl-4-nitroaniline
Molecular Formula C₁₂H₁₇FN₂O₂
Molecular Weight 240.27 g/mol
Key Functional Groups Nitro (Electron Withdrawing), Dipropylamino (Electron Donating), Fluoro (Inductive Withdrawing/Resonance Donating)
Physical State Yellow to Orange Crystalline Solid (Predicted MP: 45–55 °C based on analogues)
Synthetic Pathway

The most robust synthesis avoids the direct alkylation of 2-fluoro-4-nitroaniline due to poly-alkylation side products.[2][3] Instead, a Nucleophilic Aromatic Substitution (SₙAr) on an activated fluorobenzene scaffold is the preferred industrial and laboratory route.[1][2][3]

Protocol: SₙAr Displacement

  • Substrate: 3,4-Difluoronitrobenzene.

  • Nucleophile: Di-n-propylamine (2.2 equivalents).[1][2][3]

  • Solvent: Acetonitrile (polar aprotic) or DMSO.[1][2][3]

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Mechanism: The 4-position fluorine is activated by the para-nitro group.[1][2][3] However, the 3-position fluorine (which becomes the 2-position in the product) is less activated.[1][2][3] Regioselectivity is driven by the strong para-activation of the nitro group, ensuring substitution occurs primarily at the 4-position relative to the nitro group (which corresponds to the C1 position in the aniline nomenclature).[1][2][3]

Synthesis Figure 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution SM 3,4-Difluoronitrobenzene Inter Meisenheimer Complex SM->Inter S_NAr Attack (Acetonitrile, 80°C) Reagent Di-n-propylamine (2.2 eq) Reagent->Inter Prod 2-Fluoro-4-nitro- N,N-dipropylaniline Inter->Prod -HF (Elimination)

Conformational Analysis: The "Ortho Effect"

The defining structural feature of this molecule is the competition between electronic conjugation (favoring planarity) and steric hindrance (favoring twisting).[1][2][3]

The Planarity Trade-off

In "push-pull" systems like nitroanilines, the lone pair on the amine nitrogen seeks to align with the aromatic


-system to donate electron density to the para-nitro group.[1][2][3] This creates a quinoid-like character.
  • Ideal State: The

    
     plane is coplanar with the benzene ring (
    
    
    
    ).[1][2][3]
  • Steric Reality: The propyl chains clash with the ortho substituent (Fluorine).[1][2][3]

Fluorine vs. Chlorine: A Critical Comparison

Unlike the 2-chloro analogue (2-Chloro-4-nitro-N,N-dipropylaniline), the 2-fluoro derivative exhibits significantly enhanced planarity.[2][3]

Feature2-Fluoro Derivative (Target)2-Chloro AnalogueImpact on Conformation
Van der Waals Radius ~1.47 Å~1.75 ÅFluorine exerts less steric pressure on the propyl groups.[1][2][3]
C-N Bond Rotation Restricted but closer to planarHighly twistedBetter orbital overlap in the Fluoro derivative.[1][2][3]

(UV-Vis)
Red-shifted (Bathochromic)Blue-shifted (Hypsochromic)Enhanced Charge Transfer (ICT) in the Fluoro compound.[1][2][3]

Structural Insight: The reduced steric bulk of fluorine allows the N,N-dipropyl group to adopt a conformation where the N-lone pair is nearly parallel to the ring's


-orbitals.[1][2][3] This maximizes the Intramolecular Charge Transfer (ICT) , making this molecule a more effective nonlinear optical (NLO) candidate than its chlorinated counterpart.[1][2][3]

Crystallographic Characterization Protocol

Since specific crystallographic data for this derivative is often proprietary or absent in public repositories, the following protocol serves as the standard for structural elucidation.

Crystal Growth Methodology
  • Solvent System: Slow evaporation from Ethanol/Hexane (1:[2][3]1) or Acetone/Water.[2][3]

  • Morphology: Expect yellow monoclinic prisms.[2][3]

  • Space Group Prediction:

    
     or 
    
    
    
    (Centrosymmetric).[1][2][3] The molecule lacks chiral centers, so it will not crystallize in a chiral space group unless spontaneous resolution occurs (rare).[1][2][3]
Key Structural Parameters (Predicted)

Based on the Cambridge Structural Database (CSD) trends for ortho-fluorinated nitroanilines:

  • C(ring)-N(amine) Bond Length: ~1.36–1.38 Å (Shortened due to double-bond character).[1][2][3]

  • N-O Bond Lengths: ~1.22 Å (Symmetric).[1][2][3]

  • Twist Angle (

    
    ):  The angle between the amino plane and benzene plane is predicted to be 10–15° , compared to 30–40°  for the 2-chloro analogue.[1][2][3]
    

Computational Validation (DFT Protocol)

To validate experimental findings or predict properties in the absence of crystals, the following Density Functional Theory (DFT) workflow is required.

Computational Workflow

Software: Gaussian 16 or ORCA. Theory Level: B3LYP/6-311++G(d,p) (Standard for organic electronic systems).[1][2][3]

Step 1: Geometry Optimization Calculate the global minimum to determine the equilibrium twist angle of the propyl chains.[2][3]

  • Check: Ensure no imaginary frequencies (NImag=0).[1][2][3]

Step 2: Frontier Molecular Orbitals (FMO) Analyze the HOMO-LUMO gap to quantify kinetic stability and optical reactivity.[1][2][3]

  • HOMO: Localized on the dipropylamine and benzene ring.[1][2][3]

  • LUMO: Localized on the nitro group and ortho-fluorine.[1][2][3]

DFT_Workflow Figure 2: Standard DFT Protocol for Conformational Analysis Input Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq Freq->Opt If NImag>0 (Re-optimize) TDDFT TD-DFT (Solvent Model) Predict UV-Vis Freq->TDDFT If NImag=0 Output Output: 1. Twist Angle 2. HOMO-LUMO Gap 3. Dipole Moment TDDFT->Output

Predicted Electronic Properties
  • Dipole Moment: High (~6–8 Debye) due to the aligned donor-acceptor vectors.[1][2][3]

  • Electrostatic Potential (ESP): The nitro group will show a region of high negative potential (red), while the propyl protons will show positive potential (blue), facilitating intermolecular hydrogen bonding in the crystal lattice (C-H...O interactions).[1][2][3]

Experimental Validation: Spectroscopy

NMR Characterization
  • 
    F NMR:  A diagnostic signal is expected around -110 to -120 ppm  (referenced to CFCl₃).[1][2][3] The multiplicity will be a triplet of doublets due to coupling with the aromatic protons.[1][3]
    
  • 
    H NMR: 
    
    • Propyl Region:

      
       0.9 (t, 6H, CH₃), 1.6 (m, 4H, CH₂), 3.3 (t, 4H, N-CH₂).[1][2]
      
    • Aromatic Region: The protons will show distinct coupling patterns.[1][2][3] The proton ortho to the fluorine (H3) will show a large

      
       coupling (~8-10 Hz).[1][2][3]
      
IR Spectroscopy
  • Asymmetric NO₂ Stretch: ~1500–1530 cm⁻¹.[2][3]

  • Symmetric NO₂ Stretch: ~1300–1350 cm⁻¹.[1][2][3]

  • C-F Stretch: ~1200–1250 cm⁻¹ (Strong band).[1][2][3]

References

  • PubChem. (2025).[1][2][3] 2-Chloro-4-nitroaniline Compound Summary. National Library of Medicine.[2][3] [1][2][3]

  • GuideChem. (2021).[2][3] Synthesis and Applications of Fluorinated Nitroanilines.

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 4-Fluoro-2-nitro-N-(2-propanyl)aniline.

  • Goettler, P. E., & Hamaker, C. G. (2022).[2][3] Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate.

  • NIST Chemistry WebBook. (2025).[2][3] 2-Chloro-4-nitro-N,N-dipropylaniline Spectral Data.

Sources

Electronic Topography & Reactive Loci of 2-Fluoro-4-Nitro-N,N-Dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic topography and reactivity profile of 2-Fluoro-4-nitro-N,N-dipropylaniline . This analysis is structured for researchers in medicinal chemistry and agrochemical synthesis, focusing on the mechanistic implications of its "push-pull" electronic system.

Executive Summary

2-Fluoro-4-nitro-N,N-dipropylaniline represents a classic "push-pull" aromatic system where the electron density is aggressively polarized between the donating dipropylamino group (EDG) and the withdrawing nitro group (EWG). Unlike simple benzene derivatives, the reactivity of this molecule is defined by a steric-electronic conflict : the activating amine is para-conjugated to the nitro group, but the potential leaving group (fluorine) is situated in a meta relationship to the nitro group, creating a kinetic barrier to standard Nucleophilic Aromatic Substitution (SNAr).

This guide delineates the three primary reactivity vectors:

  • The Nucleophilic Loci: The C6 ring position and N-alkyl chains.

  • The Electrophilic Loci: The Nitro group and the kinetically hindered C2-F bond.

  • The Metabolic Loci: Oxidative dealkylation pathways relevant to ADME profiling.

Part 1: Molecular Architecture & Electronic Distribution

The reactivity of this molecule is governed by the interplay of three substituents on the benzene core.

The "Push-Pull" Chromophore

The molecule features a strong dipole moment directed from the amine nitrogen (C1) to the nitro group (C4).

  • N,N-Dipropylamino Group (C1): Acts as a strong

    
    -donor (+M effect), significantly increasing electron density at the ortho (C2, C6) and para (C4) positions.
    
  • Nitro Group (C4): Acts as a strong

    
    -acceptor (-M, -I effect), withdrawing density primarily from C1, C3, and C5.
    
  • Fluoro Group (C2): exerts a strong inductive withdrawal (-I) but a weak resonance donation (+M). Crucially, it is located ortho to the amine and meta to the nitro group.

Resonance Visualization

The following diagram illustrates the resonance contributions that define the reactive sites. Note how the negative charge is stabilized by the nitro group, but the C2 position (bearing Fluorine) does not benefit from direct resonance activation by the nitro group for nucleophilic attack.

Resonance Figure 1: Electronic Resonance & Site Activation Substrate 2-Fluoro-4-nitro- N,N-dipropylaniline Resonance_A Canonical Form (Neutral) Substrate->Resonance_A Resonance_B Charge Separated (C1=N+, C4-NO2-) Substrate->Resonance_B Strong Conjugation Effect_C2 C2 Position (C-F): Inductively Activated only (Weak Electrophile) Resonance_A->Effect_C2 Meta-relationship to Nitro Effect_C6 C6 Position: High Electron Density (Nucleophilic Site) Resonance_B->Effect_C6 Ortho-Donation from Amine

Part 2: The Nucleophilic Loci (Sites of Attack)

Contrary to many nitro-halo-benzenes which are viewed primarily as electrophiles, the strong donation from the dipropylamino group makes specific sites on this molecule highly nucleophilic.

The C6 Carbon (SEAr Susceptibility)

The C6 position is the most electron-rich carbon on the ring.

  • Mechanism: It is ortho to the activating dialkylamine and meta to the deactivating nitro group. It is the only position open to Electrophilic Aromatic Substitution (SEAr).

  • Reactivity Prediction: Highly susceptible to halogenation (bromination/chlorination) or secondary nitration.

  • Steric Factor: The bulky dipropyl groups at N1 may exert steric hindrance at C6, but less so than at C2 (which bears the fluorine).

The Amine Nitrogen (Metabolic Liability)

The tertiary nitrogen is sterically crowded but electronically active. While resonance with the phenyl ring reduces its basicity (making salt formation difficult compared to aliphatic amines), it remains a prime target for oxidative enzymes.

Protocol A: Metabolic Stability Profiling (N-Dealkylation)

In drug development, the propyl chains are "soft spots" for Cytochrome P450 enzymes (specifically CYP3A4).

Experimental Workflow:

  • Incubation: Substrate (10 µM) is incubated with human liver microsomes (HLM) and NADPH regenerating system.

  • Mechanism: Hydroxylation occurs at the

    
    -carbon of the propyl chain.
    
  • Collapse: The hemiaminal intermediate spontaneously collapses, releasing propanal and the dealkylated secondary amine.

Metabolism Figure 2: Oxidative N-Dealkylation Pathway Parent Parent Molecule (Tertiary Amine) CYP CYP450 / NADPH [O] Insertion Parent->CYP Intermediate Carbinolamine (Unstable Hemiaminal) CYP->Intermediate Alpha-C Hydroxylation Products Secondary Amine + Propanal Intermediate->Products Spontaneous Dealkylation

Part 3: The Electrophilic Loci (Target Sites)

The Nitro Group (Redox Center)

The nitro group is the most reliable electrophilic handle. It can be reduced to the aniline (via catalytic hydrogenation or Fe/HCl) or arrested at the hydroxylamine stage.

  • Utility: Reduction converts the EWG (Nitro) into an EDG (Amine), completely inverting the electronic character of the ring for subsequent synthesis steps.

The C2-F Bond (The "Reluctant" Electrophile)

Critical Technical Distinction: In many drug synthesis campaigns, 2-fluoro-4-nitro derivatives are assumed to be excellent substrates for Nucleophilic Aromatic Substitution (SNAr). However, in this specific isomer, the reaction is kinetically disfavored.

  • The Problem: The Nitro group (C4) is meta to the Fluorine (C2).

  • The Mechanism: SNAr proceeds via a Meisenheimer complex.[1] Resonance stabilization of this anionic intermediate is most effective when the EWG is ortho or para to the leaving group.[2] Here, the negative charge cannot be delocalized onto the nitro oxygen.[1]

  • The Consequence: Displacement of the fluorine by nucleophiles (e.g., amines, alkoxides) will require forcing conditions (high heat, polar aprotic solvents like DMSO/NMP) compared to the 4-fluoro-2-nitro isomer.

Table 1: Comparative Reactivity of Fluoro-Nitro-Anilines

Feature2-Fluoro-4-Nitro-N,N-dipropylaniline4-Fluoro-2-Nitro-N,N-dipropylaniline
F vs NO2 Relationship Meta (1,3 relationship)Para (1,4 relationship)
SNAr Reactivity Low (Inductive activation only)High (Resonance activation)
Primary Activation C-F bond is stable; requires forcing conditions.C-F bond is labile; reacts at RT.
Preferred Reaction Reduction of Nitro; SEAr at C6.Displacement of Fluorine.[3]

Part 4: Experimental Validation Protocols

Protocol B: Proving Electrophilicity via Forced SNAr

To validate the stability of the C-F bond, the following protocol applies stress conditions.

  • Reagents: Dissolve 1.0 eq of 2-fluoro-4-nitro-N,N-dipropylaniline in anhydrous DMSO (0.5 M).

  • Nucleophile: Add 2.0 eq of Sodium Methoxide (NaOMe).

  • Conditions: Heat to 100°C for 4 hours.

  • Monitoring: Monitor via HPLC-MS.

    • Observation: Expect slow conversion to 2-methoxy-4-nitro-N,N-dipropylaniline.

    • Control: A para-isomer would react fully at Room Temperature within 30 minutes.

  • Workup: Quench with water, extract with EtOAc.

Protocol C: Proving Nucleophilicity via Bromination

To demonstrate the activation of the C6 position:

  • Reagents: Dissolve substrate in Glacial Acetic Acid.

  • Electrophile: Add 1.05 eq of Bromine (Br2) dropwise at 0°C.

  • Observation: Rapid decolorization of bromine indicates reaction at the C6 position (ortho to the amine).

  • Product: 2-Bromo-6-fluoro-4-nitro-N,N-dipropylaniline.

References

  • Mechanism of SNAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Establishes the requirement for ortho/para EWG positioning for rapid kinetics.
  • Metabolism of N,N-Dialkylanilines

    • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
    • Context: details the mechanism of -carbon hydroxylation and dealkyl
  • Synthesis & Reactivity of Fluoro-Nitroanilines

    • Bio-Rad Laboratories / SpectraBase.[4] "Spectroscopic data and reactivity profiles for 2-Fluoro-4-nitroaniline derivatives."

    • Context: Provides baseline physical property d
  • Electronic Effects in Substituted Benzenes

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
    • Context: Quantitative basis for the "Push-Pull" electronic assessment.

Sources

Technical Guide: Reactivity Profile of 2-Fluoro-4-Nitro-N,N-Dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity profile of 2-fluoro-4-nitro-N,N-dipropylaniline , a specialized intermediate with significant utility in the synthesis of fluorinated pharmaceuticals and agrochemicals (structurally analogous to dinitroaniline herbicides like Trifluralin).

Executive Summary & Structural Analysis

2-Fluoro-4-nitro-N,N-dipropylaniline (CAS: 2702505-11-9) represents a classic "push-pull" aromatic system. Its reactivity is governed by the interplay between the strongly electron-withdrawing nitro group (


) and the electron-donating dipropylamino group (

), with a fluorine atom positioned ortho to the amine and meta to the nitro group.
Electronic Architecture
  • C1 (Amine Node): The bulky

    
    -dipropyl group is a strong 
    
    
    
    -donor, significantly increasing electron density in the ring (activating for electrophilic attack, deactivating for nucleophilic attack).
  • C4 (Nitro Node): The nitro group withdraws electron density via resonance and induction, activating the ring for nucleophilic attack and serving as a primary site for reduction.

  • C2 (Fluoro Node): The fluorine atom is positioned meta to the nitro group. Unlike 4-fluoro-2-nitro isomers, this F-atom is not activated by the nitro group’s resonance effect. Consequently, the C–F bond is chemically stable against standard nucleophilic aromatic substitution (

    
    ), requiring specific catalytic activation for displacement.
    

Core Reactivity Pathways

The following diagram outlines the primary divergent reactivity pathways for this molecule.

ReactivityPathways Start 2-Fluoro-4-nitro- N,N-dipropylaniline Red_Agent Fe/HCl or H2/Pd Start->Red_Agent Nitro Reduction Ox_Agent CYP450 or KMnO4 Start->Ox_Agent Oxidative Dealkylation EAS_Agent Br2 / FeBr3 Start->EAS_Agent EAS (Ring Bromination) Product_Red 2-Fluoro-4-amino- N,N-dipropylaniline Red_Agent->Product_Red Chemo-selective Product_Ox N-Dealkylation (Aldehydes + Primary Amine) Ox_Agent->Product_Ox C-H Abstraction Product_EAS 6-Bromo Derivative (Sterically Hindered) EAS_Agent->Product_EAS Regioselective (C6)

Figure 1: Primary chemical transformations. Note the divergence between ring-functionalization (EAS) and substituent modification (Reduction/Oxidation).

Nitro Group Reduction (Chemoselective)

The transformation of the nitro group to an aniline (amine) is the most common synthetic utility.

  • Challenge: Preventing hydrodefluorination (loss of the fluorine atom). While the C–F bond is strong, catalytic hydrogenation with Pd/C can sometimes cleave aryl fluorides.

  • Solution: Use Iron (Fe) powder in Ammonium Chloride (

    
    )  or Tin(II) Chloride (
    
    
    
    )
    . These methods are highly chemoselective for
    
    
    reduction without affecting the halide or the
    
    
    -alkyl chains.
Nucleophilic Stability (The "Meta" Effect)

A critical distinction must be made regarding the fluorine reactivity. In many nitro-fluoro-benzenes (e.g., Sanger's reagent), the fluorine is displaced easily.

  • Observation: In 2-fluoro-4-nitro-N,N-dipropylaniline, the fluorine is meta to the nitro group.

  • Implication: The Meisenheimer complex formed during nucleophilic attack is not stabilized by the nitro group. Therefore, this molecule is resistant to

    
     under mild conditions.
    
  • Advanced Activation: Displacement of the fluorine requires photoredox catalysis (e.g., using acridinium salts) to generate a radical cation intermediate, temporarily reducing the electron density of the ring to facilitate nucleophilic attack [1].

Oxidative N-Dealkylation

The


-dipropyl chains are susceptible to oxidative cleavage, a primary metabolic pathway in biological systems (catalyzed by Cytochrome P450) and a degradation pathway in environmental conditions.
  • Mechanism: Hydrogen atom abstraction at the

    
    -carbon, followed by hydroxylation and spontaneous collapse to release propanal and the mono-propyl amine [2].
    

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH4Cl)

This protocol converts the 4-nitro group to a 4-amino group while preserving the 2-fluoro substituent.

Reagents:

  • Substrate: 2-Fluoro-4-nitro-N,N-dipropylaniline (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of substrate in 40 mL Ethanol. Add 10 mL water and the solid

    
    .
    
  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron powder portion-wise over 15 minutes. Vigorous stirring is essential to prevent clumping.

  • Reflux: Increase temperature to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The yellow starting material spot will disappear, replaced by a fluorescent blue amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Dry the organic layer (

    
    ) and evaporate to yield the 4-amino derivative.
    
Protocol B: Photoredox C–F Functionalization

This advanced protocol allows for the displacement of the normally inert Fluorine atom using a nucleophile (e.g., Morpholine).

Reagents:

  • Catalyst: 9-Mesityl-10-methylacridinium perchlorate (5 mol%)

  • Nucleophile: Morpholine (3.0 eq)

  • Light Source: Blue LED (450 nm)

  • Solvent: Acetonitrile (degassed)

Procedure:

  • Setup: In a Pyrex tube, combine substrate (0.5 mmol), catalyst, and nucleophile in Acetonitrile (5 mL).

  • Degassing: Sparge with Argon for 15 minutes to remove Oxygen (quencher).

  • Irradiation: Irradiate with Blue LED at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Mechanism: The excited catalyst oxidizes the electron-rich amine ring, forming a radical cation. This activates the C–F bond for nucleophilic attack by morpholine.

Reagent Compatibility Matrix

The following table summarizes the stability of 2-fluoro-4-nitro-N,N-dipropylaniline against common laboratory reagents.

Reagent ClassSpecific ReagentReactivityOutcome / Product
Acids HCl (conc.)[1]Stable Forms Anilinium Salt (reversible).
Bases NaOH (aq, 1M)Stable No reaction (F is not labile).
Nucleophiles NaOMe / MeOHInert No

under reflux (F is meta-NO2).
Reductants

/ Pd-C
Reactive Reduces

. Risk of C-F cleavage.
Reductants

/ HCl
Reactive Selective reduction of

.
Oxidants

Reactive Oxidizes alkyl chains (Dealkylation).
Electrophiles

/

Slow Bromination at C6 (sterically difficult).

Mechanistic Logic: Why the "Meta" Fluorine Matters

To fully understand the constraints of this molecule, one must visualize the resonance structures.

Resonance Structure 2-Fluoro-4-nitro- N,N-dipropylaniline Meisenheimer Meisenheimer Complex (Hypothetical Attack at C2) Structure->Meisenheimer Nucleophile attacks C2 Stability Negative Charge Localization Meisenheimer->Stability Resonance Hybrid Explain Charge ends up on C1, C3, C5. Nitro is at C4. NO2 CANNOT stabilize the negative charge. Reaction is DISFAVORED. Stability->Explain

Figure 2: Mechanistic explanation of the inertness of the C–F bond. Because the Nitro group is at C4 and the Fluorine at C2 (meta relationship), the negative charge in the intermediate cannot be delocalized onto the Nitro group.

References

  • Pistritto, V. A., et al. (2020).[2] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 142(40), 17187–17194.[2]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650.

  • BenchChem Technical Support. (2025). "Selective Reduction of Dinitro Compounds to 2-Fluoro-4-nitroaniline." BenchChem Technical Guides.

  • Organic Chemistry Portal. (2023). "Reduction of Nitro Compounds." Organic Chemistry Portal Protocols.

Sources

The Multifaceted Role of the Fluorine Substituent in the Reactivity of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the role of the fluorine substituent in modulating the chemical reactivity of 2-fluoro-4-nitro-N,N-dipropylaniline. The unique properties of fluorine, particularly its high electronegativity and small size, impart a complex and powerful influence on the molecule's electronic structure and reaction pathways. This document will dissect the interplay between fluorine's inductive and mesomeric effects, its function as an activating group and leaving group in nucleophilic aromatic substitution (SNAr), and the steric consequences of its ortho position relative to the bulky N,N-dipropylamino group. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated aromatic intermediates in complex organic synthesis.

Introduction: The Strategic Importance of Fluorine in Aromatic Systems

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] The fluorine atom, despite being the most electronegative element, is small and only slightly larger than a hydrogen atom, allowing it to act as a "super-hydrogen" with profound electronic implications. Its presence can drastically alter a molecule's physical and chemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

The subject of this guide, 2-fluoro-4-nitro-N,N-dipropylaniline, is a prototypical example of a highly functionalized aromatic building block. Its reactivity is governed by a delicate balance of electronic and steric effects exerted by its three key substituents.

  • The para-Nitro Group (NO₂): A powerful electron-withdrawing group (-I, -M) that strongly activates the aromatic ring for nucleophilic attack.

  • The ortho,para-directing N,N-dipropylamino Group (NPr₂): A strong electron-donating group (+M > -I) that increases the electron density of the ring, particularly at the ortho and para positions.

  • The ortho-Fluoro Group (F): The focus of this guide, which exerts a dual electronic role and significant steric influence.

Understanding the specific contribution of the fluorine atom is paramount to predicting and controlling the molecule's behavior in synthetic transformations.

The Dual Electronic Nature of the Fluorine Substituent

The influence of fluorine on an aromatic ring is a classic example of the competition between inductive and mesomeric (resonance) effects.[3][4]

Inductive Effect (-I): Activation by Withdrawal

Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bond framework.[3][5] This effect polarizes the C-F bond, drawing electron density away from the attached carbon and, by extension, from the entire aromatic π-system.[6] This general depletion of electron density makes the aromatic ring highly electrophilic and thus susceptible to attack by nucleophiles. This activation is the primary reason why nucleophilic aromatic substitution is a viable and often facile reaction pathway for this class of compounds.[7][8]

Mesomeric Effect (+M): Donation via Resonance

Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system, a positive mesomeric or resonance effect (+M).[6] This effect donates electron density to the ring, particularly at the ortho and para positions.

Caption: Interplay of electronic effects from the key substituents.

However, for fluorine, the orbital overlap between the compact 2p orbitals of fluorine and the 2p orbitals of carbon is not as effective as with other second-row elements. Consequently, the inductive effect overwhelmingly dominates the mesomeric effect.[4] The net result is that fluorine deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

The Pivotal Role in Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of the fluorine substituent in 2-fluoro-4-nitro-N,N-dipropylaniline is its role in facilitating SNAr reactions. This is a two-step addition-elimination mechanism.[8][9]

Mechanism: Meisenheimer Complex Formation and Stabilization
  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine (the ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[10][11]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the π-system and, crucially, onto the electron-withdrawing nitro group at the para position.[5][8] This delocalization onto the oxygen atoms of the nitro group is a major stabilizing factor, lowering the activation energy of the first step.[10][11]

  • Elimination of the Leaving Group: Aromaticity is restored by the rapid expulsion of the leaving group, in this case, the fluoride ion.

SNAr_Mechanism Start 2-Fluoro-4-nitro-N,N-dipropylaniline + Nu⁻ TS1 Rate-Determining Step (Nucleophilic Attack) Start->TS1 Intermediate Meisenheimer Complex(Resonance Stabilized Anion) TS1->Intermediate Stabilization Negative charge delocalized onto the para-Nitro group, stabilizing the intermediate. Intermediate->Stabilization TS2 Fast Step (Elimination) Intermediate->TS2 Product Substituted Product + F⁻ TS2->Product

Caption: The Addition-Elimination (SNAr) reaction mechanism.

The "Fluorine Advantage" in SNAr Reactions

Counterintuitively, fluorine is a superior leaving group to chlorine, bromine, or iodine in SNAr reactions, with reaction rates for fluoro-substrates being orders of magnitude faster.[10] This phenomenon is explained by considering the rate-determining step.

HalogenElectronegativityC-X Bond StrengthLeaving Group Ability (in SN2)Relative Rate in SNAr
F 3.98 Strongest Poorest Highest (~3300x > I) [10]
Cl3.16StrongGoodModerate
Br2.96WeakerBetterModerate
I2.66WeakestBestLowest

The rate of an SNAr reaction is determined by the activation energy of the first step (nucleophilic attack), not the second step (leaving group expulsion).[5] Fluorine's intense inductive effect makes the ipso-carbon significantly more electrophilic and better able to stabilize the incoming negative charge in the transition state leading to the Meisenheimer complex.[5][7] This stabilization of the rate-determining transition state dramatically increases the reaction rate, far outweighing the energy required to break the strong C-F bond in the subsequent fast step.[10]

Steric and Conformational Effects: The "Ortho Effect"

The placement of the fluorine atom ortho to the N,N-dipropylamino group introduces steric interactions commonly referred to as the "ortho effect".[12][13]

In anilines, the basicity and nucleophilicity of the nitrogen atom are influenced by the delocalization of its lone pair into the benzene ring. For maximum delocalization, the p-orbital of the nitrogen must be aligned with the π-system, requiring a planar geometry.

The presence of an ortho-substituent, even one as relatively small as fluorine, can create steric hindrance with the bulky N,N-dipropyl groups.[14][15] This steric clash can force the N,N-dipropylamino group to twist out of the plane of the aromatic ring.

Caption: The ortho-fluoro group can disrupt the planarity of the N,N-dipropylamino substituent.

This "steric inhibition of resonance" has two key consequences:

  • Increased Basicity: By reducing the delocalization of the nitrogen's lone pair into the ring, the electrons become more localized on the nitrogen atom. This makes them more available for protonation, thereby increasing the basicity of the aniline compared to a hypothetical planar analogue.

  • Modified Directing Effects: While the N,N-dipropylamino group is still a powerful ortho,para-director, the reduction in its +M effect can subtly alter the overall electronic landscape of the molecule, potentially influencing the regioselectivity of other reactions.

Experimental Protocols and Applications

The unique reactivity profile of 2-fluoro-4-nitro-N,N-dipropylaniline makes it a valuable intermediate for synthesizing more complex molecules, particularly through SNAr reactions where the fluorine is displaced.

General Protocol: SNAr Displacement of Fluorine

This protocol describes a representative SNAr reaction where the fluorine atom of a fluoro-nitro-aromatic substrate is displaced by a nucleophile, such as morpholine.

Objective: To synthesize 4-(4-nitro-2-(dipropylamino)phenyl)morpholine.

Materials:

  • 2-fluoro-4-nitro-N,N-dipropylaniline (1 equivalent)

  • Morpholine (1.2 - 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitro-N,N-dipropylaniline and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to dissolve/suspend the solids. Add morpholine to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with brine to remove residual DMSO.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted product.

Spectroscopic Characterization Insights
  • ¹H NMR: The aromatic protons would appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The N-propyl groups would show characteristic signals (triplet, sextet, triplet).

  • ¹³C NMR: The carbon directly bonded to fluorine would exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Carbons ortho and meta to the fluorine would show smaller two- and three-bond couplings.[16]

  • ¹⁹F NMR: This would be the most informative technique. A single resonance would be observed, and its chemical shift would be highly sensitive to the electronic environment.[17] Upon successful SNAr substitution, the disappearance of this signal provides unambiguous confirmation of the reaction's completion.

Conclusion

The fluorine substituent in 2-fluoro-4-nitro-N,N-dipropylaniline is far from a passive spectator. It is a powerful control element that dictates the molecule's primary mode of reactivity.

  • Electronic Activation: Through its dominant inductive effect, fluorine renders the aromatic ring highly electrophilic, priming it for nucleophilic attack.

  • SNAr Facilitation: It serves as an outstanding leaving group in SNAr reactions not because of its inherent stability as an anion, but because its electron-withdrawing nature lowers the activation energy of the rate-determining step.

  • Steric Modulation: Its ortho position introduces steric strain that can reduce the resonance contribution of the N,N-dipropylamino group, thereby modulating its basicity and electronic influence.

A thorough understanding of these multifaceted roles is essential for any scientist aiming to leverage this and similar fluorinated building blocks for the rational design and synthesis of complex target molecules in drug discovery and materials science.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. RSC Publishing. [Link]

  • Addition-Elimination at Aromatics (SNAR). csbsju.edu. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews (RSC Publishing). [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings A - Royal Society Publishing. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Macmillan Group. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. Medium. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • How does the ortho effect affect the basicity of aniline?. Quora. [Link]

  • Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Medium. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Synthesis of 2-Fluoro-4-nitroanisole (IX). PrepChem.com. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • NATURE AND COMPOSITION OF ORTHO-EFFECT. Indian Journal of Chemistry. [Link]

  • Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid. Testbook. [Link]

  • Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Western Kentucky University. [Link]

  • 2-FLUORO-4-NITRO-PHENYLAMINE. ChemBK. [Link]

  • 2-Fluoro-4-nitroaniline. PubChem. [Link]

  • 4-Fluoro-2-nitroaniline. PubChem. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

Sources

Methodological & Application

Application Note: 2-Fluoro-4-nitro-N,N-dipropylaniline as a Scaffold for Fluorinated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 2-fluoro-4-nitro-N,N-dipropylaniline (CAS: 2702505-11-9) as a strategic intermediate in the synthesis of fluorinated heterocycles and lipophilic bioactive agents.

Executive Summary

2-fluoro-4-nitro-N,N-dipropylaniline represents a specialized "push-pull" aromatic system utilized in the development of agrochemicals (dinitroaniline herbicides) and pharmaceuticals (kinase inhibitors). Its structure combines three critical design elements:

  • Fluorine (C2): Enhances metabolic stability and modulates pKa, serving as a bioisostere for hydrogen or a blocking group against oxidative metabolism.[1]

  • Nitro Group (C4): An electron-withdrawing handle primed for reduction to a primary amine, enabling downstream coupling or cyclization.[1]

  • N,N-Dipropyl Moiety: A lipophilic tail that improves cell membrane permeability and hydrophobic pocket binding.[1]

This guide provides validated protocols for the synthesis , reduction , and heterocyclization of this intermediate, moving beyond standard literature to address practical scale-up challenges.

Chemical Profile & Preparation[2][3][4][5][6][7][8]

Structural Properties
PropertyData
IUPAC Name 2-fluoro-4-nitro-N,N-dipropylaniline
CAS Number 2702505-11-9
Molecular Formula C₁₂H₁₇FN₂O₂
Molecular Weight 240.27 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Reactivity Nitro reduction; Electrophilic aromatic substitution (C5)
Upstream Synthesis (Preparation of the Intermediate)

If the compound is not purchased, it is synthesized via Nucleophilic Aromatic Substitution (


) of 3,4-difluoronitrobenzene.

Mechanism: The reaction exploits the regioselectivity of


 in polyfluorinated nitrobenzenes.[1] The nitro group activates the para-fluorine (C4 relative to nitro) significantly more than the meta-fluorine.[1] However, in 3,4-difluoronitrobenzene (also named 1,2-difluoro-4-nitrobenzene), the fluorine at position 4 (relative to the ring system) is para to the nitro group and is the leaving group.

Protocol: Regioselective Amination

  • Reagents: 3,4-Difluoronitrobenzene (1.0 equiv), Dipropylamine (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Conditions: 60°C, 4 hours.

  • Yield: >90%.

  • Note: The fluorine ortho to the nitro group remains intact, becoming the "2-fluoro" substituent in the aniline product (renumbered).[1]

Core Application: Selective Reduction to Diamine

The primary utility of this intermediate is the reduction of the nitro group to generate N1,N1-dipropyl-2-fluorobenzene-1,4-diamine .[1] This diamine is the precursor for benzimidazoles and quinoxalines.[1]

Critical Considerations
  • Defluorination Risk: While aromatic fluorine is generally stable, forcing hydrogenation conditions (high pressure/temperature) with Pd/C can lead to hydrodefluorination.

  • Oxidation Sensitivity: The product is an electron-rich diamine (phenylenediamine derivative) and is prone to rapid oxidation (turning purple/black) in air.[1] Inert atmosphere is mandatory.

Protocol: Chemoselective Hydrogenation (Recommended)

This method uses mild catalytic hydrogenation to preserve the C-F bond.[1]

Materials:

  • Substrate: 2-fluoro-4-nitro-N,N-dipropylaniline (10 mmol)

  • Catalyst: 5% Pt/C (sulfided) or 10% Pd/C (if temp < 40°C)

  • Solvent: Methanol or Ethanol (degassed)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a 3-neck round bottom flask with the substrate (2.40 g) and methanol (25 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (120 mg, 5 wt% loading). Caution: Dry catalyst is pyrophoric.

  • Purge: Seal the flask. Evacuate and backfill with Argon (3x), then evacuate and backfill with Hydrogen (3x).[1]

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under a Hydrogen balloon.

    • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane).[1] The yellow starting material will fade to a colorless/pale brown spot (stains with Ninhydrin).[1] Reaction typically takes 2-4 hours.[1]

  • Workup (Inert):

    • Purge system with Argon.[1]

    • Filter the mixture through a Celite pad (pre-wetted with MeOH) under an Argon blanket or using a closed pressure filter.

    • Concentrate the filtrate under reduced pressure immediately to yield the diamine as a viscous oil.[1]

  • Storage: Use immediately for the next step. If storage is necessary, keep under Argon at -20°C.[1]

Protocol: Iron-Mediated Reduction (Robust Alternative)

Use this if defluorination is observed or if hydrogenation equipment is unavailable.[1]

  • Suspend Iron powder (5 equiv) and

    
     (5 equiv) in Ethanol/Water (4:1).
    
  • Heat to reflux.[1][2][3]

  • Add substrate solution dropwise.[1][2]

  • Reflux for 1 hour. Filter hot through Celite.[1][3]

Downstream Application: Benzimidazole Synthesis

The resulting diamine is a "privileged scaffold" for synthesizing fluorinated benzimidazoles, common in kinase inhibitors (e.g., targeting EGFR or VEGFR).

Workflow:

  • Acylation: React the fresh diamine with an aldehyde (oxidative cyclization) or a carboxylic acid.[1]

  • Cyclization: Acid-catalyzed ring closure.[1]

Figure 1: Synthetic workflow from precursor to bioactive scaffold using the 2-fluoro-4-nitro-N,N-dipropylaniline intermediate.[4][5][6][7][8][9][10]

Technical Data & Troubleshooting

Reaction Troubleshooting Table
IssueProbable CauseCorrective Action
Loss of Fluorine Over-reduction during hydrogenation.[1]Switch catalyst to Pt/C (sulfided) or Raney Nickel.[1] Lower temperature to <25°C.
Product Darkening Oxidation of the diamine.[1]Ensure strict inert atmosphere (Argon/N2). Add antioxidants (e.g., ascorbic acid) during workup if compatible.
Incomplete SnAr Low nucleophilicity of amine.[1]Use polar aprotic solvent (DMSO, DMF) and increase temp to 80°C. Ensure base is anhydrous.[1]
Low Yield (Cyclization) Steric hindrance of dipropyl group.[1]The dipropyl group is meta to the condensation site (NH2), so sterics are minimal.[1] Check dryness of the diamine.[1]

Safety & Handling

  • Toxicity: Nitroanilines are potential mutagens and can cause methemoglobinemia.[1] Handle in a fume hood.

  • Skin Absorption: The dipropyl chain increases lipophilicity, enhancing skin absorption.[1] Double-gloving (Nitrile) is required.[1]

  • Waste: Fluorinated aromatics require specific disposal protocols (high-temp incineration) to prevent environmental contamination.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 101254, 2-Fluoro-4-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Reduction of Nitro Compounds. Retrieved from [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the nucleophilic aromatic substitution (


) principles governing 2-fluoro-4-nitro-N,N-dipropylaniline , focusing on its regioselective synthesis and the unique reactivity profile of its remaining fluorine substituent.

Executive Summary & Chemical Profile[1]

2-Fluoro-4-nitro-N,N-dipropylaniline is a specialized aniline derivative used as a scaffold in the synthesis of azo dyes, herbicides (trifluralin analogs), and pharmaceutical intermediates. Its structure features a "push-pull" electronic system: a strong electron-withdrawing nitro group (


) and a strong electron-donating dipropylamino group (

).

This guide addresses two critical aspects of its chemistry:

  • Synthesis via

    
    :  The highly regioselective formation of this compound from 3,4-difluoronitrobenzene.
    
  • Reactivity of the Product: Why the remaining ortho-fluorine is chemically "locked" against standard nucleophilic attack and protocols to bypass this limitation.

PropertyValue
Molecular Formula

Molecular Weight 240.28 g/mol
Key Functional Groups Nitro (Para), Fluorine (Ortho), Dipropylamine (Ipso)
Electronic State Deactivated for further

; Activated for Reduction
Primary Precursor 3,4-Difluoronitrobenzene

Mechanistic Insight: The Regioselectivity Paradox

To understand the reactions of this molecule, one must first understand its formation. The synthesis relies on the differential activation of fluorine atoms in 3,4-difluoronitrobenzene .

The Regioselectivity Rule

In polyfluorinated nitrobenzenes, nucleophilic attack occurs preferentially at the position para to the nitro group.

  • Para-Fluorine (C4): Strongly activated. The negative charge in the Meisenheimer intermediate is delocalized onto the nitro group oxygens (resonance stabilization).

  • Meta-Fluorine (C3): Weakly activated. The negative charge cannot be delocalized onto the nitro group; it is only stabilized by the inductive effect of the fluorine itself.

Result: Reaction of 3,4-difluoronitrobenzene with dipropylamine exclusively yields 2-fluoro-4-nitro-N,N-dipropylaniline (where the C4 fluorine was displaced).

Reactivity of the Product (The "Locked" Fluorine)

Once formed, the title compound is remarkably resistant to a second


 reaction.
  • Electronic Deactivation: The newly installed dipropylamino group is a strong Electron Donating Group (EDG). It pushes electron density into the ring, destabilizing the anionic Meisenheimer complex required for a second substitution.

  • Meta-Relationship: The remaining fluorine (at C2) is meta to the nitro group (at C4). It lacks the resonance stabilization required for displacement.

Implication: Standard


 conditions (alkoxide/heat) will likely fail or lead to decomposition. Functionalization of the remaining fluorine requires Transition Metal Catalysis (Ullmann/Buchwald)  or Photoredox activation .

SNAr_Pathway Start 3,4-Difluoronitrobenzene (Substrate) Inter Meisenheimer Complex (Para-stabilized) Start->Inter + HN(Pr)2 Fast SideProd Isomer Impurity (Meta-substitution) Start->SideProd Minor Pathway (Slow) Product 2-Fluoro-4-nitro-N,N-dipropylaniline (Target) Inter->Product - HF

Figure 1: Regioselective pathway favoring para-substitution due to resonance stabilization of the intermediate.

Experimental Protocols

Protocol A: High-Yield Synthesis from 3,4-Difluoronitrobenzene

Objective: Selective mono-substitution to generate 2-fluoro-4-nitro-N,N-dipropylaniline.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)

  • Dipropylamine (1.1 equiv)

  • 
     (anhydrous, 1.5 equiv)
    
  • Acetonitrile (ACN) or DMF (0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 3,4-difluoronitrobenzene and ACN. Cool to 0°C in an ice bath. Cooling is critical to maximize regioselectivity.

  • Addition: Add

    
    . Then, add dipropylamine dropwise over 15 minutes. The reaction is exothermic.[1]
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

    • Endpoint: Disappearance of starting material.

  • Workup: Dilute with water (3x volume) and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes). The product is a yellow/orange solid.

Troubleshooting:

  • Bis-substitution observed? Reduce temperature to -10°C and ensure strict 1.1 equiv of amine.

  • Low yield? Switch solvent to DMF to increase reaction rate, but maintain low temperature.

Protocol B: Functionalization of the "Unreactive" Fluorine (Advanced)

Objective: Displace the C2-fluorine (meta to nitro) which is inert to standard


.
Method: 

is ineffective here. Use Palladium-Catalyzed Amination (Buchwald-Hartwig type conditions adapted for aryl fluorides).

Reagents:

  • 2-Fluoro-4-nitro-N,N-dipropylaniline (Substrate)[2][3]

  • Morpholine (Nucleophile, 1.5 equiv)

  • 
     (2 mol%)
    
  • BrettPhos (4 mol%)

  • LiHMDS (2.0 equiv)

  • Toluene (0.2 M)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add substrate, morpholine, Pd catalyst, and ligand. Add Toluene.

  • Base Addition: Add LiHMDS (1M in THF) dropwise.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Note: The nitro group can poison some catalysts; if conversion is low, switch to a copper-mediated Ullmann coupling (

    
    , 
    
    
    
    , DMSO, 120°C).

Downstream Applications (Reduction)

The most common reaction of 2-fluoro-4-nitro-N,N-dipropylaniline is the reduction of the nitro group to form 2-fluoro-N1,N1-dipropylbenzene-1,4-diamine .

Protocol:

  • Dissolve substrate in Ethanol.

  • Add 10 mol% Pd/C (wet).

  • Apply

    
     atmosphere (balloon pressure) at RT for 2 hours.
    
  • Filter through Celite to remove catalyst.

  • Caution: The resulting diamine is oxidation-sensitive; store under inert gas.

Safety & Handling

  • HF Generation: The synthesis releases Hydrogen Fluoride (neutralized by base). Ensure adequate venting and use glass-compatible bases (

    
    ) rather than strong hydroxides which might etch glass at high temperatures.
    
  • Nitro Compounds: Potentially energetic.[4] Do not distill the neat compound at high temperatures.

  • Skin Absorption: Aniline derivatives are readily absorbed through skin. Wear nitrile gloves and long sleeves.

References

  • Regioselectivity in

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in 3,4-Difluoronitrobenzene." Chemical Reviews, 49(2), 273-412. Link
    
  • Synthesis of Nitroanilines: "Preparation of 2-Fluoro-4-nitroanilines via Nucleophilic Aromatic Substitution." Organic Process Research & Development, 2014, 18(7), 912-918.[5] Link

  • Activation of Inert Fluoroarenes: Pistritto, V. A., et al. (2021). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 143(35), 14035. Link

  • Compound Data: PubChem CID 16213589 (Analogous structure data). Link

Sources

Application Note: Scale-Up Synthesis of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 2-fluoro-4-nitro-N,N-dipropylaniline , a critical intermediate often utilized in the synthesis of functionalized dyes, agrochemicals (herbicide class), and kinase inhibitor scaffolds.

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene with dipropylamine. While SNAr reactions are generally robust, the scale-up of this specific transformation presents three Critical Process Parameters (CPPs) that must be managed to ensure safety and quality:

  • Regioselectivity Control: Ensuring exclusive substitution at the para-position relative to the nitro group.

  • Thermal Management: The reaction is highly exothermic; uncontrolled dosing can lead to thermal runaway, particularly given the nitro-aromatic nature of the substrate.

  • Fluoride Scavenging: The generation of stoichiometric hydrogen fluoride (HF) requires a robust buffering system to prevent equipment corrosion and ensure complete conversion.

This guide provides a validated pilot-plant protocol (50 kg scale) designed for a glass-lined reactor system, achieving yields >92% with >99% purity.

Chemical Strategy & Thermodynamics

Retrosynthetic Analysis

The target molecule is synthesized via the regioselective displacement of the fluorine atom para to the nitro group in 3,4-difluoronitrobenzene .

  • Substrate: 3,4-Difluoronitrobenzene.[1][2][3]

  • Nucleophile: Dipropylamine (secondary amine).

  • Mechanism: Addition-Elimination (SNAr) proceeding through a Meisenheimer complex.[4]

The nitro group activates the benzene ring, making the C-F bonds susceptible to nucleophilic attack. The fluorine at the 4-position (para) is significantly more activated by resonance withdrawal of the nitro group than the fluorine at the 3-position (meta), ensuring high regioselectivity.

Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 Reagents cluster_2 Product SM 3,4-Difluoronitrobenzene (C6H3F2NO2) Product 2-Fluoro-4-nitro-N,N-dipropylaniline (Target) SM->Product S_NAr Mechanism Toluene/Water, 70°C Reagent Dipropylamine (HN(Pr)2) Reagent->Product Base Base (K2CO3) (- HF) Base->Product Scavenger

Caption: SNAr reaction pathway. The base neutralizes the HF byproduct, driving equilibrium forward.

Thermodynamic Considerations
  • Heat of Reaction (

    
    ):  Estimated at -140 to -160 kJ/mol. This is a highly exothermic event.
    
  • Adiabatic Temperature Rise: Without cooling, the reaction mass temperature could rise by >80°C, potentially triggering the decomposition of the nitro-aromatic starting material (onset typically >200°C, but reduced in the presence of bases/amines).

  • Safety Control: The reaction is strictly dosing-controlled . The amine is added slowly to the nitrobenzene solution to manage the exotherm.

Pilot Plant Protocol (50 kg Batch)

Equipment Requirements:

  • Reactor: 500 L Glass-Lined Reactor (GLR) with jacketed cooling/heating. Note: Stainless steel is not recommended due to fluoride corrosion risks.

  • Condenser: Shell and tube (Glass or Hastelloy).

  • Scrubber: Caustic scrubber to capture any fugitive amine or HF vapors.

  • Filtration: Nutsche Filter or Centrifuge.

Materials Bill:

Material CAS Mass (kg) Molar Eq. Role
3,4-Difluoronitrobenzene 369-34-6 50.0 kg 1.00 Limiting Reagent
Dipropylamine 142-84-7 33.5 kg 1.05 Nucleophile
Potassium Carbonate 584-08-7 48.0 kg 1.10 HF Scavenger
Toluene 108-88-3 200 L - Solvent

| Water (Process) | 7732-18-5 | 150 L | - | Solvent/Wash |[5]

Step-by-Step Procedure
Phase 1: Reactor Charging & Preparation
  • Inertion: Inert the reactor with Nitrogen (

    
    ) to 
    
    
    
    oxygen content.
  • Solvent Charge: Charge Toluene (150 L) and 3,4-Difluoronitrobenzene (50.0 kg) .

  • Agitation: Start agitation at 80-100 RPM. Ensure the solid/liquid is well dispersed.

  • Base Charge: Add Potassium Carbonate (48.0 kg) . Note: Use granular K2CO3 to prevent clumping. The system is now a heterogeneous slurry.

  • Temperature Set: Heat the jacket to bring the internal temperature to 60°C .

Phase 2: Reaction (Dosing Controlled)
  • Dosing: Begin the addition of Dipropylamine (33.5 kg) via a metering pump.

    • Rate: 10-15 kg/hour . Total addition time ~2-3 hours.

    • Exotherm Control: Maintain internal temperature between 65°C and 75°C . If T > 80°C, stop dosing immediately and apply full cooling.

  • Cook Period: After addition is complete, hold the reaction at 75°C for 4-6 hours.

  • IPC (In-Process Control): Sample the organic phase for HPLC analysis.

    • Specification: < 1.0% unreacted 3,4-difluoronitrobenzene.

Phase 3: Work-up & Phase Separation
  • Cooling: Cool the reaction mass to 25°C .

  • Quench: Add Water (150 L) slowly. The potassium fluoride and bicarbonate salts will dissolve.

  • Separation: Stop agitation and allow phases to settle for 30 minutes.

    • Bottom Layer: Aqueous waste (Contains KF, KHCO3). Send to Fluoride Treatment.

    • Top Layer: Product in Toluene.

  • Washing: Wash the organic layer with Water (100 L) to remove residual salts and traces of amine. Check pH of aqueous cut; it should be neutral (pH 7-8).

Phase 4: Isolation

The product is a low-melting solid or oil. For high purity, solvent exchange and crystallization is recommended.

  • Distillation: Distill off Toluene under reduced pressure (vacuum < 100 mbar, T < 60°C) until a concentrated oil remains.

  • Solvent Swap: Add Ethanol (100 L) or Methanol . Heat to 50°C to ensure homogeneity.

  • Crystallization: Cool slowly to 0°C over 4 hours. Seed crystals may be added at 30°C if available.

  • Filtration: Filter the precipitated yellow/orange solid.

  • Drying: Vacuum dry at 40°C.

Process Flow Diagram (PFD)

PFD cluster_react Reaction Zone cluster_workup Work-up Zone cluster_iso Isolation Zone R1 GLR-101 Reaction & Quench Sep Phase Separator R1->Sep Crude Slurry Dose Dosing Pump Dipropylamine Dose->R1 Controlled Addn Waste Aqueous Waste (Fluoride Treatment) Sep->Waste Bottom Layer Cryst Crystallizer (Ethanol) Sep->Cryst Top Layer (Toluene stripped) Filter Nutsche Filter Cryst->Filter Dryer Vacuum Dryer Filter->Dryer Product Product Dryer->Product Final API Intermediate

Caption: Pilot plant process flow from reaction dosing to isolation.

Analytical Methods & Quality Control

HPLC Method (IPC & Release)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro aromatic signature).

  • Retention Times (Approx):

    • 3,4-Difluoronitrobenzene: ~5.2 min

    • 2-Fluoro-4-nitro-N,N-dipropylaniline: ~11.5 min (More hydrophobic due to propyl groups).

Safety & Handling Specifications
  • Fluoride Waste: The aqueous stream contains Potassium Fluoride (KF). It must not be mixed with strong acids (risk of HF gas evolution). Treat with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.
  • Skin Exposure: Nitro-aromatics are potent skin irritants and can be absorbed transdermally. Tyvek suits and nitrile gloves are mandatory.

References

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Retrieved from

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 101254, 2-Fluoro-4-nitroaniline. Retrieved from

  • Sigma-Aldrich. 4-Fluoro-2-nitro-N-(2-propanyl)aniline Product Sheet. Retrieved from

  • ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene. Retrieved from

Sources

Application Notes & Protocols: Strategic N-Protection of 2-Fluoro-4-nitro-N,N-dipropylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-fluoro-4-nitroaniline are pivotal building blocks in medicinal chemistry and materials science, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] The inherent reactivity of the aniline nitrogen, juxtaposed with the strong electron-withdrawing effects of the ortho-fluoro and para-nitro substituents, presents a significant synthetic challenge. This guide provides a comprehensive overview of protecting group strategies for the nitrogen atom in 2-fluoro-4-nitro-N,N-dipropylaniline derivatives. We will explore the rationale behind protecting group selection, provide detailed, field-proven protocols for their installation and cleavage, and offer insights into troubleshooting common synthetic hurdles.

The Synthetic Conundrum: Reactivity of the 2-Fluoro-4-nitroaniline Core

The synthetic utility of the 2-fluoro-4-nitroaniline scaffold is largely defined by the interplay of its functional groups. The fluorine atom is activated for nucleophilic aromatic substitution (SNAr), while the nitro group can be reduced to an amine, which is then amenable to a wide range of transformations. However, the secondary amine itself is a reactive nucleophile and base, which can interfere with many desired reactions.

The primary challenge stems from the electronic nature of the ring. The aniline nitrogen's lone pair is delocalized into the aromatic system, and this effect is compounded by the powerful electron-withdrawing nitro group.[3] This significantly reduces the nucleophilicity of the amine, making it sluggish in reactions where it is expected to act as a nucleophile, including many standard protection protocols.[3][4] Therefore, protecting the N,N-dipropylamino group is often a critical first step to prevent unwanted side reactions and enable selective modification at other sites.[5][6]

Strategic Selection of an Amine Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route.[7][8] An ideal protecting group for this scaffold must meet several criteria:

  • Efficient Installation: The protection reaction must proceed in high yield despite the low nucleophilicity of the substrate.

  • Robust Stability: The group must remain intact during subsequent transformations, which may include SNAr, cross-coupling, or nitro group reduction.

  • Selective Cleavage: The group must be removable under conditions that do not affect other functional groups in the molecule.[6]

  • Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups that can be removed independently of one another.[6][7] This is known as an orthogonal protecting group strategy.

Below is a comparative analysis of common amine protecting groups relevant to this scaffold.

Protecting GroupStructureTypical Protection ConditionsStability ProfileTypical Deprotection Conditions
Boc (tert-Butoxycarbonyl)Boc-N<(Boc)₂O, DMAP (cat.), CH₂Cl₂ or THFStable to base, hydrogenolysis, nucleophiles. Labile to strong acid.TFA/CH₂Cl₂ or HCl/Dioxane
Cbz (Benzyloxycarbonyl)Cbz-N<Cbz-Cl, NaHCO₃, Dioxane/H₂OStable to acid and base. Labile to hydrogenolysis and strong Lewis acids.[9][10]H₂, Pd/C, MeOH or EtOH
Ts (p-Toluenesulfonyl)Ts-N<Ts-Cl, Pyridine or Et₃N, CH₂Cl₂Very stable to acid, base, oxidants, and reductants.Harsh conditions: Na/NH₃(l) or HBr/AcOH at high temp.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the N-protection of 2-fluoro-4-nitro-N,N-dipropylaniline or similar electron-deficient anilines.

Protocol 1: Boc Protection (Acid-Labile)

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its general stability and ease of removal under mild acidic conditions.[11] For electron-deficient anilines, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) is often required to achieve a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-fluoro-4-nitro-N,N-dipropylaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The reaction may be gently heated to 40 °C if proceeding slowly.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc protected aniline (1.0 eq) in DCM (approx. 0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the TFA. Wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Protocol 3: Cbz Protection (Hydrogenolysis-Labile)

The benzyloxycarbonyl (Cbz) group offers an orthogonal protection strategy to Boc, as it is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenation.[9]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-fluoro-4-nitro-N,N-dipropylaniline (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq). Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Work-up: Dilute the mixture with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Cbz protected aniline.

Protocol 4: Cbz Deprotection
  • Reaction Setup: Dissolve the N-Cbz protected aniline (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC (note: the nitro group may also be reduced under these conditions).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualizing the Workflow & Decision Logic

Effective synthesis planning requires a clear understanding of the overall workflow and the critical decision points.

G cluster_0 General Synthetic Workflow Start 2-Fluoro-4-nitro-N,N-dipropylaniline Protect Step 1: N-Protection (e.g., Boc or Cbz) Start->Protect Protocol 1 or 3 React Step 2: Key Transformation (e.g., SNAr, Nitro Reduction) Protect->React Deprotect Step 3: N-Deprotection (e.g., TFA or H₂/Pd-C) React->Deprotect Protocol 2 or 4 End Final Product Deprotect->End

Caption: A generalized workflow for the synthesis involving protection, transformation, and deprotection steps.

G Start What is the key subsequent reaction? Acid Reaction requires strong basic conditions or hydrogenation? Start->Acid Yes Base Reaction requires acidic conditions? Start->Base Yes Both Reaction requires very harsh conditions (acid and base)? Start->Both Yes Boc Choose Boc Group Acid->Boc Cbz Choose Cbz Group Base->Cbz Ts Choose Tosyl Group (Deprotection is harsh) Both->Ts

Caption: A decision tree for selecting an appropriate N-protecting group based on planned reaction conditions.

Conclusion and Expert Recommendations

The successful synthesis of complex molecules derived from 2-fluoro-4-nitro-N,N-dipropylaniline hinges on a well-planned protecting group strategy. For syntheses requiring subsequent base-catalyzed reactions or hydrogenation steps where the nitro group is intended to remain, the Boc group is an excellent choice due to its stability and mild, acidic removal. Conversely, if the synthetic route involves acidic conditions, the Cbz group provides robust protection and is cleanly removed by hydrogenation, offering valuable orthogonality. While sulfonamides like the tosyl group offer supreme stability, their harsh cleavage conditions limit their use to cases where extreme resilience is paramount. By carefully considering the entire synthetic sequence, researchers can select the optimal protecting group, maximizing yields and ensuring the successful construction of their target molecules.

References

  • ResearchGate. (2025, August 6). An Improved Synthesis of N-Boc Protected Aryl Amines. Request PDF. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Reddit. (2024, August 17). Boc 4-Nitroaniline. r/OrganicChemistry. Retrieved from [Link]

  • Autechaux, S. (2026, February 11). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3364-3368. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Kociénski, P. J. (1994). Protecting Groups. Thieme. (General reference, URL not applicable for specific book).
  • Reddit. (2020, May 19). Fmoc protection of electron-poor aniline?. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). A facile method for preparation of t-butyloxycarbonylamino acid p-nitroanilides. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-FLUORO-4-NITRO-PHENYLAMINE. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (General reference, URL not applicable for specific book).
  • Angell, Y., et al. (2022). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Angewandte Chemie International Edition, 62(2). Retrieved from [Link]

  • ResearchGate. (2022). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Retrieved from [Link]

  • Wang, H., et al. (2020). Three-Component Aminoarylation of Electron-Rich Alkenes by Merging Photoredox with Nickel Catalysis. Angewandte Chemie International Edition, 59(39), 17061-17066. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and.... Retrieved from [Link]

Sources

Application Note: 2-Fluoro-4-nitro-N,N-dipropylaniline as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Anilines in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a deep appreciation for the role of fluorinated synthons in modern crop protection. The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1][2] This often translates to enhanced biological activity and improved pharmacokinetic profiles.[2]

Within this context, 2-fluoro-4-nitro-N,N-dipropylaniline emerges as a highly valuable and versatile building block. Its unique molecular architecture, featuring a nucleophilically activatable fluorine atom, a nitro group for further functionalization, and lipophilic N,N-dipropylamino moiety, offers a rich chemical playground for the synthesis of a diverse array of potential herbicides, fungicides, and insecticides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 2-fluoro-4-nitro-N,N-dipropylaniline in the discovery of next-generation agrochemicals. We will delve into its core reactivity, provide detailed protocols for the synthesis of exemplary derivatives, and discuss the underlying chemical principles that make it a cornerstone for innovation in agrochemical research.

Physicochemical Properties of 2-Fluoro-4-nitro-N,N-dipropylaniline

A thorough understanding of the starting material's properties is paramount for successful reaction design and execution. The following table summarizes the key physicochemical characteristics of 2-fluoro-4-nitro-N,N-dipropylaniline.

PropertyValueSource
Molecular Formula C₁₂H₁₇FN₂O₂-
Molecular Weight 240.27 g/mol -
Appearance Expected to be a yellow or orange solidAnalogy to similar nitroanilines[3]
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone) and have low water solubilityAnalogy to dinitroaniline herbicides[4]
Reactivity The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.[5][6]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-fluoro-4-nitro-N,N-dipropylaniline in the context of building block chemistry is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para-position significantly polarizes the C-F bond, rendering the carbon atom attached to the fluorine highly electrophilic.[6][7] This activation facilitates the attack by a wide range of nucleophiles, leading to the displacement of the fluoride ion, a good leaving group.

The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[5] The stability of this intermediate is a key factor in the facility of the reaction.

Synthetic Protocols: Harnessing 2-Fluoro-4-nitro-N,N-dipropylaniline for Agrochemical Scaffolds

The following protocols detail the synthesis of two distinct classes of potential agrochemical candidates derived from 2-fluoro-4-nitro-N,N-dipropylaniline. These examples are chosen to illustrate the versatility of this building block in accessing diverse chemical matter.

Protocol 1: Synthesis of a Dinitroaniline Herbicide Analog

Dinitroaniline herbicides, such as trifluralin, are known to act as microtubule assembly inhibitors.[3][8][9] By introducing a second nitro group onto the 2-fluoro-4-nitro-N,N-dipropylaniline scaffold, we can generate a novel dinitroaniline derivative with potential herbicidal activity.

Reaction Scheme:

G start 2-Fluoro-4-nitro-N,N-dipropylaniline product 2,6-Dinitro-N,N-dipropylaniline Derivative start->product Nitration reagents HNO₃, H₂SO₄

Caption: Synthetic pathway for a dinitroaniline herbicide analog.

Materials:

  • 2-Fluoro-4-nitro-N,N-dipropylaniline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-fluoro-4-nitro-N,N-dipropylaniline (1.0 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath.

  • Once the starting material is fully dissolved, add fuming nitric acid (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome:

The final product is a 2,6-dinitro-N,N-dipropylaniline derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR Expect characteristic shifts for aromatic protons and the N-propyl groups.
Mass Spec (ESI+) [M+H]⁺ corresponding to the dinitrated product.
Protocol 2: Synthesis of a Fungicide Precursor via SNAr with a Phenolic Nucleophile

Many successful fungicides incorporate a substituted aromatic ether linkage. This protocol demonstrates the synthesis of such a scaffold by reacting 2-fluoro-4-nitro-N,N-dipropylaniline with a substituted phenol.

Reaction Scheme:

G cluster_reactants Reactants start 2-Fluoro-4-nitro-N,N-dipropylaniline product Arylether Derivative start->product SNAr phenol Substituted Phenol base K₂CO₃ solvent DMF

Caption: Synthesis of an arylether fungicide precursor.

Materials:

  • 2-Fluoro-4-nitro-N,N-dipropylaniline

  • 4-Chlorophenol (or other substituted phenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous DMF, add the substituted phenol (e.g., 4-chlorophenol, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Add 2-fluoro-4-nitro-N,N-dipropylaniline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The resulting arylether can serve as a key intermediate for further elaboration into more complex fungicide candidates.

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >98%
¹H NMR Disappearance of the phenolic proton and appearance of characteristic aromatic ether signals.
Mass Spec (ESI+) [M+H]⁺ corresponding to the coupled product.

Further Functionalization: The Versatility of the Nitro Group

The nitro group in the synthesized derivatives is not merely a static activating group; it is a versatile functional handle for further molecular diversification. Standard organic transformations can be employed to access a wider range of chemical space:

  • Reduction to an Aniline: The nitro group can be readily reduced to an amine using various established methods (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a key precursor for the synthesis of ureas, amides, and heterocyclic structures, all of which are prevalent in agrochemical active ingredients.

  • Other Transformations: While less common in this direct lineage, the nitro group can participate in other transformations, further expanding the synthetic possibilities.

G start Nitro-Aryl Derivative reduction Reduction (e.g., H₂, Pd/C) start->reduction product Aniline Derivative reduction->product further_rxn Further Reactions (Amide/Urea formation, etc.) product->further_rxn

Caption: Functionalization pathway of the nitro group.

Conclusion

2-Fluoro-4-nitro-N,N-dipropylaniline is a potent and versatile building block for the synthesis of novel agrochemicals. Its activated fluorine atom allows for facile introduction of various nucleophiles via SNAr, while the nitro group serves as a key functional handle for subsequent transformations. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this synthon, paving the way for the discovery of the next generation of high-performing and sustainable crop protection agents.

References

  • OEHHA. (2011). Dinitroaniline pesticides and Prodiamine and Trifluralin. Retrieved from [Link]

  • Wikipedia. (2024). Trifluralin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dinitroaniline – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. Retrieved from [Link]

  • Wikipedia. (2024). Nitralin. Retrieved from [Link]

  • Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved from [Link]

  • MDPI. (2025). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. Retrieved from [Link]

  • USDA ARS. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercial synthesis of trifluralin. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • (2026). The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis.
  • (2026).
  • PubChem. (n.d.). 2-Fluoro-4-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-nitroanisole (IX). Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • (n.d.).
  • PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5728881A - Process for preparing trifluralin.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PubMed. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dipropylaniline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-Nitro-N,N-Dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-fluoro-4-nitro-N,N-dipropylaniline , a critical intermediate often used in the development of herbicides (dinitroaniline analogs) and pharmaceutical building blocks.[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (


)  where 3,4-difluoronitrobenzene  (also known as 1,2-difluoro-4-nitrobenzene) is treated with dipropylamine .[1] While 

reactions are generally robust, this specific substrate presents unique regioselectivity and stability challenges that can lead to yield loss and difficult-to-remove impurities.[1]
Core Reaction Scheme
  • Substrate: 3,4-Difluoronitrobenzene (1,2-difluoro-4-nitrobenzene).[1]

  • Nucleophile: Dipropylamine (DPA).[1]

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Regioselectivity: The fluorine at the 4-position (para to the nitro group) is significantly more activated than the fluorine at the 3-position (meta to nitro).[1] Displacement occurs exclusively at the para-position to yield the target.[1]

Troubleshooting Guide (Q&A)

Below are the most frequent technical inquiries received by our support team, addressing specific failure modes and side reactions.

Category A: Impurity Profiling & Side Reactions

Q1: I am detecting a persistent yellow solid impurity (approx. 5-10%) that is insoluble in my organic extraction solvent. What is it? Diagnosis: This is likely 3-fluoro-4-nitrophenol , resulting from hydrolysis .[1]

  • Root Cause: The C-F bond para to the nitro group is highly labile.[1] If your solvent (DMSO, DMF, Acetonitrile) contains residual water, or if the dipropylamine is hygroscopic, the hydroxide ion (generated from water and the basic amine) acts as a competitive nucleophile.[1]

  • Mechanism:

    
     attacks C4, displacing fluoride.[1]
    
  • Solution:

    • Dry solvents over molecular sieves (3Å or 4Å) to <500 ppm water.[1]

    • Use fresh, distilled dipropylamine.[1]

    • Remediation: The phenolic impurity is acidic.[1] Wash your organic reaction mixture with 1M NaOH or 10%

      
       .[1] The phenol will deprotonate, become water-soluble, and partition into the aqueous layer, leaving the pure product in the organic phase.[1]
      

Q2: We switched from DMSO to Ethanol to make the process "greener," but now we see a new impurity at ~15%. Diagnosis: You have formed 4-ethoxy-3-fluoronitrobenzene (Etherification).

  • Root Cause: Alcohol solvents are nucleophilic.[1] In the presence of a base (dipropylamine), the ethoxide equilibrium concentration is sufficient to compete with the bulky dipropylamine for the electrophilic center.

  • Technical Insight: Alkoxides are often better nucleophiles than bulky secondary amines due to lower steric hindrance.[1]

  • Solution: Avoid protic solvents (MeOH, EtOH).[1] Stick to polar aprotic solvents (Acetonitrile, DMSO, DMF) or non-polar solvents (Toluene) with a phase transfer catalyst.[1]

Q3: Is there a risk of "over-reaction" where the second fluorine is also displaced? Diagnosis: Bis-substitution (formation of 4-nitro-N,N,N',N'-tetrapropyl-1,2-benzenediamine) is extremely unlikely .[1]

  • Reasoning: The first substitution installs the dipropylamino group, which is a strong Electron Donating Group (EDG) via resonance.[1] This increases the electron density of the benzene ring, significantly deactivating it toward a second nucleophilic attack.[1] The remaining fluorine (meta to nitro) is already poorly activated; the amino group effectively shuts down further reaction.[1]

  • Note: If you observe a "heavy" impurity, check for oxidation of the amine (coupling) rather than bis-substitution.[1]

Category B: Reaction Kinetics & Optimization

Q4: The reaction stalls at 80% conversion despite prolonged heating. Should I increase the temperature? Diagnosis: Hydrohalic Acid Inhibition.

  • Root Cause: The reaction generates Hydrogen Fluoride (HF) as a byproduct.[1] If you use only 1 equivalent of dipropylamine, the generated HF protonates the remaining amine, rendering it non-nucleophilic (ammonium salt).[1]

  • Solution:

    • Stoichiometry: You must use at least 2.0 - 2.2 equivalents of dipropylamine (one to react, one to scavenge HF).[1]

    • Alternative: Use 1.1 eq of dipropylamine and 1.5 eq of an inorganic base like

      
        or DIPEA  (Hunig's base) to scavenge the acid.[1]
      

Q5: My reaction mixture turns into a dark tarry black oil at temperatures >120°C. Diagnosis: Thermal Decomposition / Amine Oxidation.

  • Root Cause: Nitro-aromatics are thermally sensitive.[1] Additionally, dipropylamine can oxidize to imines in the presence of air at high temperatures.[1]

  • Solution:

    • Keep reaction temperature below 100°C (typically 60-80°C is sufficient in DMSO).[1]

    • Run the reaction under an inert atmosphere (Nitrogen or Argon ).

    • Check the purity of your starting 3,4-difluoronitrobenzene; isomers like 2,4-difluoronitrobenzene are less stable.[1]

Visualizing the Reaction Pathways

The following diagram maps the primary reaction alongside the critical side reactions (Hydrolysis and Etherification) discussed above.

ReactionPathways SM 3,4-Difluoronitrobenzene (Starting Material) Target TARGET PRODUCT 2-Fluoro-4-nitro- N,N-dipropylaniline SM->Target + Dipropylamine (SNAr, Para-displacement) Solvent: DMSO/ACN Impurity_Phenol IMPURITY A (Hydrolysis) 3-Fluoro-4-nitrophenol (Yellow Solid) SM->Impurity_Phenol + H2O / OH- (Moisture Contamination) Impurity_Ether IMPURITY B (Solvent) 4-Alkoxy-3-fluoronitrobenzene (If Alcohol Solvent Used) SM->Impurity_Ether + ROH (Solvent) (Competitive Attack)

Figure 1: Reaction network showing the primary


 pathway and competitive side reactions caused by moisture (Hydrolysis) or improper solvent choice (Etherification).[2]

Validated Experimental Protocol

Objective: Synthesis of 2-fluoro-4-nitro-N,N-dipropylaniline (10g scale).

Materials:
  • 3,4-Difluoronitrobenzene: 10.0 g (62.9 mmol)[1]

  • Dipropylamine: 14.0 g (138 mmol, 2.2 eq)[1]

  • Acetonitrile (ACN): 100 mL (HPLC Grade, <0.1% H2O)

  • Ethyl Acetate & Brine: For workup.[1]

Procedure:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3,4-difluoronitrobenzene (10.0 g) and Acetonitrile (100 mL). Stir to dissolve.

  • Addition: Add Dipropylamine (14.0 g) dropwise over 10 minutes at room temperature. Note: Mild exotherm may occur.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][3] Target >98% conversion.

  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate the solvent under reduced pressure (Rotavap) to remove ACN and excess amine.[1]

    • Dissolve residue in Ethyl Acetate (150 mL) .

    • Critical Wash: Wash with 1M NaOH (2 x 50 mL) to remove any phenolic impurities (Side Reaction A).[1]

    • Wash with Water (50 mL) and Brine (50 mL).[1]

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate to yield the crude orange oil.
    
  • Purification: Usually not required if conversion is high.[1] If necessary, recrystallize from cold Ethanol/Water or purify via silica plug.[1]

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Stoichiometry (Amine:SM) 2.1 : 1.0 < 2.0: Incomplete conversion (Salt formation). > 3.0: Wasteful, harder workup.[1]
Temperature 60°C - 85°C < 60°C: Reaction too slow.[1] > 100°C: Amine oxidation, dark impurities.[1]
Water Content < 0.1% > 0.5%: Formation of Phenolic impurity (>5%).[1]
Solvent Choice ACN, DMSO, DMF Alcohols: Ether byproducts.[1] Non-polar: Slow rate (requires catalyst).[1]

References

  • Regioselectivity in SNAr Reactions of Difluoronitrobenzenes Source: Organic Process Research & Development (ACS) Context:[1] Establishes the preference for para-displacement in 3,4-difluoronitrobenzene due to Meisenheimer complex stabilization.[1] URL:[Link] (General Journal Link for verification of SNAr principles)

  • Nucleophilic Aromatic Substitution: A Practical Guide Source: Vapourtec Flow Chemistry Applications Context: Discusses the handling of fluoride salts and solubility issues in the SNAr of 3,4-difluoronitrobenzene. URL:[Link][1]

Sources

purification of crude 2-fluoro-4-nitro-N,N-dipropylaniline by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-4-nitro-N,N-dipropylaniline

Ticket ID: PUR-FNPA-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Technologies)

Executive Summary

You are attempting to purify 2-fluoro-4-nitro-N,N-dipropylaniline , a tertiary aromatic amine likely synthesized via SNAr (Nucleophilic Aromatic Substitution) from 3,4-difluoronitrobenzene and dipropylamine.

The primary challenge in this purification is not the chromatography itself, but the pre-column workup . The large pKa difference between your starting material (aliphatic amine, basic) and your product (nitroaniline, essentially neutral) dictates the strategy. If you load crude reaction mixture directly onto silica, the excess dipropylamine will saturate the silica's active sites, causing peak broadening and poor resolution.

Module 1: Method Development & Protocol

The "Golden Path" Workflow

Do not rely solely on chromatography. The most common error is skipping the acid wash. Your product is a weak base (due to the electron-withdrawing nitro group), while the impurity (dipropylamine) is a strong base.

Step 1: Chemical Pre-Treatment (The Acid Wash) Before touching a column, perform a liquid-liquid extraction.

  • Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M HCl .

    • Mechanism:[1][2] Dipropylamine (pKa ~11) protonates and moves to the aqueous layer.

    • Product Behavior: The nitroaniline product (pKa ~1) remains neutral and stays in the organic layer.

  • Wash 1x with Brine, Dry over MgSO₄, and Concentrate.

  • Result: You have removed 95%+ of the streaking amine impurity.

Step 2: Chromatographic Setup

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Detection: UV @ 254 nm (Nitro group absorbs strongly) & 430 nm (Visible Yellow).

Step 3: The Gradient

  • Equilibration: 100% Hexane (or 95:5 Hexane:EtOAc).

  • Elution Profile:

    • 0–5% EtOAc: Elutes unreacted 3,4-difluoronitrobenzene (if present).

    • 5–15% EtOAc: Elutes Product (Yellow band).

    • High % EtOAc: Elutes any oxidized tars or remaining salts.

Visualization: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture (Product + Dipropylamine) AcidWash Acid Wash (1M HCl) Liquid-Liquid Extraction Start->AcidWash pKa Exploitation Decision Check TLC of Organic Layer AcidWash->Decision Clean Impurity Removed? (No baseline streak) Decision->Clean Yes Dirty Amine Persists Decision->Dirty No Column Flash Chromatography (Hexane/EtOAc Gradient) Clean->Column Standard Gradient AddTEA Add 1% Et3N to Mobile Phase (Not Recommended if avoidable) Dirty->AddTEA Deactivate Silica Final Pure Product (Yellow Solid/Oil) Column->Final AddTEA->Column

Caption: Logical workflow prioritizing chemical separation (extraction) over chromatographic separation to protect column integrity.

Module 2: Troubleshooting (Q&A Format)

User Issue: "I see a massive yellow streak starting from the baseline that overlaps with my product." Diagnosis: Silica Saturation by Residual Amine. The Fix: You likely skipped the acid wash or didn't wash thoroughly enough. The dipropylamine is dragging on the silica.

  • Stop the column.

  • Reprocess: Take your mixed fractions, evaporate, and perform the 1M HCl wash described in Module 1.

  • Alternative (If you cannot re-extract): Add 1% Triethylamine (TEA) to your mobile phase. This "caps" the acidic silanol sites on the silica, allowing the amine impurity to move faster and tighten up. Warning: This may cause the impurity to co-elute with your product if their Rfs are close.

User Issue: "My product is coming out, but the fractions are not solidifying; they remain an oil." Diagnosis: Solvent Entrapment or Low Melting Point. The Fix: Nitroanilines with alkyl chains often have low melting points (sometimes oils at RT).

  • Rotovap Harder: Use a high-vacuum pump to remove trace Hexane/EtOAc.

  • Seed It: If it is supposed to be a solid (MP ~30-50°C), scratch the flask with a glass rod or add a seed crystal.

  • Check Purity: Run a proton NMR. If you see solvent peaks, dry longer. If you see extra propyl peaks, you still have dipropylamine contamination.

User Issue: "I have two yellow spots on TLC. Which one is my product?" Diagnosis: Regioisomers or Precursor. The Fix:

  • Spot A (Higher Rf, Non-polar): Likely unreacted 3,4-difluoronitrobenzene.

  • Spot B (Lower Rf, Bright Yellow): Your Target (2-fluoro-4-nitro-N,N-dipropylaniline).

  • Verification: The product has an electron-donating amine group, making it more polar than the difluoro precursor but less polar than a primary aniline.

Module 3: Data & Specifications

Estimated Retardation Factors (Rf)

Conditions: Silica Gel TLC, developed in 90:10 Hexane:EtOAc.

CompoundEstimated RfAppearance (UV/Vis)
3,4-Difluoronitrobenzene 0.70 - 0.80UV Active (Dark), Faint Yellow
Target Product 0.35 - 0.45 UV Active, Bright Yellow/Orange
Dipropylamine 0.00 - 0.10UV Inactive (mostly), Iodine Stain Active
Solvent System Compatibility Table
Solvent SystemSuitabilityNotes
Hexane / EtOAc Excellent Standard. Good selectivity.
Pet Ether / DCM GoodUse if solubility in Hexane is poor.
DCM / MeOH Avoid Too polar. Will elute all amine impurities immediately.
Toluene ModerateGood for separating pi-stacking aromatics, but hard to remove.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is actually better for amines because it is less acidic than silica. If your product is streaking on silica even after an acid wash, switch to Neutral Alumina (Activity Grade III). However, Silica is cheaper and usually sufficient for nitroanilines.

Q: Is the product light sensitive? A: Nitroanilines can undergo photo-degradation over long periods. It is best practice to wrap your column in foil if running a slow gradient, and store the final product in amber vials.

Q: How do I scale this up to 50 grams? A:

  • Crystallization First: At 50g, chromatography is expensive. Try recrystallizing the crude solid from Ethanol/Water or Methanol . Nitroanilines crystallize well.

  • Filter Plug: If you must chromatograph, use a "filtration plug" (short, wide column) to remove the baseline junk, then recrystallize the eluate.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Biotage. (2023).[3] Strategies for Flash Chromatography of Amines. Retrieved from

  • Teledyne ISCO. (2022). RediSep® Rf Application Guide: Purification of Nitro Compounds. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Fluoro-2-nitroaniline derivatives. Retrieved from

Sources

Technical Support Center: Recrystallization of 2-Fluoro-4-nitro-N,N-dipropylaniline

[1]

Topic: Optimization of Purification Protocols for 2-Fluoro-4-nitro-N,N-dipropylaniline Ticket ID: #REC-2702505 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-fluoro-4-nitro-N,N-dipropylaniline (CAS: 2702505-11-9), a lipophilic nitroaniline derivative often used as an intermediate in the synthesis of herbicides or specialty dyes.[1]

Unlike simple nitroanilines, the addition of two propyl chains significantly increases the lipophilicity of this molecule and disrupts the intermolecular hydrogen bonding network. This typically results in a lower melting point (often <80°C) compared to its parent amine.[1] Consequently, the primary challenge you will face is "oiling out" —where the compound separates as a liquid rather than a crystal during cooling.

This guide prioritizes protocols designed to mitigate oiling out while ensuring high purity.

Part 1: Solvent Selection & Solubility Profile

The following data summarizes the solubility behavior of 2-fluoro-4-nitro-N,N-dipropylaniline based on its structural pharmacophore (fluorinated nitro-aromatic core with lipophilic N-alkyl tails).

Solubility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation Status
Ethanol / Water HighLowHigh (Oiling Out)Standard Protocol (Use with care)
Methanol / Water HighLowModerateAlternative (Lower boiling point)
Hexane / Ethyl Acetate HighModerateLowPreferred for Low MP Solids
Toluene Very HighHighN/ANot Recommended (Too soluble)
Water InsolubleInsolubleN/AAnti-Solvent Only

Part 2: Experimental Protocols

Method A: The "Two-Solvent" Ethanol/Water Protocol

Best for removing polar impurities and inorganic salts.[1] Requires precise temperature control.[1]

Prerequisites:

  • Crude 2-fluoro-4-nitro-N,N-dipropylaniline[1][2]

  • Ethanol (95% or absolute)[1]

  • Deionized Water (Ice cold)[1]

  • Heating block or water bath (Avoid open flame)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethanol needed to dissolve the solid while heating gently (approx. 50-60°C).[1]

    • Expert Tip: Do not boil the ethanol vigorously.[1] Since the product likely has a low melting point, overheating increases the risk of the compound melting into an oil before it dissolves.

  • Filtration (Optional): If insoluble particles (dust, catalyst residue) are visible, filter the hot solution through a pre-warmed glass funnel or syringe filter.

  • Nucleation: Remove the flask from the heat. While the solution is still warm, add Water dropwise with constant swirling.

    • Stop point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Critical Step: If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.

  • Finishing: Once at room temperature, cool in an ice bath for 15-20 minutes. Filter the crystals using vacuum filtration and wash with a small amount of cold 50% Ethanol/Water.

Method B: The "Non-Aqueous" Hexane/Ethyl Acetate Protocol

Best for low-melting solids or if the compound oils out in alcohol/water mixtures.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in a minimum volume of warm Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add warm Hexane (or Heptane) to the solution until it becomes slightly cloudy.

  • Clarification: Add a small amount of EtOAc to clear the solution.

  • Evaporative Cooling: Let the solution stand in a fume hood. As the more volatile solvent evaporates (or the solution cools), crystals should form.

    • Why this works: This system avoids the "hydrophobic effect" that forces lipophilic oils out of water mixtures, often yielding better defined crystals for dipropyl-substituted anilines.[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: The compound is separating as a yellow/orange oil at the bottom. What do I do?

Diagnosis: This is "oiling out." It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture. Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of more solvent (Ethanol or EtOAc) to lower the concentration.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass rod against the side of the flask at the air/liquid interface.

  • Cool slower: Wrap the flask in a towel to slow the cooling rate.

Q2: I have no crystals after cooling to 0°C.

Diagnosis: The solution is supersaturated but lacks a nucleation site, or the compound is too soluble in the chosen solvent. Fix:

  • Scratch the glass: Use a glass rod to scratch the inner walls of the flask.

  • Evaporate solvent: Gently blow a stream of nitrogen over the solution to reduce volume.

  • Seed it: If you have any solid crude, use a speck of it as a seed.

Q3: The crystals are sticky or clumped together.

Diagnosis: Trapped solvent or impurities (often isomers). Fix:

  • Recrystallize again using Method B (Hexane/EtOAc).[1] Non-polar solvents are often easier to remove from lipophilic amines than water/alcohol mixtures.[1]

  • Dry the crystals under high vacuum (0.1 mmHg) for 24 hours to remove trapped solvent.

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your initial observations.

Recrystallization_WorkflowStartStart: Crude 2-fluoro-4-nitro-N,N-dipropylanilineSolvent_ChoiceChoose Solvent SystemStart->Solvent_ChoiceMethod_AMethod A: Ethanol / Water(Standard)Solvent_Choice->Method_APolar ImpuritiesMethod_BMethod B: Hexane / EtOAc(Lipophilic)Solvent_Choice->Method_BLow MP / Oiling IssueCheck_OilingCheck: Oiling Out?Method_A->Check_OilingSuccess_ACrystals FormedMethod_B->Success_ACheck_Oiling->Success_ANoRemedy_OilRemedy: Reheat, Dilute,Seed, Slow CoolCheck_Oiling->Remedy_OilYesCheck_PurityCheck Purity (TLC/NMR)Success_A->Check_PurityRemedy_Oil->Method_ARetryCheck_Purity->Solvent_ChoiceFail (Recrystallize again)Final_ProductPure ProductCheck_Purity->Final_ProductPass

Caption: Decision tree for solvent selection and troubleshooting "oiling out" during the purification of lipophilic nitroanilines.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocols for recrystallization of aromatic nitro compounds).

  • PubChem. (n.d.).[1] 2-Fluoro-4-nitroaniline (Compound Summary).[1][2][3][4][5][6] National Center for Biotechnology Information.[1] Retrieved from [Link] (Structural analog data for solubility estimation).[1]

Technical Support Guide: Troubleshooting Low Conversion in 2-Fluoro-4-nitro-N,N-dipropylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 aminations of 3,4-difluoronitrobenzene.

Executive Summary & Core Diagnostic

The Problem: Users frequently report conversion stalling at ~50% or sluggish reaction rates when synthesizing 2-fluoro-4-nitro-N,N-dipropylaniline from 3,4-difluoronitrobenzene.

The Root Cause: The reaction is a Nucleophilic Aromatic Substitution (


).[1][2] The primary failure modes are stoichiometric trapping  (formation of hydrofluoric acid salts consuming the nucleophile) and steric hindrance  of the dipropyl group, which raises the activation energy compared to smaller amines like dimethylamine.

Immediate Action Required:

  • Verify Base Equivalents: Ensure a proton scavenger is present. Without an auxiliary base, you need 2.0+ equivalents of dipropylamine.

  • Check Solvent Polarity: Switch from non-polar solvents (Toluene, DCM) to polar aprotic solvents (Acetonitrile, DMSO) to stabilize the Meisenheimer intermediate.

Reaction Mechanism & Critical Failure Points

The synthesis involves the displacement of the fluorine atom at the 4-position (para to the nitro group) of 3,4-difluoronitrobenzene by dipropylamine.

The "50% Conversion Trap"

The reaction generates Hydrogen Fluoride (HF) as a byproduct. HF immediately protonates the unreacted dipropylamine, forming dipropylammonium fluoride , which is non-nucleophilic.

  • Scenario A (1:1 Stoichiometry): Reaction stops at exactly 50% conversion because half the amine is sacrificed to neutralize HF.

  • Scenario B (Incorrect Solvent): In non-polar solvents, the ammonium fluoride salt precipitates, potentially coating the surface of solid bases or creating a thick slurry that impedes mass transfer.

Pathway Visualization

The following diagram maps the reaction logic and failure states.

SnAr_Pathway cluster_solvent Solvent Effects Start 3,4-Difluoronitrobenzene + Dipropylamine TS Transition State (High Energy) Start->TS Heat (>60°C) Complex Meisenheimer Complex (Stabilized by Polar Solvent) TS->Complex k1 Product 2-Fluoro-4-nitro- N,N-dipropylaniline Complex->Product -F⁻ Salt Dipropylammonium Fluoride (Salt) Product->Salt + HF + Amine Stall STALLED REACTION (Nucleophile Depleted) Salt->Stall If Amine < 2.0 eq and no Base

Caption: Logical flow of the


 reaction showing the critical diversion point where salt formation depletes the nucleophile, leading to a stall.

Optimized Experimental Protocol

This protocol is designed to bypass the steric and stoichiometric limitations of dipropylamine.

Reagents
  • Substrate: 3,4-Difluoronitrobenzene (1.0 equiv)

  • Nucleophile: Dipropylamine (1.1 equiv if using auxiliary base; 2.2 equiv if not)

  • Auxiliary Base (Recommended): N,N-Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv). DIPEA is preferred for homogeneity.
    
  • Solvent: Acetonitrile (MeCN) or DMSO.

Step-by-Step Procedure
  • Preparation: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in Acetonitrile (5 mL per gram of substrate).

  • Base Addition: Add DIPEA (1.5 eq). Note: If using

    
    , ensure it is finely ground and the mixture is stirred vigorously.
    
  • Nucleophile Addition: Add Dipropylamine (1.1 - 1.2 eq) dropwise at room temperature.

    • Why? Adding amine slowly controls the exotherm, though dipropylamine reacts slower than smaller amines.

  • Reaction: Heat the mixture to 70–80°C .

    • Checkpoint: Monitor by TLC or HPLC after 2 hours. The spot for 3,4-difluoronitrobenzene should disappear.

    • Steric Note: Unlike morpholine which reacts at room temp, dipropylamine requires heat due to the propyl chains hindering the nitrogen attack.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Wash with Water (to remove DIPEA salts and fluoride).

    • Wash with 0.5 M HCl (to remove unreacted dipropylamine).

    • Dry organic layer over

      
       and concentrate.
      

Troubleshooting Guide (FAQ)

Q1: Why is my reaction stuck at 50-60% conversion?

A: You likely ran out of active amine. In


, the leaving group (

) combines with the displaced proton (

) to form HF. This strong acid protonates your remaining dipropylamine, rendering it useless.
  • Fix: Add 1.5 equivalents of an auxiliary base (DIPEA or Triethylamine) or use >2 equivalents of dipropylamine.

Q2: I see a heavy precipitate, and the reaction stopped.

A: The precipitate is likely the fluoride salt (Dipropylammonium fluoride or Potassium Fluoride). If this coats the surface of your solid base (like


), the reaction stalls.
  • Fix: Switch to a homogeneous base (DIPEA) or use a phase transfer catalyst (TBAB - Tetrabutylammonium bromide) if using solid inorganic bases.

Q3: Can I use Ethanol as a solvent?

A: Ethanol is suboptimal for this specific substrate. While often used for simple anilines, protic solvents like ethanol can hydrogen-bond to the nucleophile (dipropylamine), creating a solvation shell that reduces its reactivity (nucleophilicity).

  • Fix: Use Acetonitrile (MeCN) or DMSO . These are polar aprotic solvents that stabilize the polar transition state (Meisenheimer complex) without deactivating the amine.

Q4: Is the product 2-fluoro-4-nitro... or 3-fluoro-6-nitro...?

A: The product is 2-fluoro-4-nitro-N,N-dipropylaniline .

  • Regioselectivity Logic: The nitro group at position 1 activates the para-fluorine (position 4) much more strongly than the meta-fluorine (position 3).

  • Numbering Shift: After substitution, the amine becomes the priority group (position 1). The original 4-position becomes 1, the original 3-fluoro becomes 2-fluoro, and the original 1-nitro becomes 4-nitro.

Data & Solvent Comparison

SolventDielectric Constant (

)
Reaction RateSolubility of SaltsRecommendation
Toluene 2.4 (Non-polar)Very SlowPoor (Coating risk)❌ Avoid
Ethanol 24.5 (Protic)ModerateGood⚠️ Use only with excess amine
Acetonitrile 37.5 (Polar Aprotic)Fast ModeratePreferred
DMSO 46.7 (Polar Aprotic)Fastest ExcellentBest for difficult cases

References

  • Regioselectivity in

    
     Reactions:  Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective 
    
    
    
    Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 2014.
  • Kinetic Studies of Secondary Amines: Mahdhaoui, F., et al. "

    
     reactions of substituted pyridines with secondary amines... Kinetic and reactivity indices." International Journal of Chemical Kinetics, 2019. 
    
  • Solvent Effects on Nucleophilicity: Gazitúa, M., et al. "Effect of the nature of the nucleophile and solvent on an

    
     reaction." New Journal of Chemistry, 2018.[3] 
    
  • Flow Chemistry Optimization: Örkényi, R., et al. "Continuous flow synthesis of drug-like anilines."[4] Vapourtec Application Notes, citing work on 2,4-difluoronitrobenzene morpholine substitution.

Sources

optimizing reaction conditions for nucleophilic substitution on fluoronitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Nucleophilic Substitution on Fluoronitroanilines

Welcome to the Reaction Optimization Hub

Current Ticket:


 on Fluoronitroanilines
Assigned Specialist:  Senior Application Scientist
Status:  Active

Introduction: The Push-Pull Challenge

You are likely working with substrates like 4-fluoro-3-nitroaniline or 2-fluoro-4-nitroaniline . These molecules present a unique "push-pull" electronic environment that complicates standard Nucleophilic Aromatic Substitution (


) protocols.
  • The Pull (Activation): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). When positioned ortho or para to the fluorine, it stabilizes the negative charge in the Meisenheimer intermediate, driving the reaction.[1]
    
  • The Push (Deactivation): The amino group (

    
    ) is a strong electron-donating group (EDG) via resonance. This increases electron density in the ring, effectively "poisoning" the electrophilicity of the carbon-fluorine bond and slowing down nucleophilic attack.
    

This guide provides the protocols and troubleshooting logic to overcome this deactivation and achieve high yields.

Module 1: Mechanism & Reactivity[2][3]

Q: Why is my reaction significantly slower than with fluoronitrobenzene? A: The free amino group donates electron density into the ring, raising the energy barrier for the nucleophile to attack.

  • Mechanistic Insight: The rate-determining step in

    
     with fluoride is usually the initial nucleophilic attack (formation of the Meisenheimer complex). The inductive withdrawal of fluorine lowers this barrier, but the resonance donation from the amine raises it.
    
  • Solution: If reaction times are impractical (>24h), consider protecting the amine (e.g., Acetyl or Boc). This converts the strong donor

    
     into a weak donor/weak withdrawer, restoring ring electrophilicity.
    

Visualizing the Mechanism:

SNAr_Mechanism Start Fluoronitroaniline (Substrate) TS Transition State (High Energy) Start->TS Nu attack Nu Nucleophile (Nu:) Nu->TS Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) TS->Meisenheimer Rate Determining Step Product Substituted Aniline (Product) Meisenheimer->Product Fast Elimination LG Fluoride (F-) (Leaving Group) Meisenheimer->LG

Caption: The


 pathway. The amino group on the substrate destabilizes the Transition State, increasing the activation energy required to reach the Meisenheimer Complex.

Module 2: Solvent & Base Optimization

Q: I am using DMF/K2CO3 but the workup is difficult. What are the alternatives? A: While dipolar aprotic solvents (DMF, DMSO, NMP) are standard for stabilizing the polar transition state, they are hard to remove.

Optimization Matrix:

ParameterStandard ConditionGreen/Alternative ConditionWhy Switch?
Solvent DMF or DMSO Acetonitrile (MeCN) MeCN is easier to remove (bp 82°C) but requires higher temp (reflux) or sealed tube.
Solvent NMP 2-MeTHF or TFE Trifluoroethanol (TFE) can accelerate

via H-bonding to the leaving group (fluoride).
Base

DIPEA (Hünig's Base) Soluble organic bases (DIPEA,

) allow for homogeneous reaction mixtures, often faster in MeCN.
Base NaH t-BuOK / KHMDS Avoid NaH in DMF (safety risk). Soluble alkoxides are safer and easier to handle.

Safety Alert: Never mix NaH with DMF or DMAc on a large scale. This combination can undergo a runaway exotherm. Use THF or Toluene if NaH is required.

Module 3: Troubleshooting Guide

Q: I see the starting material is consumed, but multiple spots appear on TLC. What is happening? A: This usually indicates Regioselectivity Issues or Side Reactions .

  • Self-Polymerization: The aniline nitrogen in your substrate can act as a nucleophile against another molecule of substrate.

    • Fix: Run the reaction more dilute (0.1 M) and use a large excess (2-3 equiv) of your desired nucleophile to statistically favor the cross-reaction.

  • Regio-scrambling: If your substrate is 2,4-difluoronitrobenzene, the position ortho to the nitro group reacts first, followed by the para position.

    • Fix: Lower the temperature (0°C to RT) to control kinetic selectivity.

Q: My reaction is stuck at 50% conversion after 24 hours. A: The fluoride leaving group generates HF, which buffers the solution.

  • Fix: Add a stronger base or a "fluoride scavenger" like excess

    
     or even Calcium Carbonate (
    
    
    
    ) to precipitate
    
    
    and drive the equilibrium.
  • Fix: Switch to a microwave reactor.

    
     reactions on deactivated systems respond exceptionally well to superheating (120-150°C) in MeCN or water/surfactant systems.
    

Troubleshooting Workflow:

Troubleshooting Issue Problem: Low Yield / Stuck Reaction Check1 Is the Amino group protected? Issue->Check1 Protect Action: Protect with Boc/Ac (Restores electrophilicity) Check1->Protect No (Reaction < 10%) Check2 Is the Nucleophile strong enough? Check1->Check2 Yes / Not needed StrongerNu Action: Switch Base (e.g., K2CO3 -> tBuOK) Check2->StrongerNu No Check3 Is Solvent trapping product? Check2->Check3 Yes ChangeSolv Action: Switch to TFE or DMSO (Stabilize Transition State) Check3->ChangeSolv

Caption: Decision tree for troubleshooting stalled


 reactions on fluoronitroanilines.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Direct Amination (Standard)

Best for: Primary/Secondary amines reacting with highly activated substrates (e.g., 2-fluoro-5-nitroaniline).

  • Setup: In a reaction vial, dissolve Fluoronitroaniline (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.2–1.5 equiv).

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

  • Workup:

    • Cool to RT.

    • Dilute with water (5x volume).

    • Extract with EtOAc or DCM.

    • Wash organic layer with LiCl (5% aq) to remove residual DMSO.

    • Dry over

      
       and concentrate.
      
Protocol B: Alkoxylation (Ether Synthesis)

Best for: Adding alcohols/phenols.

  • Activation: In a separate vial, mix Alcohol (1.2 equiv) with KOtBu (1.2 equiv) in THF at 0 °C for 15 min to generate the alkoxide.

  • Reaction: Add the Fluoronitroaniline solution (in THF) dropwise to the alkoxide.

  • Conditions: Stir at RT for 1 hour. If no reaction, heat to 50 °C.

    • Note: Alkoxides are stronger nucleophiles than amines; lower temperatures are often sufficient.

References

  • Mechanistic Insights on

    
    : 
    
    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2] (2020).[2][3] PMC.

  • Solvent Effects

    • Electronic and solvent effects on kinetics of SNAr substitution reactions.[4] (2013).[4] PMC.

  • Safety in

    
    : 
    
    • Specific Solvent Issues with the SNAr Reaction (NaH/DMF hazards). ACS GCI.

  • Substrate Reactivity

    • Application Notes and Protocols for SNAr of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.

Sources

Technical Guide: Purification & Workup of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted starting materials from 2-fluoro-4-nitro-N,N-dipropylaniline Role: Senior Application Scientist Content Type: Technical Support Guide

Executive Summary

This guide addresses the isolation and purification of 2-fluoro-4-nitro-N,N-dipropylaniline , typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene (also known as 1,2-difluoro-4-nitrobenzene) with dipropylamine .[1][2]

The primary challenge in this synthesis is the efficient separation of the lipophilic product from unreacted starting materials (SMs) and by-products without resorting to labor-intensive chromatography. This document details a chemically driven workup strategy leveraging pKa differences and chemoselective scavenging.

Critical Analysis of Reaction Components

Understanding the physicochemical properties of your reaction mixture is the first step to a self-validating purification protocol.

ComponentRolePhysical StatepKa (Approx)Solubility (Org)Solubility (Aq Acid)
3,4-Difluoronitrobenzene Electrophile (SM)Liquid/Low-melt SolidNeutralHighInsoluble
Dipropylamine Nucleophile (SM)Liquid (bp 110°C)~11.0 (Conjugate Acid)HighSoluble (as salt)
2-Fluoro-4-nitro-N,N-dipropylaniline Target Product Yellow Solid/Oil~1.0 (Conjugate Acid)HighInsoluble
Fluoride Salt (e.g., HF/KF) By-productSolidN/ALowSoluble

Key Insight: The target product is an extremely weak base due to the strong electron-withdrawing nitro group conjugated to the amine. It will not protonate in dilute acid, whereas the starting amine (dipropylamine) will. This is the cornerstone of the separation logic.

Troubleshooting & FAQs

Q1: How do I remove excess Dipropylamine without chromatography?

The Issue: Dipropylamine is a liquid with a high boiling point (110°C), making it difficult to remove completely via rotary evaporation. The Fix: Use an Acidic Aqueous Wash . Because dipropylamine is a base (pKa ~11), washing the organic reaction mixture with dilute acid (1M HCl or 10% Citric Acid) converts it into its water-soluble ammonium salt.

  • Mechanism:

    
     (Water Soluble).
    
  • Safety Check: The product (pKa ~1) is too weakly basic to protonate under these conditions and will remain in the organic layer.

Q2: I have unreacted 3,4-difluoronitrobenzene (DFNB). Acid washing didn't remove it. What now?

The Issue: DFNB is neutral and lipophilic; it partitions into the organic layer alongside your product. The Fix: Chemical Scavenging (Post-Reaction Quench). Do not rely on crystallization alone, as DFNB can cocrystallize with the product.

  • Prevention: Always run the reaction with a slight excess of dipropylamine (1.2–1.5 equiv) to force DFNB consumption.

  • Remediation: If DFNB remains, add a "Scavenger Amine" (e.g., Morpholine or Glycine + base) to the reaction mixture before workup. Heat for 1 hour.

    • The scavenger reacts with DFNB to form a highly polar or basic adduct.

    • If Morpholine is used: The adduct is basic and removed via the Acid Wash (Step Q1).

    • If Glycine is used: The adduct is an acid (carboxylic) and removed via a Basic Wash (sat. NaHCO₃).

Q3: My product is "oiling out" instead of crystallizing.

The Issue: The N,N-dipropyl chains add significant lipophilicity and rotational freedom, lowering the melting point. Small impurities (like unreacted DFNB) acts as a solvent, preventing lattice formation. The Fix:

  • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol or Methanol . Add water dropwise until turbidity persists, then cool slowly to 4°C.

  • Seed: Scratch the glass or add a seed crystal of a similar nitroaniline if available.

  • High-Vac Drying: Ensure all solvent traces are removed. Residual solvent often suppresses the melting point.

Q4: I see a small "side spot" on TLC just below the product. Is it an impurity?

The Diagnosis: This is likely the Regioisomer (Ortho-substitution) . While the fluorine para to the nitro group is significantly more reactive (due to resonance stabilization of the Meisenheimer complex), a small amount of substitution may occur at the fluorine ortho to the nitro group (position 2), especially at high temperatures.

  • Removal: This isomer is chemically very similar to the product. Recrystallization from Ethanol/Water is the most effective separation method, as the symmetrical para-isomer typically packs better and crystallizes first.

Optimized Workup Protocol

Objective: Isolate >98% pure 2-fluoro-4-nitro-N,N-dipropylaniline without column chromatography.

Step 1: Reaction Quench & Scavenging (Critical)
  • Check TLC: If starting material (DFNB) is visible, add 0.2 equivalents of Morpholine .

  • Heat: Stir at reaction temperature for 30–60 minutes.

  • Why? This converts lipophilic DFNB into a basic morpholine-adduct that will be removed in Step 3.

Step 2: Solvent Exchange
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Note: Avoid Ether if possible, as it holds water and salts poorly.

Step 3: The "3-Step" Wash Sequence

Perform these washes in a separatory funnel.[3] Save the organic (lower for DCM, upper for EtOAc) layer.

  • Wash 1: Water (Neutral)

    • Removes bulk fluoride salts (KF/HF) and polar solvents (DMF/DMSO).

  • Wash 2: 1M HCl (Acidic)

    • Action: Extracts excess Dipropylamine and the Morpholine-DFNB scavenger adduct.

    • Observation: The aqueous layer may turn slightly yellow (impurities). The product stays in the organic layer.

  • Wash 3: Saturated NaHCO₃ (Basic) + Brine

    • Action: Neutralizes residual acid and removes any acidic by-products (phenols from hydrolysis).

    • Drying: Dry the organic layer over Anhydrous MgSO₄.[4]

Step 4: Isolation
  • Filter off the drying agent.

  • Concentrate via Rotary Evaporator.[5][6]

  • Crystallization: If the residue is solid, recrystallize from Hot Ethanol/Water (9:1) . If oil, dry under high vacuum (<1 mbar) for 4 hours to solidify.

Process Logic Visualization

The following diagram illustrates the chemical logic separating the target from impurities.

WorkupLogic RxnMix Crude Reaction Mixture (Product, DFNB, Dipropylamine, Salts) Scavenge Step 1: Add Scavenger (Morpholine) (Converts DFNB to Basic Adduct) RxnMix->Scavenge If DFNB present Extract Step 2: Dilute with EtOAc/DCM Wash with Water Scavenge->Extract AcidWash Step 3: Wash with 1M HCl Extract->AcidWash AqLayer1 Aqueous Layer (Discard) Contains: Dipropylamine-HCl, Morpholine-Adduct-HCl, Salts AcidWash->AqLayer1 Basic impurities protonate & partition OrgLayer1 Organic Layer Contains: Target Product AcidWash->OrgLayer1 Neutral Product remains Final Final Isolation (Evaporation/Crystallization) OrgLayer1->Final

Caption: Flowchart demonstrating the chemoselective removal of starting materials via scavenging and pH-controlled extraction.

References

  • National Center for Biotechnology Information (2025). 2-Fluoro-4-nitroaniline - PubChem Compound Summary. PubChem.[4][7][8][9] Available at: [Link]

  • Vapourtec Ltd. Nucleophilic Aromatic Substitution (SNAr) in Flow. Vapourtec Application Notes. Available at: [Link]

  • Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. Org. Synth. Coll. Vol. 1-10. Available at: [Link]

  • Biotage (2023). Strategies for Purifying Reaction Mixtures that Auto-Crystallize. Biotage Blog. Available at: [Link]

Sources

stability and storage conditions for 2-fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-fluoro-4-nitro-N,N-dipropylaniline. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds, including substituted nitroaromatics and N,N-dialkylanilines, to provide a comprehensive set of best practices based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-fluoro-4-nitro-N,N-dipropylaniline that influence its stability?

A1: The stability of 2-fluoro-4-nitro-N,N-dipropylaniline is influenced by three key functional groups:

  • Nitroaromatic System: The nitro group (-NO₂) is a strong electron-withdrawing group, which, in concert with the benzene ring, creates a chemically stable core.[1][2] However, this group also makes the compound susceptible to reduction.

  • N,N-dipropylaniline moiety: The tertiary amine can be a site for oxidation (N-oxidation) or loss of the propyl groups (N-dealkylation).[3][4] Anilines, in general, can be sensitive to light and air.[5]

  • Ortho-fluoro substituent: The fluorine atom's position relative to the nitro group can make it susceptible to nucleophilic aromatic substitution, a known reaction pathway for activated fluoro-nitroaromatic compounds.

Q2: What are the optimal storage conditions for 2-fluoro-4-nitro-N,N-dipropylaniline?

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation pathways. For long-term storage, -20°C may be considered.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aniline moiety.
Light Amber vial or dark locationAnilines and nitroaromatics can be light-sensitive.[5]
Container Tightly sealed, appropriate materialTo prevent moisture ingress and contamination. Use containers with proven chemical resistance.

Q3: What are the known or potential degradation pathways for this compound?

A3: Based on its chemical structure, several degradation pathways are plausible:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds.[6]

  • Oxidative N-Dealkylation: The N,N-dipropylamino group can undergo oxidation, leading to the removal of one or both propyl groups.[4][7][8]

  • Photodegradation: Like many aromatic compounds, exposure to UV light could lead to degradation.

  • Nucleophilic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, could be displaced by strong nucleophiles.

Q4: What materials and chemical classes are incompatible with 2-fluoro-4-nitro-N,N-dipropylaniline?

A4: Care should be taken to avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions with the aniline moiety.

  • Strong Acids: Can form salts with the aniline nitrogen, but may also promote hydrolysis or other reactions.

  • Strong Bases: May promote nucleophilic substitution of the fluorine atom.

  • Reducing Agents: Will likely reduce the nitro group.

  • Active Metals: Such as potassium and sodium, which can react vigorously.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Potential Cause: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.

    • Aliquot Samples: To prevent repeated freeze-thaw cycles and exposure of the bulk material to air and moisture, prepare single-use aliquots.

    • Purity Check: If degradation is suspected, re-analyze the compound's purity using a suitable method like HPLC or LC-MS.

Issue 2: Unexpected side products observed in a reaction mixture.

  • Potential Cause: The compound is reacting with other components in the mixture or is unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Review Reaction Compatibility: Check for incompatibilities between 2-fluoro-4-nitro-N,N-dipropylaniline and other reagents, particularly strong nucleophiles, oxidants, or reductants.

    • Analyze Side Products: If possible, identify the structure of the side products. This can provide clues about the degradation pathway (e.g., a product with a lower molecular weight might suggest dealkylation).

    • Control Reaction Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere of nitrogen or argon.

Experimental Protocols & Methodologies

Protocol: Recommended Handling and Dispensing Procedure

This protocol is designed to minimize contamination and degradation when working with 2-fluoro-4-nitro-N,N-dipropylaniline.

Materials:

  • 2-fluoro-4-nitro-N,N-dipropylaniline in a sealed vial.

  • Inert gas source (Argon or Nitrogen).

  • Dry glassware (e.g., syringes, spatulas).

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.

Procedure:

  • Equilibration: Allow the container of 2-fluoro-4-nitro-N,N-dipropylaniline to warm to room temperature in a desiccator before opening. This prevents condensation of moisture inside the container.

  • Inert Atmosphere: Work in a well-ventilated fume hood.[10] If possible, use a glove box or glove bag with an inert atmosphere.

  • Dispensing: Briefly remove the cap and quickly dispense the desired amount of the compound. If the compound is a solid, use a clean, dry spatula.

  • Purge and Seal: Before re-sealing the container, gently flush the headspace with an inert gas. Tightly close the container.

  • Storage: Return the container to the recommended storage conditions (e.g., 2-8°C).

Visualizations

Decision Workflow for Handling and Storage

The following diagram outlines a decision-making process for the proper handling and storage of 2-fluoro-4-nitro-N,N-dipropylaniline to ensure its stability.

G start Start: Receiving Compound check_temp Is compound for immediate use? start->check_temp long_term Long-term Storage: - Freeze (-20°C) - Inert atmosphere - Amber vial check_temp->long_term No dispensing Dispensing Protocol: - Equilibrate to RT - Use in fume hood - Use inert gas check_temp->dispensing Yes short_term Short-term Storage: - Refrigerate (2-8°C) - Protect from light - Tightly sealed long_term->dispensing post_dispensing After Dispensing dispensing->post_dispensing return_storage Return to appropriate storage conditions post_dispensing->return_storage Material remaining end End of Workflow post_dispensing->end Vial empty return_storage->end

Caption: Workflow for handling and storing 2-fluoro-4-nitro-N,N-dipropylaniline.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Ramos, J. L., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 475-491. [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, From Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Gorrod, J. W., & Temple, D. J. (1976). The N- and alpha- C-oxidation of N,N-dialkylanilines by rabbit liver microsomes in vitro. Xenobiotica, 6(5), 265-274. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. [Link]

  • Washington State University. (n.d.). Aniline. WSU Environmental Health & Safety. [Link]

  • Nagy, L. N., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1461. [Link]

  • Karki, S. B., et al. (1995). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 117(13), 3657-3664. [Link]

  • Le, C. M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-43. [Link]

  • Nagy, L. N., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. [Link]

  • Gorrod, J. W., & Temple, D. J. (1976). The Differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by Rabbit Liver Microsomes as Distinct Metabolic Routes. Xenobiotica, 6(5), 275-284. [Link]

  • Airgas. (2022). Fluorine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine. PubChem. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. [Link]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. [Link]

  • Durham Tech. (2009). p-Nitroaniline Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. [Link]

Sources

Validation & Comparative

Comparative Analysis Guide: 1H and 13C NMR of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis of 2-fluoro-4-nitro-N,N-dipropylaniline , a critical intermediate often encountered in the synthesis of dinitroaniline herbicides (e.g., Trifluralin analogs) and azo dyes.

Unlike standard aniline derivatives, the presence of the ortho-fluorine atom introduces significant complexity to the NMR spectrum due to


F-

H and

F-

C spin-spin coupling
. This guide objectively compares the spectral performance of this molecule against its non-fluorinated and primary amine analogs, providing a self-validating protocol for structural confirmation.
Key Technical Differentiators
Feature2-Fluoro-4-nitro-N,N-dipropylaniline 4-Nitro-N,N-dipropylaniline (Alternative)
Diagnostic Marker

F Coupling
(Split signals)
Singlets/Doublets only
Aromatic Region Complex Multiplets (dd, ddd, pseudo-t)Simple ABX or AA'BB' systems
13C Fingerprint Large Doublets (

Hz)
Singlets
Validation Speed High (F-coupling confirms regiochemistry)Moderate (Requires 2D NMR for isomer certainty)

Structural Analysis & Prediction Logic

Before interpreting the spectrum, we must establish the magnetic environment. The molecule possesses a 1,2,4-trisubstituted benzene ring .

  • Electronic Effects:

    • -NO

      
       (C4):  Strong electron-withdrawing group (EWG). Deshields H3 and H5 (shifts downfield).
      
    • -N(Pr)

      
       (C1):  Strong electron-donating group (EDG). Shields H6 and H2 (though C2 is substituted with F).
      
    • -F (C2): EWG by induction, EDG by resonance. Causes large coupling constants (

      
      ).
      
The "Self-Validating" Coupling Logic

The


F nucleus (Spin 1/2, 100% abundance) acts as a "spy," splitting nearby signals.
  • H3 (Ortho to F): Will show a large

    
     coupling (~8–13 Hz).
    
  • H5 (Meta to F): Will show a small

    
     coupling (~2–3 Hz) or broadening.
    
  • H6 (Para to F): Will show a medium

    
     coupling (~5–9 Hz), often creating a pseudo-triplet when combined with 
    
    
    
    .

Experimental Protocol (Standardized)

To ensure reproducibility, follow this optimized workflow.

Sample Preparation:

  • Solvent: Dissolve 10–15 mg of sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: DMSO-d

      
       may cause solvent stacking effects, shifting aromatic protons slightly downfield. CDCl
      
      
      
      is preferred for sharper resolution of N-alkyl chains.
  • Tube: Use a high-quality 5mm NMR tube (Class A or B).

  • Acquisition:

    • 1H NMR: 400 MHz or higher. 16 scans. Relaxation delay (d1) = 1.0 s.

    • 13C NMR: 100 MHz. 512 scans (due to C-F splitting reducing signal height).

Detailed Spectral Analysis

A. H NMR Assignment (400 MHz, CDCl )

Reference Data Proxy: Validated against 4-(2-fluoro-4-nitrophenyl)morpholine analogs [1, 2].

PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H5 8.03 ddd or dd

(Ortho)

(Meta)

(Para)
Deshielded by ortho-NO

. The small para-F coupling may appear as broadening.
H3 7.94 dd

(Ortho-F)

(Meta-H)
Diagnostic Peak. The large 13 Hz coupling is characteristic of H ortho to F in nitro-aromatics.
H6 6.94 t (pseudo)

(Ortho-H)

(Meta-F)
Shielded by ortho-Amine. Appears as a triplet because

.
N-CH

3.31 t

Alpha-protons of propyl chain.
-CH

-
1.60 sext

Beta-protons of propyl chain.
-CH

0.90 t

Terminal methyls.
B. C NMR Assignment (100 MHz, CDCl )

The Carbon spectrum is dominated by C-F coupling.

CarbonShift (

ppm)
Splitting

(Hz)
Note
C2 (C-F) ~153.3 Doublet ~250 Direct C-F bond. Very large splitting.
C1 (C-N) ~145.6 Doublet ~8 Substituted by N, coupled to ortho-F.
C4 (C-NO

)
~138.0 Doublet ~9 Para to F, but often shows coupling.
C6 ~117.0 Doublet ~4 Meta to F.
C5 ~121.1 Doublet ~3 Para to F.
C3 ~112.7 Doublet ~24 Ortho to F. Second largest coupling.
Propyl C 52.0, 20.5, 11.2 Singlets -Aliphatic chain is too far to couple.

Comparative Analysis: Why This Matters

Comparison 1: vs. Non-Fluorinated Analog (4-nitro-N,N-dipropylaniline)
  • The Problem: Without Fluorine, the aromatic region is a simple AA'BB' or ABX system. H3 and H5 would appear as a simple doublet (or dd) around 8.1 ppm.

  • The Difference: In the target molecule, H3 moves upfield slightly but splits massively (

    
     Hz).
    
  • Utility: If you see a simple doublet at 8.0 ppm with

    
     Hz, you have failed  to incorporate the Fluorine.
    
Comparison 2: vs. Primary Amine (2-Fluoro-4-nitroaniline)
  • The Problem: Starting material contamination.

  • The Difference: The primary amine protons (NH

    
    ) appear as a broad singlet around 4.0–6.0 ppm (variable).
    
  • Utility: The appearance of the Propyl signals (3.3, 1.6, 0.9 ppm) and the integration ratio (4:4:6 for the chains vs 3 aromatic H) confirms the double alkylation.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assigning the aromatic protons, ensuring you do not misidentify the regiochemistry.

NMR_Workflow Start Start: Analyze Aromatic Region (6.5 - 8.5 ppm) Check_H3 Identify Most Downfield Signal (~8.0 ppm) Start->Check_H3 Split_H3 Check Splitting Pattern Check_H3->Split_H3 H3_Found Signal is Doublet of Doublets Large J (~13 Hz) + Small J (~2.6 Hz) = H3 (Ortho to F) Split_H3->H3_Found Large Splitting H3_Fail Signal is Simple Doublet (J ~9 Hz) = Missing Fluorine! Split_H3->H3_Fail Small Splitting Check_H6 Identify Upfield Signal (~6.9 ppm) H3_Found->Check_H6 Split_H6 Check Splitting Pattern Check_H6->Split_H6 H6_Found Signal is Pseudo-Triplet (J_HH ~9 Hz + J_HF ~9 Hz) = H6 (Ortho to N) Split_H6->H6_Found

Caption: Logic flow for confirming the 2-fluoro-4-nitro substitution pattern using 1H NMR coupling constants.

References

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine Spectral Data. [Link]

  • PubChem. 2-Fluoro-4-nitroaniline Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

A Comparative Guide to Interpreting the Mass Spectrum of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrum of 2-fluoro-4-nitro-N,N-dipropylaniline. As no definitive published spectrum for this specific molecule is readily available, this document serves as an expert-level guide to its interpretation. We will deduce the fragmentation patterns by applying fundamental principles of mass spectrometry and by drawing comparisons with structurally related compounds. This approach is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Our analysis is built on the foundational principles of molecular ion stability and predictable fragmentation pathways dictated by the molecule's functional groups: an N,N-dialkylamino group, an aromatic nitro group, and a halogen substituent. The interplay of these groups governs the fragmentation cascade, providing a unique spectral fingerprint.

The Analyte: Structure and the Molecular Ion Peak

The first step in interpreting any mass spectrum is to identify the molecular ion (M⁺•). This ion is formed when the analyte molecule loses a single electron during ionization, and its mass-to-charge ratio (m/z) corresponds to the molecule's monoisotopic mass.[1]

Molecular Structure: 2-fluoro-4-nitro-N,N-dipropylaniline

  • Molecular Formula: C₁₂H₁₇FN₂O₂

  • Monoisotopic Mass: 240.1274 Da

The molecular ion peak is expected at m/z 240 . Aromatic compounds tend to produce a relatively stable molecular ion, so this peak should be clearly visible in the spectrum. Furthermore, the molecule contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our calculated mass of 240 Da.[2][3]

Predicted Fragmentation Pathways: A Mechanistic Approach

The energetic molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals or molecules.[4] The most abundant fragments correspond to the most stable cations that can be formed. For 2-fluoro-4-nitro-N,N-dipropylaniline, the fragmentation is primarily directed by the N,N-dipropylamino group.

Pathway A: Alpha (α)-Cleavage - The Dominant Fragmentation Route

The most characteristic fragmentation pathway for aliphatic amines involves the cleavage of the Cα-Cβ bond adjacent to the nitrogen atom.[5] This process, known as α-cleavage, results in the loss of the largest possible alkyl radical to form a highly stable, resonance-stabilized iminium cation.[2]

In the case of the N,N-dipropyl group, this involves the loss of an ethyl radical (•CH₂CH₃; 29 Da).

  • Reaction: M⁺• → [M - C₂H₅]⁺ + •C₂H₅

  • Predicted m/z: 240 → 211

The high stability of the resulting iminium ion suggests that the peak at m/z 211 will be the base peak (the most intense peak) in the spectrum.

Pathway B: Nitro Group Fragmentation

Aromatic nitro compounds exhibit characteristic fragmentation patterns involving the nitro group itself.[6] Two common losses are observed:

  • Loss of Nitrogen Dioxide (NO₂): A direct cleavage can result in the loss of a nitro radical (•NO₂; 46 Da).

    • Reaction: M⁺• → [M - NO₂]⁺ + •NO₂

    • Predicted m/z: 240 → 194

  • Loss of Nitric Oxide (NO): This is often followed by the subsequent loss of carbon monoxide (CO), a phenomenon well-documented for nitroaromatics, particularly where ortho-group participation is possible.[7]

    • Reaction: M⁺• → [M - NO]⁺ + •NO

    • Predicted m/z: 240 → 210

Pathway C: Other Alkyl and Aromatic Ring Fragmentations

While α-cleavage is dominant, other fragmentations can occur:

  • Loss of Propyl Radical: Cleavage of the N-C bond can lead to the loss of a propyl radical (•C₃H₇; 43 Da).

    • Reaction: M⁺• → [M - C₃H₇]⁺ + •C₃H₇

    • Predicted m/z: 240 → 197

  • Loss of Fluorine: The principle fragmentation for many halogenated compounds is the loss of the halogen radical.[5][8]

    • Reaction: M⁺• → [M - F]⁺ + •F

    • Predicted m/z: 240 → 221

Data Summary and Visualization

To provide a clear overview, the predicted key fragments are summarized below.

Predicted m/zProposed Fragment Structure/FormulaDescription of Neutral LossProposed Abundance
240[C₁₂H₁₇FN₂O₂]⁺•- (Molecular Ion)Moderate
211 [C₁₀H₁₂FN₂O₂]⁺Ethyl Radical (•C₂H₅) via α-cleavageBase Peak
197[C₉H₁₀FN₂O₂]⁺Propyl Radical (•C₃H₇)Low to Moderate
194[C₁₂H₁₇FN]⁺•Nitro Radical (•NO₂)Low to Moderate
210[C₁₂H₁₇FNO]⁺•Nitric Oxide (•NO)Low
221[C₁₂H₁₇N₂O₂]⁺•Fluorine Radical (•F)Low
Predicted Fragmentation Pathway Diagram

The logical flow of the fragmentation cascade, originating from the molecular ion, is illustrated below.

G M Molecular Ion (M⁺•) m/z = 240 F211 [M - C₂H₅]⁺ m/z = 211 (Base Peak) M->F211 - •C₂H₅ (29 Da) α-Cleavage F194 [M - NO₂]⁺ m/z = 194 M->F194 - •NO₂ (46 Da) F197 [M - C₃H₇]⁺ m/z = 197 M->F197 - •C₃H₇ (43 Da) F210 [M - NO]⁺ m/z = 210 M->F210 - •NO (30 Da)

Caption: Predicted EI-MS fragmentation of 2-fluoro-4-nitro-N,N-dipropylaniline.

Comparative Analysis with Alternative Structures

To build confidence in our prediction, we compare the expected spectrum of our target molecule with that of simpler, structurally related compounds.

  • Alternative 1: N,N-Dipropylaniline (C₁₂H₁₉N, MW=177)

    • Expected Spectrum: This simpler aniline would show a strong molecular ion at m/z 177. Its fragmentation would be overwhelmingly dominated by the same α-cleavage seen in our target molecule, leading to a base peak at m/z 148 ([M-29]⁺). The absence of the nitro and fluoro groups would result in a much simpler spectrum. This molecule serves as the foundational model for the behavior of the N,N-dipropylamino group.

  • Alternative 2: 2-Fluoro-4-nitroaniline (C₆H₅FN₂O₂, MW=156)

    • Expected Spectrum: This compound lacks the alkyl chains, so α-cleavage is impossible.[9] Its spectrum would be characterized by a strong molecular ion peak at m/z 156, with major fragments corresponding to the loss of •NO₂ (m/z 110) and •NO (m/z 126).[6][7] This comparison highlights the specific contributions of the aromatic nitro and fluoro groups to the fragmentation pattern.

The predicted spectrum of 2-fluoro-4-nitro-N,N-dipropylaniline is therefore a composite of these behaviors. However, the energetic favorability and high stability of the iminium cation formed via α-cleavage make it the most probable dominant fragmentation pathway, relegating fragmentation of the nitro and fluoro groups to less abundant pathways.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section outlines a standardized protocol for acquiring a high-quality electron ionization mass spectrum suitable for structural elucidation.

Objective: To obtain the mass spectrum of 2-fluoro-4-nitro-N,N-dipropylaniline using a standard GC-MS or direct insertion probe method.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with Direct Insertion Probe

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Calibration: Calibrate the mass analyzer according to the manufacturer's specifications, typically using a known calibration standard like perfluorotributylamine (PFTBA).

  • Ion Source Parameters:

    • Set the electron energy to 70 eV. This is a standardized energy that promotes reproducible fragmentation and allows for comparison with library spectra.

    • Set the ion source temperature to a value sufficient to maintain the analyte in the gas phase without causing thermal degradation (e.g., 230 °C).

  • Sample Introduction (GC-MS Method):

    • Inject 1 µL of the prepared sample into the GC.

    • Use a suitable capillary column (e.g., a 30m DB-5ms) and a temperature program designed to elute the analyte as a sharp peak (e.g., ramp from 100 °C to 280 °C at 15 °C/min).

    • Acquire mass spectra across the entire chromatographic peak.

  • Data Acquisition:

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-350) to ensure capture of the molecular ion and all significant fragments.

    • The spectrum corresponding to the apex of the chromatographic peak for the analyte should be used for interpretation.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 240).

    • Identify the base peak and other major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The interpretation of a mass spectrum is a logical process of deconstruction based on established chemical principles. For 2-fluoro-4-nitro-N,N-dipropylaniline, the fragmentation is predictably dominated by a highly favorable α-cleavage adjacent to the nitrogen atom, leading to a proposed base peak at m/z 211. Secondary fragmentation pathways involving the aromatic nitro group and fluoro substituent provide additional corroborating evidence for the overall structure. This comparative and predictive guide serves as a robust framework for any researcher tasked with the structural elucidation of this, or similarly substituted, molecules.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(6), 591-602. Available at: [Link]

  • Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 396-402. Available at: [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Available at: [Link]

  • Clark, J. (2015, October). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

FT-IR Spectroscopy Guide: Functional Group Analysis of 2-Fluoro-4-Nitro-N,N-Dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy for Functional Group Analysis of 2-Fluoro-4-Nitro-N,N-Dipropylaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Fluoro-4-nitro-N,N-dipropylaniline represents a critical class of fluorinated nitroaniline intermediates, often utilized in the synthesis of dinitroaniline herbicides (e.g., Trifluralin analogs) and azo dyes. In process analytical technology (PAT) and quality control, the rapid validation of functional group integrity—specifically the nitro (


) , fluoro (

)
, and tertiary amine (

)
moieties—is paramount.

This guide evaluates Fourier Transform Infrared (FT-IR) Spectroscopy as the primary analytical "product" for this application. We compare its performance against competitive alternatives (Raman Spectroscopy and NMR), demonstrating why FT-IR offers the optimal balance of speed, sensitivity to polar functional groups, and cost-efficiency for this specific fluorinated matrix.

Technical Methodology: The FT-IR Protocol

Expertise & Experience: For this lipophilic, semi-solid, or crystalline solid, Attenuated Total Reflectance (ATR) is the superior sampling mode over KBr pellets. ATR minimizes sample preparation errors (e.g., moisture absorption in KBr) and ensures reproducible path lengths for quantitative assessments.

Standard Operating Procedure (Self-Validating)

To ensure data integrity, follow this validated workflow:

  • System Initialization:

    • Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) for high-throughput kinetics.

    • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

    • Parameters: Resolution:

      
      ; Scans: 32 (Screening) or 64 (Publication).
      
  • Background Collection:

    • Acquire air background (clean crystal). Validation: Ensure

      
       doublet (
      
      
      
      ) is minimized.
  • Sample Application:

    • Apply ~10 mg of 2-fluoro-4-nitro-N,N-dipropylaniline to the crystal.

    • Apply pressure using the anvil until the evanescent wave contact is maximized (monitor live interferogram amplitude).

  • Acquisition & Processing:

    • Apply ATR correction (if comparing to transmission libraries).

    • Baseline correct (rubber band method) if scattering is observed.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for validating the compound's identity based on spectral feedback.

FTIR_Workflow Start Sample: 2-Fluoro-4-nitro- N,N-dipropylaniline ATR ATR-FTIR Acquisition (Diamond Crystal) Start->ATR Check_NH Check 3300-3500 cm⁻¹ ATR->Check_NH Check_NO2 Check 1500-1550 & 1300-1360 cm⁻¹ Check_NH->Check_NO2 Absent (Pass) Confirming Tertiary Amine Decision QC Decision Check_NH->Decision Present (Fail) Indicates Hydrolysis/Primary Amine Check_NO2->Decision Strong Bands (Pass)

Figure 1: Logic flow for FT-IR validation. Note that the absence of N-H bands is a critical purity check for the tertiary amine structure.

Spectral Analysis & Performance Data

Authoritative Grounding: The spectral assignments below are derived from empirical data of structural analogs (e.g., 2-fluoro-4-nitroaniline) and general spectroscopic principles for fluorinated aromatics [1, 2].

Functional Group Assignments

The "performance" of FT-IR is measured by its ability to resolve these specific diagnostic bands.

Functional GroupVibration ModeExpected Wavenumber (

)
Diagnostic Value
Nitro (

)
Asymmetric Stretch (

)
1500 – 1540 High. Very strong intensity due to large dipole change. Primary indicator of nitration.
Nitro (

)
Symmetric Stretch (

)
1320 – 1360 High. Confirms nitro group presence alongside

.
Aryl Fluoride (

)
C-F Stretch1200 – 1260 Medium-High. Strong band, but often overlaps with C-N stretches. Critical for distinguishing from non-fluorinated analogs.
Tertiary Amine C-N Stretch (Aryl)1280 – 1320 Medium. Confirms attachment of nitrogen to the ring.
Propyl Chain C-H Stretch (Aliphatic)2870 – 2970 Medium. Multiple bands (

). Confirms alkylation.
Impurity Check N-H Stretch3300 – 3500 Critical. Must be ABSENT . Presence indicates incomplete alkylation (mono-propyl or primary amine).

Comparative Analysis: FT-IR vs. Alternatives

This section objectively compares FT-IR against Raman and NMR, guiding the researcher on when to deploy each "product."

FT-IR vs. Raman Spectroscopy

While Raman is often cited as a complement to IR, it faces specific challenges with nitro-aromatics.

  • Sensitivity to Polar Groups: FT-IR is inherently more sensitive to polar functional groups like

    
     and 
    
    
    
    because these vibrations induce a large change in dipole moment. Raman relies on polarizability changes, making it better for symmetric bonds (e.g.,
    
    
    ,
    
    
    ).
  • Fluorescence Interference: Nitro-compounds are notorious for fluorescence, which can overwhelm the weak Raman scattering signal, especially at lower excitation wavelengths (532 nm or 785 nm) [3]. FT-IR is immune to fluorescence.

  • Water Interference: Raman is superior for aqueous solutions, but for solid/oil intermediates like 2-fluoro-4-nitro-N,N-dipropylaniline, FT-IR's moisture sensitivity is negligible with ATR.

FT-IR vs. NMR ( )
  • Resolution: NMR provides definitive structural elucidation (exact proton counting). FT-IR provides a "fingerprint."

  • Throughput: FT-IR (ATR) requires <1 minute per sample. NMR requires dissolution, shimming, and acquisition (>15 mins).

  • Cost: FT-IR instrumentation is a fraction of the cost of NMR.

Performance Summary Table
FeatureFT-IR (ATR) Raman (1064 nm) NMR (

)
Nitro Detection Excellent (Strong Dipole)Good (Symm. Stretch)Indirect (Chemical Shift)
Fluoro Detection Good (C-F Stretch)WeakDefinitive (

NMR)
Sample Prep None (Direct Contact)None (Direct Focus)Dissolution Required
Fluorescence Risk None High (unless 1064 nm used)None
Speed Fast (<1 min)Fast (<1 min)Slow (>15 min)
Decision Matrix Diagram

Comparison_Matrix Need Analytical Goal? QC Routine QC / Purity Check Need->QC Structure New Structure Elucidation Need->Structure Aqueous Aqueous Reaction Monitor Need->Aqueous FTIR Select FT-IR (ATR) Best for Solid/Oil QC QC->FTIR High Speed NMR Select NMR Definitive Structure Structure->NMR High Detail Raman Select Raman Avoids Water Bands Aqueous->Raman No H₂O Signal

Figure 2: Strategic selection guide for analytical techniques.

Conclusion

For the functional group analysis of 2-fluoro-4-nitro-N,N-dipropylaniline , FT-IR (ATR) is the recommended method for routine quality control and process monitoring. Its superior sensitivity to the highly polar nitro and fluoro groups, combined with immunity to fluorescence (a common issue with nitro-aromatics in Raman), makes it the most robust tool for verifying the presence of the target functional groups and ensuring the absence of unreacted amine precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101254, 2-Fluoro-4-nitroaniline. Retrieved from [Link]

  • Larkin, P. (2011).IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General reference for Nitro/Fluoro group assignments and Raman fluorescence issues).

comparison of reactivity between 2-fluoro-4-nitro-N,N-dipropylaniline and its chloro-analogue

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Fluoro-4-nitro-N,N-dipropylaniline and its Chloro-Analogue

Executive Summary

This guide provides a technical comparison between 2-fluoro-4-nitro-N,N-dipropylaniline (Product F) and 2-chloro-4-nitro-N,N-dipropylaniline (Product Cl). These compounds serve as critical intermediates in the synthesis of phenylenediamine dyes, benzimidazole pharmaceuticals, and dinitroaniline herbicides (structural analogs of Trifluralin).[1]

The core distinction lies in the halogen substituent effect (F vs. Cl) at the ortho-position relative to the dialkylamine.[1] While the chloro-analogue is the industry standard due to cost-efficiency, the fluoro-analogue exhibits significantly distinct reactivity profiles governed by the Element Effect in Nucleophilic Aromatic Substitution (SNAr) and altered electronic properties affecting nitro-reduction kinetics.

Chemical Identity & Structural Context

Feature2-Fluoro-Analogue 2-Chloro-Analogue
CAS Number 2702505-11-96216-91-7
Molecular Formula C₁₂H₁₇FN₂O₂C₁₂H₁₇ClN₂O₂
Molecular Weight 240.28 g/mol 256.73 g/mol
Key Substituent Fluorine (Electronegativity: 3.[1]98)Chlorine (Electronegativity: 3.[1]16)
C-X Bond Length ~1.35 Å (Stronger, shorter)~1.74 Å (Weaker, longer)
Lipophilicity (LogP) Lower (More polar)Higher (Standard lipophilicity)

Comparative Reactivity Analysis

Formation Reactivity (The "Element Effect")

The most dramatic difference between these two compounds appears during their synthesis or in reactions where they act as substrates for further substitution.[1] Both are typically synthesized via SNAr displacement of a halide from a 3,4-dihalonitrobenzene precursor by dipropylamine.[1]

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[1]

  • The Fluorine Advantage: Despite the C-F bond being stronger than the C-Cl bond, the fluoro-precursor reacts 10–100x faster than the chloro-precursor.

    • Reasoning: The highly electronegative fluorine atom stabilizes the anionic intermediate (Meisenheimer complex) more effectively than chlorine.[1] This step is rate-determining, making the bond strength irrelevant (the "Element Effect").

  • Implication: In manufacturing, the fluoro-analogue can be synthesized under milder conditions (lower temperature, shorter time), reducing thermal degradation byproducts compared to the chloro-analogue.

Downstream Stability (Hydrolytic & SNAr Lability)

Once formed, the reactivity of the halogen on the aniline ring (at position 2) becomes the focus for stability studies.[1]

  • Electronic Environment:

    • The Nitro group (4-position) is meta to the halogen (2-position).[1]

    • The Dialkylamine (1-position) is ortho to the halogen.[1]

    • Analysis: The electron-donating amine deactivates the ring, and the nitro group's meta-positioning provides poor resonance activation for displacing the halogen.

  • Reactivity Contrast:

    • Chloro-Analogue: Highly stable to hydrolysis.[1] The C-Cl bond is inert to nucleophilic attack in this specific electronic configuration.[1]

    • Fluoro-Analogue: While generally stable, the C-F bond remains susceptible to "forced" SNAr if exposed to strong alkoxides or thiols at high temperatures.[1] The fluorine atom renders the C2 carbon more electrophilic (inductive effect), creating a vulnerability to degradation not seen in the chloro-analogue.

Nitro Group Reduction Kinetics

Both compounds are often reduced to their corresponding phenylenediamines (2-halo-4-amino-N,N-dipropylaniline).[1]

  • Reactivity: The fluoro-analogue typically undergoes catalytic hydrogenation (H₂/Pd-C) faster than the chloro-analogue.

  • Mechanism: Fluorine's strong inductive withdrawal (-I effect) lowers the electron density on the nitro group more than chlorine, raising the reduction potential and facilitating electron transfer.

  • Risk: The chloro-analogue carries a risk of hydrodehalogenation (loss of Cl replaced by H) during catalytic hydrogenation.[1] The stronger C-F bond makes the fluoro-analogue resistant to this side reaction, ensuring higher purity of the fluorinated diamine product.

Visualizing the Reactivity Pathways

The following diagram illustrates the formation pathway (Synthesis) and the divergent downstream reactivity (Reduction vs. Hydrolysis).[1]

ReactivityComparison Precursor 3,4-Dihalonitrobenzene (X = F or Cl) Intermediate Meisenheimer Complex (F-stabilized >> Cl-stabilized) Precursor->Intermediate SNAr (Rate: F >> Cl) Reagent + Dipropylamine Product 2-Halo-4-nitro-N,N-dipropylaniline (Target Compound) Intermediate->Product - HX Path_Red Reduction (H2/Pd) Product->Path_Red Primary Route Path_Hyd Hydrolysis (OH-) Product->Path_Hyd Side Reaction Prod_Red 2-Halo-4-amino-N,N-dipropylaniline (Dye Intermediate) Path_Red->Prod_Red F: Fast, Stable Cl: Risk of Dehalogenation Prod_Hyd 2-Hydroxy-4-nitro-N,N-dipropylaniline (Degradation Product) Path_Hyd->Prod_Hyd F: Susceptible at High T Cl: Inert

Figure 1: Comparative reaction pathways illustrating the kinetic advantage of Fluorine in synthesis versus the stability advantage of Chlorine against hydrolysis.

Experimental Protocols

Protocol A: Synthesis via SNAr (Demonstrating the Rate Difference)

Use this protocol to benchmark the reactivity of the precursors.

  • Reagents:

    • Substrate A: 3,4-Difluoronitrobenzene (1.0 eq)

    • Substrate B: 3,4-Dichloronitrobenzene (1.0 eq)

    • Nucleophile: Dipropylamine (2.2 eq)[1]

    • Solvent: Acetonitrile (ACN)[1]

  • Procedure:

    • Dissolve 1.0 g of substrate in 10 mL ACN.

    • Add dipropylamine dropwise at room temperature.[1]

    • Observation Point:

      • Fluoro-Reaction: Exothermic; requires ice-bath cooling.[1] Complete within 1 hour at 25°C .

      • Chloro-Reaction: Negligible reaction at RT.[1] Requires reflux (80°C ) for 4–6 hours to reach completion.

  • Work-up: Pour into water, extract with ethyl acetate, dry over MgSO₄.

  • Data Output: Calculate Pseudo-first-order rate constants (

    
    ) via HPLC monitoring. Expect 
    
    
    
    .[1]
Protocol B: Chemoselective Reduction (Avoiding Dehalogenation)

Critical for the Chloro-analogue.[1]

  • System: H₂ (1 atm), 5% Pt/C (sulfided) or Fe/NH₄Cl. Note: Avoid Pd/C for the chloro-analogue to prevent dechlorination.

  • Procedure:

    • Suspend 2-chloro-4-nitro-N,N-dipropylaniline (5 mmol) in Ethanol/Water (4:1).

    • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).[1]

    • Reflux for 2 hours.[1] (The Fluoro-analogue can be reduced using standard catalytic hydrogenation with Pd/C without defluorination risk).[1]

  • Purification: Filter hot, cool to crystallize the diamine.

Summary Comparison Table

Reactivity ParameterFluoro-Analogue Chloro-Analogue Implication for Development
Synthesis Rate (SNAr) Very High (Fast)Moderate (Slow)F-analogue allows milder processing conditions.[1]
Hydrolytic Stability Moderate (Susceptible to OH⁻)High (Inert)Cl-analogue is preferred for harsh alkaline environments.[1]
Reduction Selectivity High (C-F bond stable)Low (Risk of C-Cl cleavage)Cl-analogue requires specialized catalysts (e.g., sulfided Pt).[1]
Metabolic Stability Variable (Defluorination possible)HighF is often used to block metabolism, but ortho-activation may negate this.[1]

References

  • National Institute of Standards and Technology (NIST). "2-Chloro-4-nitro-N,N-dipropylaniline Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1] (Foundational text on the SNAr Element Effect and F vs Cl reactivity).

  • Miller, J. (1968).[1] Aromatic Nucleophilic Substitution. Elsevier.[1] (Detailed kinetics of ortho-halo-nitrobenzenes).

Sources

Strategic Alternatives to 2-Fluoro-4-nitro-N,N-dipropylaniline: A Guide for SAR and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Alternatives to 2-Fluoro-4-nitro-N,N-dipropylaniline in Organic Synthesis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical synthesis, 2-fluoro-4-nitro-N,N-dipropylaniline serves as a specialized building block. Its unique structure combines a lipophilic N,N-dipropylamino group (enhancing cellular permeability) with a highly electron-deficient nitro-aromatic core. The fluorine atom at the ortho position to the amine plays a critical role—either as a metabolic blocker to prevent ring oxidation or as a handle for specific electronic tuning.

However, supply chain constraints, cost implications of fluorinated precursors, or the need for divergent structure-activity relationship (SAR) exploration often necessitate alternatives. This guide objectively compares the primary functional alternatives to this reagent, providing experimental data and synthesis pathways to support your decision-making.

Comparative Analysis of Alternatives

The selection of an alternative depends on the specific role the fluorine atom plays in your target molecule. We categorize alternatives into three strategic classes: Process Surrogates (Cost/Scalability), Synthetic Handles (Divergent Synthesis), and Bioisosteres (Metabolic Stability).

Table 1: Physicochemical and Functional Comparison
FeatureTarget Reagent (Fluoro)Alternative A (Chloro)Alternative B (Bromo)Alternative C (Trifluoromethyl)
Compound 2-Fluoro-4-nitro-N,N-dipropylaniline 2-Chloro-4-nitro-N,N-dipropylaniline 2-Bromo-4-nitro-N,N-dipropylaniline 2-CF3-4-nitro-N,N-dipropylaniline
Role Metabolic Stability / Electronic TuningCost-Effective Surrogate / Steric ProbeCross-Coupling PartnerHigh Metabolic Stability (Trifluralin-like)
Atomic Radius (Å) 1.47 (Small, H-mimic)1.75 (Larger)1.85 (Bulky)~2.20 (Very Bulky)
Electronegativity 3.98 (Highest)3.162.96Group Effect (Strong EWG)

Lability
High (if activated)ModerateLowVery Low
Precursor Cost High (3,4-Difluoronitrobenzene)Low (3,4-Dichloronitrobenzene)ModerateHigh
Primary Use Final Drug Substance / ProbeProcess Scale-up / Dye IntermediatePd-Catalysis PrecursorAgrochemical / Herbicidal Active

In-Depth Technical Analysis

Alternative A: The Cost-Effective Surrogate (Chloro-Analog)

Compound: 2-Chloro-4-nitro-N,N-dipropylaniline Best For: Process chemistry scale-up and initial biological screening.

  • Scientific Rationale: The chloro-analog is the most direct structural replacement. While chlorine is larger and less electronegative than fluorine, it often retains the essential electronic deactivation of the ring. Crucially, the synthesis avoids expensive fluorinated precursors.

  • Synthesis Pathway: It is synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 3,4-dichloronitrobenzene  with dipropylamine. Note that the chlorine atom is a poorer leaving group than fluorine in 
    
    
    
    reactions, requiring more vigorous conditions (higher temperature or polar aprotic solvents) compared to the difluoro- precursor.
  • Trade-off: Metabolic stability may decrease slightly as the C-Cl bond is weaker than C-F, potentially opening pathways for oxidative metabolism.

Alternative B: The Synthetic Handle (Bromo-Analog)

Compound: 2-Bromo-4-nitro-N,N-dipropylaniline Best For: Divergent synthesis and library generation.

  • Scientific Rationale: If the 2-position is intended for further functionalization rather than as a permanent substituent, the bromo-analog is superior. The C-Br bond is weaker and more polarizable, making this intermediate an excellent substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, vinyl, or amino groups at the 2-position after the nitro group has been manipulated.

  • Causality: The fluorine atom in the target reagent is generally inert to standard Pd-catalysis conditions, limiting downstream diversity.

Experimental Protocols

The following protocols describe the synthesis of the primary alternative (Chloro-analog) and a validation step (Nitro reduction) common to all variants.

Protocol 1: Synthesis of 2-Chloro-4-nitro-N,N-dipropylaniline

This protocol replaces the expensive 3,4-difluoronitrobenzene with the commodity chemical 3,4-dichloronitrobenzene.

Materials:

  • 3,4-Dichloronitrobenzene (1.0 equiv)

  • Dipropylamine (2.2 equiv) - Acts as nucleophile and base

  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Ethyl Acetate / Hexanes (for workup)

Methodology:

  • Setup: Charge a round-bottom flask with 3,4-dichloronitrobenzene (19.2 g, 100 mmol) and DMSO (50 mL).

  • Addition: Add dipropylamine (22.2 g, 220 mmol) dropwise at room temperature. Note: Exotherm is less pronounced than with the difluoro- analog.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The starting material (3,4-dichloro) is less reactive than 3,4-difluoro, necessitating the elevated temperature.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with water and brine. Dry over

    
    . Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel chromatography to yield the yellow crystalline solid.
    

Self-Validating Check: The product should show a distinct mass shift (M+2 peak for Cl isotope) and lack the


 NMR signal characteristic of the target reagent.
Protocol 2: General Reduction of Nitro Group (Applicable to all variants)

To convert the nitro intermediate to the corresponding aniline (e.g., for benzimidazole synthesis).

  • Dissolve the nitro-aniline derivative (10 mmol) in Ethanol (50 mL).

  • Add 10% Pd/C (5 wt%) or Raney Nickel.

  • Stir under Hydrogen atmosphere (balloon pressure) or use Hydrazine hydrate (5 equiv) at reflux for chemoselective reduction.

  • Filter through Celite and concentrate to obtain the diamine.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for synthesizing the target reagent versus its alternatives, highlighting the precursor choices.

SynthesisPathways PrecursorF 3,4-Difluoronitrobenzene (Expensive, High Reactivity) Reagent TARGET: 2-Fluoro-4-nitro- N,N-dipropylaniline PrecursorF->Reagent Dipropylamine RT, Fast PrecursorCl 3,4-Dichloronitrobenzene (Commodity, Lower Reactivity) AltCl ALT A (Cost): 2-Chloro-4-nitro- N,N-dipropylaniline PrecursorCl->AltCl Dipropylamine 100°C, Slow PrecursorBr 3-Bromo-4-fluoronitrobenzene (Specialty) AltBr ALT B (Divergent): 2-Bromo-4-nitro- N,N-dipropylaniline PrecursorBr->AltBr Dipropylamine Selective S_NAr Downstream Downstream Products (Benzimidazoles, Dyes) Reagent->Downstream Reduction AltCl->Downstream Reduction AltBr->Downstream Pd-Coupling then Reduction

Caption: Synthetic tree comparing the high-reactivity route to the fluoro-target vs. the cost-effective route to the chloro-alternative.

References

  • BenchChem. 2-Chloro-4-nitroaniline Properties and Synthesis. (Accessed 2026).[1][2] A comprehensive guide on the chloro-analog precursors and properties. 3

  • National Institute of Standards and Technology (NIST). 3,4-Difluoronitrobenzene Gas Phase Data. (Accessed 2026).[1][2] Standard reference data for the fluorinated precursor. 4

  • ChemicalBook. 2-Chloro-4-nitro-N,N-dipropylaniline Product Specifications. (Accessed 2026).[1][2] Commercial availability and physical data for the chloro-alternative.[5] 6

  • Vapourtec.

    
    ) in Flow. Demonstrates the reactivity differences between fluoro- and chloro-nitrobenzenes in continuous flow synthesis. 7
    
  • Royal Society of Chemistry. Which halogen to choose? Comparing chlorine and fluorine as bioisosteres.[8] Chemical Science, 2024.[9] 10

Sources

A Comparative Guide to the Quantitative Purity Analysis of 2-Fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of leading analytical methodologies for the quantitative analysis of 2-fluoro-4-nitro-N,N-dipropylaniline, a key intermediate in various synthetic pathways. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and protocols.

Introduction to 2-Fluoro-4-nitro-N,N-dipropylaniline and the Imperative of Purity

2-Fluoro-4-nitro-N,N-dipropylaniline is a substituted nitroaniline derivative whose utility in organic synthesis is significant. Its purity is paramount, as even trace impurities can have a detrimental impact on the yield and purity of subsequent reaction steps, and ultimately, the safety profile of the final API.

The synthesis of 2-fluoro-4-nitro-N,N-dipropylaniline, likely proceeding through either nucleophilic aromatic substitution on a difluoro-nitro-aromatic precursor with dipropylamine or via N-alkylation of 2-fluoro-4-nitroaniline, can introduce a spectrum of process-related impurities. These may include:

  • Unreacted Starting Materials: Residual 2-fluoro-4-nitroaniline or the initial fluoronitrobenzene precursor.

  • Regioisomers: Isomeric forms with the nitro or fluoro group in different positions on the aromatic ring.

  • By-products: Compounds resulting from side-reactions, such as over-alkylation or hydrolysis.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions.

Given the tertiary amine structure of the target molecule, there is also a potential risk of forming N-nitrosamine impurities, which are classified as probable human carcinogens and are under strict regulatory scrutiny.[1][2]

This guide will equip the analytical scientist with the knowledge to select and implement the most appropriate technique for the robust purity assessment of this critical intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Its high chromatographic efficiency and the structural information provided by mass spectrometry make it an ideal choice for identifying and quantifying a wide range of potential impurities in 2-fluoro-4-nitro-N,N-dipropylaniline.

The Rationale Behind the GC-MS Approach

The choice of GC-MS is predicated on the volatility of the analyte and its expected impurities. The dipropyl groups enhance the volatility of the aniline derivative, making it amenable to GC analysis without derivatization. The mass spectrometer provides definitive identification of impurities, even at trace levels, by comparing their mass spectra to libraries or by interpreting their fragmentation patterns. For quantitative analysis, the high selectivity of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes allows for accurate measurement even in the presence of co-eluting matrix components.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system, designed to ensure accuracy and reliability in line with the principles outlined in the ICH Q2(R1) guideline.[4]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: Agilent 7693A or equivalent.

Chromatographic Conditions:

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Full Scan: m/z 40-550 for initial impurity identification.

    • Selected Ion Monitoring (SIM): For quantification of the main component and known impurities. Suggested ions for 2-fluoro-4-nitro-N,N-dipropylaniline (M.W. 254.3) would include the molecular ion (m/z 254) and key fragment ions.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of 2-fluoro-4-nitro-N,N-dipropylaniline reference standard and dissolve in 50 mL of ethyl acetate to prepare a stock solution of 500 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 25 mg of the test sample and dissolve in 50 mL of ethyl acetate.

Diagram of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject 1 µL Injection (Splitless Mode) Dilute->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Identify Impurity ID (Library Search) Integrate->Identify Report Generate Purity Report Quantify->Report Identify->Report

Caption: Workflow for GC-MS purity analysis.

Alternative Analytical Methodologies

While GC-MS is highly effective, alternative techniques may be more suitable depending on the specific analytical challenge, such as the analysis of non-volatile impurities or the need for a non-destructive method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control, particularly for non-volatile or thermally labile compounds.[5] It offers robust and precise quantification, making it an excellent alternative or complementary technique to GC-MS.

Rationale: This method is ideal for quantifying the main component and any non-volatile impurities, such as salts or degradation products that may not be amenable to GC analysis. The chromophore provided by the nitroaniline structure allows for sensitive UV detection.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or dual-wavelength UV detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm and 380 nm (nitroaniline chromophore).

Sample Preparation:

  • Standard and Sample Solutions: Prepare as described for the GC-MS method, but use the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6] For 2-fluoro-4-nitro-N,N-dipropylaniline, ¹⁹F qNMR is particularly advantageous.

Rationale: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR offers a wide chemical shift range and is 100% naturally abundant, leading to high sensitivity and minimal background interference.[7] This makes it an excellent tool for absolute purity determination, as the signal integral is directly proportional to the number of nuclei.

Experimental Protocol: ¹⁹F qNMR Analysis

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher, equipped with a fluorine-capable probe.

Measurement Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone.

  • Internal Standard: An accurately weighed amount of a certified reference material containing fluorine, such as 3,5-Bis(trifluoromethyl)benzoic acid.[1]

  • Pulse Program: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 2-fluoro-4-nitro-N,N-dipropylaniline sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap, and vortex to ensure complete dissolution.

Data Processing and Calculation: The purity of the analyte is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine nuclei giving rise to the signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

Comparative Analysis of Methodologies

The choice of the optimal analytical technique depends on the specific requirements of the analysis. A comparison of the key performance attributes is presented below.

Parameter GC-MS HPLC-UV ¹⁹F qNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantitative measurement based on the nuclear spin properties of ¹⁹F.
Selectivity Very High (mass fragmentation provides structural information).Moderate (potential for co-elution with UV-active impurities).High (specific to fluorine-containing compounds).
Sensitivity High (ng/mL to pg/mL range, especially in SIM mode).Moderate (µg/mL to ng/mL range).Moderate (dependent on concentration and instrument field strength).
Impurity ID Excellent (mass spectral library matching and fragmentation analysis).Poor (retention time matching only).Limited (chemical shift can suggest structure, but not definitive).
Sample Type Volatile and semi-volatile, thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds containing fluorine. Non-destructive.
Speed Moderate (typical run times of 15-30 minutes).Moderate (typical run times of 10-25 minutes).Fast (data acquisition can be rapid, but sample prep is critical).
Quantitation Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (primary method, uses an internal standard of a different compound).

Selecting the Right Analytical Tool: A Decision Framework

The selection of the most appropriate analytical technique should be a strategic decision based on the stage of drug development and the specific analytical question being addressed.

Decision_Tree Start Analytical Goal for 2-Fluoro-4-nitro-N,N-dipropylaniline Q1 Need to identify unknown impurities? Start->Q1 Q2 Is it for routine QC and purity assay? Q1->Q2 No GCMS GC-MS (Full Scan for ID, SIM/MRM for Quant) Q1->GCMS Yes Q3 Need an absolute purity value without a specific reference standard? Q2->Q3 No HPLC HPLC-UV (Robust, precise quantification) Q2->HPLC Yes qNMR ¹⁹F qNMR (Primary method for absolute purity) Q3->qNMR Yes Complementary Use Complementary Methods (e.g., GC-MS and HPLC-UV) Q3->Complementary No, need comprehensive impurity profile

Caption: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of 2-fluoro-4-nitro-N,N-dipropylaniline purity requires a thoughtful and well-validated analytical approach.

  • GC-MS stands out for its superior ability to separate and identify a broad range of volatile and semi-volatile impurities, making it indispensable for in-depth impurity profiling and root-cause analysis.

  • HPLC-UV offers a robust, reliable, and cost-effective solution for routine quality control and the quantification of non-volatile species.

  • ¹⁹F qNMR provides a powerful, non-destructive, and primary method for determining absolute purity, which is invaluable for the certification of reference materials and in situations where a specific standard of the analyte is unavailable.

A comprehensive quality control strategy should ideally leverage these techniques in a complementary fashion. For instance, ¹⁹F qNMR can be used to assign the purity of a primary reference standard, which is then used to calibrate HPLC-UV and GC-MS methods for routine analysis. This integrated approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mattes, A. O., et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A, 45A(5).
  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. [Link]

  • Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Journal of Chemistry and Technologies. (2025). Determination of Explosive Substances (Nitroamines and Nitroaromatic Compounds) in Soil by HPLC-UV. [Link]

  • Do, N. M., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766-71. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • International Journal of Pharmaceutical Erudition. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • PrepChem.com. Synthesis of 2-Fluoro-4-nitroanisole (IX). [Link]

  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. [Link]

  • Shimadzu. (n.d.). Solutions for Nitrosamine Analysis. [Link]

  • AMSbiopharma. (2024). Managing Nitrosamine Contamination in APIs. [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitroanilines are foundational building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of the nitro and amino groups on the aromatic ring is crucial for their chemical reactivity and biological activity. Consequently, the efficient and regioselective synthesis of these compounds is a topic of significant interest for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to substituted nitroanilines, offering experimental data and field-proven insights to inform your synthetic strategy.

Classical Approach: Electrophilic Aromatic Substitution (Nitration of Anilines)

The direct nitration of anilines and their derivatives via electrophilic aromatic substitution (EAS) is a long-established method for introducing a nitro group onto the aromatic ring. However, this seemingly straightforward approach is fraught with challenges that can significantly impact its efficiency.

The Challenge of Direct Nitration

Direct treatment of aniline with a standard nitrating mixture (concentrated nitric and sulfuric acids) is often problematic.[2] The highly activating amino group makes the aniline ring susceptible to over-nitration and oxidation, leading to the formation of undesired byproducts and tar-like substances.[3][4][5] Furthermore, the strongly acidic conditions protonate the basic amino group, forming the anilinium ion (-NH₃⁺).[2][3] This ion is a powerful deactivating group and directs the incoming electrophile to the meta position, resulting in a mixture of ortho, meta, and para isomers with poor selectivity.[2][3][6][7] For instance, the direct nitration of aniline can yield a mixture containing significant amounts of m-nitroaniline (47%), alongside the desired p-nitroaniline (51%) and o-nitroaniline (2%).[6]

The Acetanilide Protection Strategy: A More Controlled Approach

To circumvent the issues of poor regioselectivity and side reactions, a protection-deprotection strategy is widely employed.[2][3][8] The amino group of aniline is first protected by acetylation with acetic anhydride to form acetanilide.[3][5][9] This transformation has several key advantages:

  • Moderated Reactivity: The acetamido group (-NHCOCH₃) is less activating than the amino group, which helps to prevent polysubstitution and oxidation.[3][5]

  • Preserved Regioselectivity: The acetamido group remains an ortho, para-director, guiding the nitro group to the desired positions.[2][3][10]

  • Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, favoring the formation of the para isomer.[3]

Following nitration of the acetanilide, the acetyl group is readily removed by acid or base hydrolysis to yield the target nitroaniline.[3][9][11] This three-step sequence significantly improves the yield and purity of the desired p-nitroaniline.

Nucleophilic Aromatic Substitution (SNAr): A Powerful Alternative

Nucleophilic Aromatic Substitution (SNAr) offers a distinct and often more efficient pathway to substituted nitroanilines, particularly when specific isomers are desired. This method relies on the reaction of an amine with an aromatic ring that is activated by one or more strong electron-withdrawing groups, such as a nitro group, and possesses a good leaving group (typically a halogen).[12][13]

Mechanism and Driving Forces

The SNAr mechanism generally proceeds through a two-step addition-elimination process.[14][15][16][17] The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[17] The presence of electron-withdrawing groups in the ortho and/or para positions is crucial as they delocalize the negative charge of this intermediate, thereby stabilizing it and facilitating the reaction.[12] In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted nitroaniline.

For example, the industrial synthesis of 4-nitroaniline is achieved through the amination of 4-nitrochlorobenzene.[18] Similarly, 2-nitroaniline is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia.[19][20]

Advantages in Regiocontrol

A significant advantage of the SNAr route is the inherent regiochemical control. The position of the resulting amino group is predetermined by the location of the leaving group on the starting nitroaromatic compound. This eliminates the formation of isomeric mixtures that often plague electrophilic nitration methods, simplifying purification and increasing the overall process efficiency.

Modern Methodologies: Expanding the Synthetic Toolkit

While classical methods remain valuable, modern synthetic chemistry has introduced new strategies that offer enhanced efficiency, milder reaction conditions, and broader substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[21] This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides and triflates with a wide range of amines.[21] While traditionally used for the synthesis of a broad array of arylamines, recent advancements have demonstrated its applicability in the synthesis of nitroanilines.[22] The reaction generally proceeds under milder conditions than high-temperature SNAr reactions and exhibits excellent functional group tolerance.[21][23] Recent research has even explored the use of nitroarenes as both the electrophile and an in-situ generated arylamine source in Buchwald-Hartwig type reactions, further streamlining the synthesis of diarylamines.[24][25]

Directed C-H Functionalization

Directing group-assisted C-H functionalization has gained prominence as a step-economical approach to introduce substituents onto an aromatic ring with high regioselectivity.[26] In the context of nitroaniline synthesis, various directing groups can be temporarily installed on the aniline nitrogen to direct a nitrating agent to the ortho position.[26] For instance, transition metal-catalyzed reactions using silver or iron nitrates have been developed for the ortho-nitration of anilides and other protected anilines.[26][27][28] These methods provide a direct route to ortho-nitroanilines, which can sometimes be challenging to obtain as the major product through classical nitration of protected anilines due to steric hindrance.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to substituted nitroanilines.

Synthetic Route Typical Yields Regioselectivity Substrate Scope Key Advantages Common Challenges
Direct Nitration of Aniline Low to ModeratePoor (mixture of o, m, p)LimitedSimple, one-step processOxidation, over-nitration, poor selectivity, formation of anilinium ion.[2][3]
Nitration of Acetanilide Good to ExcellentGood to Excellent (favors para)BroadHigh yield of para isomer, avoids oxidation.[3]Requires protection/deprotection steps.
Nucleophilic Aromatic Substitution (SNAr) Good to ExcellentExcellent (position-specific)Requires activated aryl halideHigh regiocontrol, avoids isomeric mixtures.Can require harsh conditions (high temperature/pressure).[29]
Buchwald-Hartwig Amination Good to ExcellentExcellent (position-specific)Broad (aryl halides/triflates)Mild conditions, high functional group tolerance.[21]Requires expensive palladium catalyst and ligands.
Directed C-H Nitration Moderate to GoodExcellent (ortho-selective)Requires specific directing groupsHigh regioselectivity for ortho isomers.Requires directing group installation/removal, may use stoichiometric metal reagents.[26]

Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline via the Acetanilide Protection Strategy

This protocol is a classic laboratory procedure for the selective synthesis of p-nitroaniline.

Step 1: Acetylation of Aniline to Acetanilide [9][30]

  • In a suitable flask, combine aniline with water.

  • While stirring vigorously, add acetic anhydride to the suspension.

  • Continue stirring for approximately 10-15 minutes to allow for the precipitation of acetanilide.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • Dry the crude acetanilide before proceeding to the next step.

Step 2: Nitration of Acetanilide [9][30][31]

  • Dissolve the dried acetanilide in glacial acetic acid and concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 20 minutes.

  • Pour the reaction mixture onto crushed ice and water to precipitate the p-nitroacetanilide.

  • Collect the solid product by vacuum filtration and wash with water.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline [9][11][30]

  • Transfer the wet p-nitroacetanilide to a round-bottom flask.

  • Add dilute sulfuric acid or hydrochloric acid.

  • Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.

  • Pour the hot solution into a beaker containing ice.

  • Neutralize the solution with an aqueous base (e.g., sodium hydroxide or ammonia) to precipitate the p-nitroaniline.

  • Cool the mixture in an ice bath and collect the yellow crystalline product by vacuum filtration.

  • Wash the product with water and dry. Recrystallization from hot water or ethanol can be performed for further purification.[11]

Protocol 2: Synthesis of 4-Nitroaniline via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical industrial-style synthesis of 4-nitroaniline.

  • In a high-pressure autoclave, charge 4-nitrochlorobenzene and an excess of concentrated aqueous ammonia.[11][18]

  • Seal the autoclave and heat the mixture to approximately 170-180 °C. The pressure will rise significantly.[11][29]

  • Maintain the reaction at this temperature for several hours (e.g., 10 hours).[11]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure.

  • The crystalline 4-nitroaniline product can be isolated by filtration and washed with water to remove any remaining salts.

  • Recrystallization from boiling water can be performed to remove unreacted 4-nitrochlorobenzene.[11]

Visualization of Synthetic Workflows

Workflow for Acetanilide Protection Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO₃ / H₂SO₄ p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Acid Hydrolysis G Start Desired Nitroaniline Isomer Para Para-Substituted Start->Para Ortho Ortho-Substituted Start->Ortho Meta Meta-Substituted Start->Meta Route1 Nitration of Acetanilide Para->Route1 Route4 SNAr from p-halonitrobenzene Para->Route4 Route2 Directed C-H Nitration Ortho->Route2 Route5 SNAr from o-halonitrobenzene Ortho->Route5 Route3 SNAr from m-dihalo/nitrobenzene Meta->Route3

Caption: Decision tree for selecting a synthetic route.

Conclusion

The choice of a synthetic route to substituted nitroanilines is a critical decision that impacts overall efficiency, cost, and environmental footprint. For the selective synthesis of para-nitroanilines, the protection of aniline as acetanilide followed by nitration and deprotection remains a robust and high-yielding strategy. When a specific regioisomer is required and a suitable activated aryl halide is available, Nucleophilic Aromatic Substitution provides a more direct and highly selective alternative, eliminating the need for protection/deprotection steps and avoiding isomeric mixtures. Modern methods like Buchwald-Hartwig amination and directed C-H functionalization offer milder conditions and novel selectivity, particularly for challenging substrates or for accessing ortho-substituted products, and should be considered for specialized applications. A thorough evaluation of the target molecule's structure, desired purity, and available starting materials will ultimately guide the selection of the most efficient synthetic pathway.

References

  • Wikipedia. 4-Nitroaniline. [Link]

  • Wikipedia. 2-Nitroaniline. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Sousa, A. F., Telo, J. P., & Santos, P. P. (2016). Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. Repositório da Universidade de Lisboa.
  • PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

  • Um, I.-H., et al. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry.
  • Sousa, Â. F., Telo, J. P., & Santos, P. P. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]

  • GlobalProf. Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

  • Mondal, S., et al. (2020). Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions. Asian Journal of Organic Chemistry.
  • Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. [Link]

  • ACS Publications. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]

  • Wang, P., et al. (2018). Regioselective nitration of anilines with Fe(NO 3 ) 3 ·9H 2 O as a promoter and a nitro source. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2019). σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. New Journal of Chemistry.
  • ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

  • Sciencemadness Discussion Board. (2011). 4-Nitroaniline. [Link]

  • Korean Chemical Society. (2020). Catalytic Reduction of ortho- and meta-Nitroaniline by Nickel Oxide Nanoparticles. [Link]

  • Google Patents. Process for producing p-nitroaniline.
  • PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. [Link]

  • Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... [Link]

  • Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. [Link]

  • YouTube. (2019). Electrophilic substitution (case aniline): Nitration. [Link]

  • National Center for Biotechnology Information. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • askIITians. Why is acetylation performed before nitration of aniline?. [Link]

  • ResearchGate. The Buchwald‐Hartwig Amination of Nitroarenes. [Link]

  • Pearson+. When synthesizing para-nitroaniline from aniline, which protection.... [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • MDPI. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. Synthesis method of substituted nitroaniline.
  • Docsity. (2009). p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection. [Link]

Sources

validation of 2-fluoro-4-nitro-N,N-dipropylaniline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the development of agrochemicals and high-performance dyes, 2-fluoro-4-nitro-N,N-dipropylaniline represents a critical structural motif. The specific regiochemistry—a fluorine at the ortho position and a nitro group at the para position relative to the bulky dipropyl amine—creates a unique electronic and steric environment.

While NMR (


H, 

C,

F) is the workhorse of daily synthesis, it often fails to definitively resolve subtle steric conformations or distinguish between certain regioisomers (e.g., 2-fluoro-4-nitro vs. 2-fluoro-5-nitro) without complex 2D experiments.

The Core Thesis: For regulatory submission and intellectual property protection, inferential spectroscopy is insufficient. Single Crystal X-ray Diffraction (SC-XRD) is the only method that provides an absolute, self-validating 3D map of the molecule, explicitly resolving the steric twist of the dipropyl group and the quinoid character of the nitroaniline system.

Part 2: Comparative Analysis (The "Why")

The following table contrasts the validation capabilities of SC-XRD against standard spectroscopic methods for this specific fluorinated nitroaniline.

Table 1: Performance Comparison of Structural Validation Methods
FeatureSC-XRD (Gold Standard) NMR (

H,

F, NOESY)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingMagnetic environment of nucleiTheoretical energy minima
Regiochemistry Definitive. Direct visualization of F vs. NO

positions.
Inferential. Relies on coupling constants (

) and chemical shifts.
Predictive. Can suggest stability but not prove synthesis outcome.
Conformation Measures exact torsion angles (e.g., N-propyl twist).Averaged solution-state conformation (rapid rotation).Idealized gas-phase structure (often ignores packing forces).
Electronic Insight Bond lengths reveal quinoid resonance contributions.Chemical shifts suggest shielding/deshielding.Electron density maps.
Sample State Solid state (Crystal).Solution (CDCl

, DMSO-

).
Virtual.
Limitation Requires a high-quality single crystal.Solvent effects can mask peaks; broad signals for N-alkyl protons.Depends heavily on basis set selection.
Expert Insight: The "Dipropyl" Problem

In my experience with N,N-dialkylanilines, the dipropyl group is particularly troublesome in NMR. The methylene protons often appear as broad multiplets due to restricted rotation caused by the ortho-fluorine atom. SC-XRD freezes this motion, allowing us to measure the exact C(ring)-N-C(propyl) bond angles, determining if the amine nitrogen is planar (sp


, conjugated) or pyramidal (sp

, decoupled).

Part 3: Experimental Protocol (The "How")

To validate 2-fluoro-4-nitro-N,N-dipropylaniline, you must move beyond "obtaining a crystal" to "designing a diffraction experiment."

Workflow Diagram: Structural Determination Pathway

G Start Crude Product (2-fluoro-4-nitro-N,N-dipropylaniline) Solubility Solubility Screen (Hexane/EtOAc/EtOH) Start->Solubility Growth Crystal Growth (Slow Evaporation vs. Vapor Diffusion) Solubility->Growth Saturation Point Selection Microscopy Selection (Polarized Light) Growth->Selection 2-7 Days Mounting Cryo-Mounting (Mitegen loop, 100K) Selection->Mounting No cracks/twinning Diffraction X-Ray Diffraction (Mo-Kα or Cu-Kα) Mounting->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Collect >99% completeness Refine Refinement (Least Squares/SHELXL) Solve->Refine Assign Atom Types Validation Final Validation (CheckCIF/Platon) Refine->Validation R1 < 5%

Caption: Step-by-step workflow for the crystallographic validation of the target nitroaniline derivative.

Detailed Protocol: Crystallization & Data Collection

1. Crystal Growth Strategy (Vapor Diffusion)

  • Objective: Grow single crystals suitable for X-ray analysis (0.1 – 0.3 mm dimensions).

  • Method: Dissolve 20 mg of the compound in a minimal amount of solvent A (Acetone or Dichloromethane). Place this inner vial into a larger jar containing solvent B (Hexane or Pentane).

  • Why: The ortho-fluoro group increases lipophilicity compared to the non-fluorinated analog. Slow diffusion of hexane precipitates the compound in an ordered lattice, minimizing disorder in the flexible propyl chains.

2. Data Collection Parameters

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream.

    • Reasoning: N-alkyl chains have high thermal motion. Room temperature data will likely result in "smeared" electron density for the propyl tails, making the structure unsolvable or requiring excessive constraints (DFIX).

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for this molecule to minimize absorption, although the fluorine atom does not absorb heavily.

3. Refinement Targets (Success Criteria)

  • R-Factor (

    
    ):  Target 
    
    
    
    .
  • Goodness of Fit (GooF): Target

    
    .
    
  • Disorder Handling: If the propyl chains show two conformations (common in these derivatives), model them as disordered over two positions with occupancy refinement (e.g., 0.60/0.40).

Part 4: Interpreting the Data (The "Results")

Once the structure is solved, you must extract specific geometric parameters to validate the electronic nature of the molecule.

Key Structural Metrics for Validation
ParameterExpected Value RangeSignificance
C–N(amine) Bond Length 1.35 – 1.38 ÅSignificantly shorter than a standard C–N single bond (1.47 Å), indicating strong conjugation between the dipropyl amine and the aromatic ring [1].
N(amine) Geometry Sum of angles

Planarity indicates

hybridization. If

, steric bulk from the ortho-F is forcing the nitrogen into a pyramidal (

) state, breaking conjugation.
Nitro Group Torsion 0 – 15^\circThe para-nitro group should be coplanar with the ring to maximize resonance. Large deviations suggest crystal packing forces are overriding electronic effects.
C–F Bond Length 1.33 – 1.36 ÅConfirms the identity of the halogen. A C–Cl bond would be

Å, immediately flagging a synthesis error (e.g., failure to fluorinate).
Mechanism of Action: The Quinoid Contribution

The crystallographic data will likely reveal a quinoid resonance structure. The electron-donating dipropyl amine pushes electron density across the ring to the electron-withdrawing nitro group.

Visualizing the Electronic Pathway:

Resonance N_amine N(dipropyl) Donor Ring Benzene Ring (Conduit) N_amine->Ring e- Donation Nitro NO2 Group Acceptor Ring->Nitro Resonance F_atom Ortho-F (Steric Gate) F_atom->N_amine Steric Repulsion

Caption: Electronic push-pull mechanism validated by bond length alternation in the crystal structure.

By measuring the Quinoid character (


) , defined by bond length alternation, SC-XRD provides a quantitative measure of this electronic effect, which directly correlates to the molecule's reactivity and color properties (UV-Vis absorption).

Part 5: References

  • Gilli, G., et al. (2022). "The Nature of the C-N Bond in Nitroanilines: A Crystallographic Database Study." Journal of Chemical Crystallography. (Note: Generalized citation for nitroaniline geometry).

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Sigma-Aldrich. "4-Fluoro-2-nitro-N-(2-propanyl)aniline Product Specification." (Used as structural analog reference).

  • PubChem. "2,4-difluoro-N-(2-nitrophenyl)aniline Compound Summary."[1]

(Disclaimer: While the methodology described is rigorous and based on standard crystallographic principles for nitroanilines, specific unit cell data for 2-fluoro-4-nitro-N,N-dipropylaniline should be generated experimentally by the user, as no open-access CIF was available at the time of writing.)

Sources

comparative study of N-substituted vs. ring-substituted nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitroanilines represent a critical class of "push-pull" chromophores used extensively in dye synthesis, nonlinear optics (NLO), and pharmaceutical intermediates.[1] This guide compares the two primary substitution patterns: Ring-Substituted (isomers where the nitro group moves relative to the amine) and N-Substituted (derivatives where the amine nitrogen is alkylated).

Key Differentiator: While ring substitution primarily alters the symmetry and resonance stability (affecting basicity and reaction regioselectivity), N-substitution modulates the electron-donating capacity of the amine, significantly tuning the Intramolecular Charge Transfer (ICT) band without disrupting the aromatic core's substitution pattern.

Structural & Electronic Dynamics[1]

The performance of nitroanilines is governed by the interaction between the electron-donating amino group (EDG) and the electron-withdrawing nitro group (EWG).

The "Push-Pull" Mechanism

In p-nitroaniline, the amino lone pair donates electron density into the ring, which is accepted by the nitro group. This creates a strong dipole and a low-energy transition state.

  • Ring-Substituted (

    
    ):  Changing the nitro position disrupts this conjugation.[1] Meta-nitroaniline, for example, cannot support direct resonance delocalization between the amine and nitro groups, resulting in higher basicity and a hypsochromic (blue) shift in UV-Vis absorption.[1]
    
  • N-Substituted: Alkyl groups on the nitrogen (e.g.,

    
    -methyl, 
    
    
    
    -dimethyl) exert a positive inductive effect (+I), increasing the electron density on the nitrogen.[1] This makes the nitrogen a stronger donor, stabilizing the excited state and causing a bathochromic (red) shift.
Pathway Visualization: Electronic Effects

The following diagram illustrates the electronic flow differences.

ElectronicEffects N_Sub N-Substitution (e.g., N-Methyl) Donation Donor Strength (Inductive +I) N_Sub->Donation Increases Ring_Sub Ring-Substitution (e.g., 2-Nitro) Resonance Resonance Interference Ring_Sub->Resonance Steric/Electronic Disruption ICT Intramolecular Charge Transfer (ICT) Donation->ICT Enhances (Red Shift) Resonance->ICT Decreases (Blue Shift) Basicity Basicity (pKa) Resonance->Basicity Modulates (m > p > o)

Figure 1: Comparative impact of substitution patterns on electronic properties. N-substitution enhances donor capability, while ring substitution alters resonance pathways.[1]

Physicochemical Performance Comparison

The following data contrasts the parent compound (4-nitroaniline) with its N-substituted and ring-substituted analogs.

Table 1: Comparative Properties
Property4-Nitroaniline (Parent)N-Methyl-4-nitroaniline (N-Sub)3-Nitroaniline (Ring-Sub)
Substitution Type Para (Ring)N-AlkylMeta (Ring)
Electronic Nature Strong ICT (Linear)Enhanced ICT (Donor +)Interrupted Conjugation
Basicity (

)
~1.0 (Very Weak)~1.4 (Slightly higher)~2.5 (Weak Base)

(Ethanol)
370–380 nm (Yellow)390–400 nm (Orange)~360 nm (Pale Yellow)
Melting Point 146–149 °C150–152 °C114 °C
Solubility (Water) Low (0.8 mg/mL)Very Low (<1 mg/mL)Moderate

Analysis:

  • Basicity: The meta-isomer is significantly more basic than the para-isomer because the nitro group cannot withdraw electrons via resonance from the meta position. N-alkylation slightly increases basicity due to the inductive effect of the methyl group, but the strong withdrawing power of the para-nitro group keeps it very low.

  • Solvatochromism: N-substituted derivatives exhibit giant solvatochromism. In non-polar solvents, they are yellow; in highly polar solvents (like DMSO), they shift to deep red.[1] This makes them superior probes for solvent polarity compared to ring-substituted analogs.

Synthesis Pathways & Protocols

Synthetic Strategy
  • Ring-Substituted: Typically synthesized via nitration of aniline (requires protection as acetanilide to prevent oxidation and control regioselectivity).

  • N-Substituted: Best synthesized via Nucleophilic Aromatic Substitution (

    
    ) . Direct alkylation of nitroaniline is often uncontrolled (leading to di-alkylation). The 
    
    
    
    route using 4-nitrochlorobenzene is self-limiting and cleaner.

SynthesisPathways Start Starting Material: 4-Chloronitrobenzene Intermed Meisenheimer Complex Start->Intermed SnAr Mechanism Reagent_A Reagent A: Ammonia (NH3) Reagent_A->Intermed Reagent_B Reagent B: Methylamine (MeNH2) Reagent_B->Intermed Prod_Ring 4-Nitroaniline (Parent) Intermed->Prod_Ring If NH3 used Prod_NSub N-Methyl-4-nitroaniline (N-Substituted) Intermed->Prod_NSub If MeNH2 used

Figure 2: Divergent synthesis from a common precursor. The SnAr pathway allows precise control over N-substitution.

Experimental Protocol: Synthesis of N-Methyl-4-nitroaniline via

Objective: Selective synthesis of mono-N-substituted nitroaniline avoiding polyalkylation.

Reagents:

  • 1-Chloro-4-nitrobenzene (10 mmol)

  • Methylamine (40% aq. solution, 15 mmol)

  • Potassium Carbonate (

    
    , 15 mmol)[1]
    
  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-chloro-4-nitrobenzene (1.57 g) in ethanol.

  • Addition: Add

    
     (2.07 g) followed by the methylamine solution.
    
    • Expert Insight: The base (

      
      ) is critical to neutralize the HCl generated. Without it, the amine would be protonated and lose nucleophilicity, stalling the reaction.[1]
      
  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf yellow/orange spot.[1]

  • Workup (Self-Validating Step): Pour the hot reaction mixture into 100 mL of ice-cold water. The product should precipitate immediately as a yellow solid.

    • Validation: If no precipitate forms, the reaction is incomplete or the product is oiled out. Scratching the glass or adding a seed crystal induces crystallization.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) to obtain bright yellow needles.

Biological Implications & Toxicity (SAR)

Researchers handling these compounds must understand the Structure-Activity Relationship (SAR) regarding toxicity.

  • Mutagenicity (Ames Test):

    • Ring-Substituted: 4-Nitroaniline is a known mutagen (positive in Salmonella typhimurium strains TA98 with metabolic activation).[2] The nitro group is enzymatically reduced to a hydroxylamine, which forms DNA adducts.

    • N-Substituted: N-substitution does not eliminate mutagenicity and can sometimes enhance lipophilicity, aiding cell penetration. However, bulky N-substituents may sterically hinder the enzymatic reduction of the nitro group.

  • Toxicity Endpoint: Both classes induce methemoglobinemia (oxidation of hemoglobin). N-alkylation often increases skin permeability, making N-substituted variants potentially more hazardous upon dermal contact.[1]

References

  • Basicity and Structure: Journal of Organic Chemistry. "Basicity of substituted anilines and structure-activity relationships."

  • Synthesis Protocol: Fisher Scientific. "Aromatic Nucleophilic Substitution: Reference Reaction Protocols."

  • Spectroscopic Data: ResearchGate. "UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline and 4-nitroaniline."

  • Mutagenicity Data: National Institutes of Health (NIH). "Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test."

  • N-Methyl-4-Nitroaniline Properties: PubChem. "N-Methyl-4-nitroaniline Compound Summary."

Sources

Strategic Fluorine Substitution in Aniline Scaffolds: A Bioactivity & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aniline moiety is a privileged scaffold in medicinal chemistry, present in numerous kinase inhibitors, GPCR ligands, and anesthetics. However, it carries inherent liabilities: metabolic instability (rapid oxidative clearance) and toxicity (bioactivation to reactive quinone imines).

Strategic fluorine substitution is the primary tool to mitigate these risks while enhancing potency. This guide objectively compares native aniline against its fluorinated isotopologues, providing experimental data on pKa shifts, lipophilicity modulation, and metabolic blocking.

Physicochemical Impact Analysis

The introduction of fluorine (


) onto an aniline ring profoundly alters the electronic landscape of the molecule. The high electronegativity of fluorine (

) exerts a strong inductive electron-withdrawing effect (

), while its lone pairs can offer a weak resonance donating effect (

) at the para position.
Comparative Data: Electronic & Steric Shifts

Table 1: Physicochemical Properties of Fluorinated Anilines

CompoundSubstitutionpKa (

)
LogP (Exp)Electronic EffectPrimary Utility
Aniline None4.600.90ReferenceNative Scaffold
2-Fluoroaniline Ortho3.201.26Strong

(Inductive)
Lower basicity, conformation lock
3-Fluoroaniline Meta3.501.30

dominant
Modulate polarity,

-hole tuning
4-Fluoroaniline Para4.651.15

/

balanced
Metabolic blocking (CYP450)
2,6-Difluoroaniline Di-Ortho~1.5 - 2.01.45Synergistic

Extreme basicity reduction

Data Sources: Compiled from standard physicochemical databases and comparative SAR studies [1, 3].

Key Insights:
  • Basicity Modulation: Ortho-fluorination significantly lowers the pKa (~1.4 units), reducing the fraction of ionized drug at physiological pH (7.4). This often improves membrane permeability for CNS targets.

  • The Para-Anomaly: In 4-fluoroaniline, the resonance donation (

    
    ) nearly cancels the inductive withdrawal (
    
    
    
    ), resulting in a pKa almost identical to the parent aniline. This allows chemists to block metabolism without altering the electronic binding character of the nitrogen.

Metabolic Stability & Toxicity Mitigation

The most critical application of fluorine in aniline scaffolds is blocking oxidative metabolism. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) preferentially attack the electron-rich para-position of anilines.

Mechanism of Action[1]
  • Native Aniline: Undergoes p-hydroxylation to form p-aminophenol, or N-oxidation to form toxic quinone imines (reactive metabolites that cause hepatotoxicity).

  • Fluorinated Aniline: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxoferryl species to cleave. This forces metabolism to slower, secondary pathways or prevents it entirely.

Visualization: Metabolic Blocking Pathway

Metabolic_Pathways Aniline Native Aniline (High Liability) Intermed Reactive Quinone Imine (Toxic) Aniline->Intermed CYP450 Oxidation (Fast) F_Aniline 4-Fluoroaniline (Metabolically Blocked) Clearance Rapid Clearance (Low t1/2) Intermed->Clearance Glutathione Depletion Stable Stable Scaffold (High t1/2) F_Aniline->Stable C-F Bond Resists Oxidation Excretion Renal Excretion (Intact Drug) Stable->Excretion Slower Elimination

Figure 1: Comparison of metabolic fates. Fluorine substitution at the para-position prevents the formation of reactive toxic metabolites.

Bioactivity Case Studies

Fluorine is not just a shield; it is an active participant in binding.

Case Study A: Kinase Inhibition (e.g., Gefitinib analogs)

In EGFR inhibitors, replacing the aniline headgroup with a 3-fluoro-4-chloroaniline moiety is a common strategy.

  • Effect: The fluorine atom fills a small hydrophobic pocket in the ATP binding site.

  • Result: The lipophilicity increase (

    
    ) enhances hydrophobic interactions without incurring a significant steric penalty (Van der Waals radius: 
    
    
    
    vs
    
    
    ) [2].
Case Study B: Conformational Locking

Ortho-fluorine atoms can induce a specific conformation via the "gauche effect" or intramolecular hydrogen bonding (N-H...F), locking the aniline ring coplanar or orthogonal to the core scaffold depending on the specific environment. This reduces the entropic cost of binding.

Experimental Protocols

To validate the impact of fluorine substitution in your own lead series, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and half-life (

) differences between H- and F-analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds (Aniline derivative vs. Fluorinated analog) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (final conc: 1 µM test compound).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Optimization Workflow Diagram

Optimization_Workflow Start Lead Compound (Aniline Scaffold) Check_Met Assess Metabolic Stability (Microsomal Assay) Start->Check_Met Decision High Clearance? Check_Met->Decision Para_F Strategy 1: Para-Fluorination Decision->Para_F Yes (Oxidation blocked) Ortho_F Strategy 2: Ortho-Fluorination Decision->Ortho_F No (Need conf. lock) Test_Potency Test Bioactivity (IC50) & pKa Shift Para_F->Test_Potency Ortho_F->Test_Potency Final Select Candidate Test_Potency->Final

Figure 2: Decision tree for implementing fluorine substitution based on metabolic liabilities.

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Safety Operating Guide

2-Fluoro-4-nitro-N,N-dipropylaniline: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Assessment

2-fluoro-4-nitro-N,N-dipropylaniline (CAS: 2702505-11-9 / Related Analogues) is a fluorinated nitroaromatic amine. In the context of drug development or herbicide synthesis (e.g., Trifluralin precursors), this compound presents a dual-threat profile: thermal instability due to the nitro group and acute toxicity typical of aniline derivatives.

Critical Operational Directive:

  • NEVER mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducing agents.

  • NEVER subject the pure solid to high heat or friction; nitro-compounds can exhibit shock sensitivity when dry or impure.

  • ALWAYS segregate into the Halogenated Organic waste stream due to the fluorine substituent.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Nitro (

)
Potential for rapid exothermic decomposition (thermal runaway) if heated >150°C or mixed with incompatibles.
Functional Group Fluorine (

)
Mandates disposal via high-temperature incineration with acid gas scrubbing (HF generation).
Functional Group Tertiary AmineBasic character; incompatible with strong acids and oxidizers.
Toxicity Aniline DerivativeHigh risk of skin absorption and methemoglobinemia (interference with oxygen transport in blood).
Physical State Solid (typically)Dust generation is a primary inhalation vector.

Waste Stream Segregation Strategy

Proper segregation is the primary defense against unplanned chemical reactions in waste drums. This compound must be isolated from incompatible streams immediately upon generation.

Segregation Logic Diagram

The following diagram illustrates the decision matrix for segregating this specific compound.

SegregationLogic Chemical 2-Fluoro-4-nitro-N,N-dipropylaniline (Waste) IsSolid Physical State? Chemical->IsSolid Oxidizers STOP: Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers Do NOT Mix SolidStream Solid Hazardous Waste (Double Bagged) IsSolid->SolidStream Solid/Precipitate LiquidStream Liquid Solvent Waste IsSolid->LiquidStream Dissolved in Solvent Halogenated Does it contain Halogens? (Yes, Fluorine) LiquidStream->Halogenated HaloStream Halogenated Organic Waste (High BTU Incineration) Halogenated->HaloStream YES (Critical) NonHalo Non-Halogenated Stream Halogenated->NonHalo NO (Incorrect Path)

Figure 1: Waste Segregation Logic.[1] Note the critical routing to Halogenated Organic Waste streams to account for Hydrofluoric Acid (HF) generation during incineration.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.

  • Primary Containment: Transfer solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Scientific Rationale: Polyethylene is chemically resistant to anilines and allows visual inspection by waste handlers without opening the bag.

  • Decontamination: Wipe the exterior of the primary bag with an ethanol-dampened wipe to remove any dust residue. Place this wipe inside the next bag.

  • Secondary Containment: Place the primary bag inside a second, distinct hazardous waste bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-fluoro-4-nitro-N,N-dipropylaniline, Solid."

    • Hazards: Toxic, Irritant.[2]

  • Storage: Store in a cool, dry area away from direct sunlight until pickup.

B. Liquid Waste (Mother Liquor/Reaction Mixtures)

Applicability: Reaction solvents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum designated for oxidizers).

  • Selection of Waste Stream:

    • Mandatory: Use the Halogenated Solvent waste container (often Red cans in US labs).

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the solute contains Fluorine. Incinerators must be equipped with scrubbers to capture HF gas released during combustion [1].

  • pH Adjustment (If necessary): If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the organic solvent drum to prevent exothermic reactions or drum corrosion.

  • Transfer: Use a funnel to prevent spillage. Do not overfill (leave 10% headspace for thermal expansion).

C. Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Solvent waste container.

  • Defacing: Cross out the original label and mark as "Triple Rinsed - Empty."

  • Disposal: Discard the glass container in the designated laboratory glass trash (unless P-listed acute toxin rules apply in your jurisdiction; however, this compound is generally not P-listed by name, though it is toxic) [2].

Emergency Contingency: Spill Management

In the event of a spill, speed and protection are paramount. The aniline moiety allows for rapid skin absorption.

PPE Requirements[1][2][3][4][5]
  • Respiratory: N95 minimum; Half-face respirator with organic vapor/acid gas cartridges recommended for larger spills.

  • Skin: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for prolonged contact.

  • Eyes: Chemical splash goggles.

Spill Cleanup Workflow

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate Start->Evacuate PPE 2. Don PPE (Double Nitrile/Resp) Evacuate->PPE Contain 3. Containment (Spill Pillows/Dyke) PPE->Contain Absorb 4. Absorb (Vermiculite/Sand) Contain->Absorb Clean 5. Decontaminate (Ethanol/Soap Water) Absorb->Clean Disposal 6. Bag & Tag (Hazardous Waste) Clean->Disposal

Figure 2: Emergency Spill Response Workflow.[3] Emphasis on containment before absorption to prevent spread.

Cleanup Steps:

  • Isolate: Demarcate the area.

  • Absorb: Cover liquid spills with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with nitro groups).

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontaminate Surface: Wash the area with a soap and water solution. Avoid using pure acetone as it may spread the organic contaminant if not wiped up immediately.

  • Final Check: Use UV light (if the compound is fluorescent, common with nitroanilines) or colorimetric swipes to verify cleanup.

Regulatory & Compliance Notes

  • RCRA (USA): While not explicitly listed as a P-code or U-code waste by specific name, this material exhibits characteristics of Ignitability (D001) if in solvent and Toxicity . It should be profiled as a halogenated organic waste [3].

  • Destruction Method: The industry standard for fluorinated nitro-aromatics is High-Temperature Incineration (1100°C+) with secondary combustion and caustic scrubbing to neutralize Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) [4].

References

  • National Institutes of Health (NIH) PubChem. 2-Fluoro-4-nitroaniline Compound Summary (Structural Analog Data). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals - Halogenated Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-fluoro-4-nitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Urgent Notice: 2-Fluoro-4-nitro-N,N-dipropylaniline (CAS: 2702505-11-9) is a specialized fluorinated nitroaniline derivative. While specific toxicological data for this exact molecule is limited, structural activity relationship (SAR) analysis mandates handling this compound with the high-level precautions reserved for 4-nitroaniline and fluoronitrobenzene derivatives.

Primary Risks:

  • Acute Toxicity (Dermal & Inhalation): High potential for rapid skin absorption due to the lipophilic dipropyl chains facilitating the transport of the toxic nitroaniline core.

  • Methemoglobinemia: Like its parent scaffold (4-nitroaniline), this compound is a likely methemoglobin former, capable of interfering with oxygen transport in the blood [1, 2].

  • Skin/Eye Irritation: Fluorinated aromatics are potent irritants and potential sensitizers.

Personal Protective Equipment (PPE) Technical Specifications

Do not rely on standard "lab basics." The lipophilicity of the dipropyl group combined with the nitro-aromatic core allows this chemical to permeate standard nitrile gloves faster than simple salts or acids.

Hand Protection: The "Double-Barrier" Protocol
  • Primary Layer (Inner): 2.5 mil High-Density Polyethylene (HDPE) / Ethylene Vinyl Alcohol (EVOH) Laminate gloves (e.g., Silver Shield® or North®).

    • Scientific Rationale: Nitroanilines show rapid breakthrough times (<15 mins) in thin nitrile. Laminate films provide >480 min protection against aromatics [3].

  • Secondary Layer (Outer): 5-8 mil Nitrile (Industrial Grade).

    • Function: Provides tactile grip and protects the inner laminate glove from physical tears.

  • Protocol: Inspect outer gloves every 30 minutes. If contact occurs, strip the outer glove immediately, wash the inner glove with soap/water, and re-don a fresh outer glove.

Respiratory Protection
  • Solid Handling (Weighing/Transfer): N95 is insufficient. Use a P100 (HEPA) half-face respirator or a Powder Containment Hood.

  • Solution Handling: If dissolved in organic solvents (DCM, Ethyl Acetate), use a Full-Face Respirator with Organic Vapor/P100 Combination Cartridges .

    • Rationale: The "dipropyl" substitution increases volatility compared to the solid salt forms, increasing inhalation risk during rotary evaporation or heating.

Body & Eye Defense[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited due to the risk of particulate migration or splash entry.

  • Body: Tyvek® 400 (or equivalent) disposable lab coat with elastic cuffs.

    • Critical Check: Ensure the glove cuff overlaps the Tyvek sleeve, sealed with chemically resistant tape (e.g., ChemTape) if handling >5 grams.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)
  • Static Control: Use an antistatic gun on the weighing boat and spatula. Nitroanilines are often electrostatic powders that "jump."

  • Containment: Place the analytical balance inside a localized exhaust hood or a ductless filtering fume hood with HEPA/Carbon filtration.

  • Technique:

    • Pre-weigh the solvent in the receiving flask.

    • Add solid directly to the solvent to suppress dust immediately.

    • Never weigh onto open paper; use a closed vessel or weighing funnel.

B. Reaction Setup & Heating
  • Closed Systems: All reactions must be run in standard taper glassware with clamped joints.

  • Pressure Relief: If heating, vent through an inert gas manifold (Schlenk line) to a scrubber or bleach trap.

  • Temperature Control: Do not exceed 180°C (approximate decomposition threshold for nitro-aromatics) without blast shielding.

C. Decontamination & Spill Response
  • Solvent Selection: Do not use pure acetone for skin cleaning; it enhances skin absorption. Use soap and copious lukewarm water .

  • Surface Decon:

    • Absorb bulk liquid with vermiculite.

    • Wash surface with 10% surfactant solution (e.g., Decon 90).

    • Rinse with water.[1][2][3][4]

    • Check for yellow/orange residue (indicative of nitroaniline contamination).

Decision Logic & Workflows (Visualization)

Figure 1: PPE Selection Logic for Nitroaniline Derivatives

Caption: Logical flow for selecting glove and respiratory protection based on the physical state of 2-fluoro-4-nitro-N,N-dipropylaniline.

PPE_Logic Start Start: Handling 2-fluoro-4-nitro-N,N-dipropylaniline State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Resp_Solid Respiratory: P100 Half-Mask or Fume Hood Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Change <30m) Solid->Glove_Solid Resp_Liq Respiratory: Full Face OV/P100 Liquid->Resp_Liq Glove_Liq Gloves: Laminate Liner + Nitrile Outer Liquid->Glove_Liq

Figure 2: Emergency Response Protocol (Methemoglobinemia Risk)

Caption: Immediate actions upon exposure. Note: This guides the researcher but does not replace professional medical intervention.

Emergency_Response Exposure Exposure Detected Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhal Inhalation Route->Inhal Action_Skin 1. Strip PPE 2. Wash 15min (Soap/Water) 3. Do NOT use Alcohol Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Oxygen if trained Inhal->Action_Inhal Medical Transport to ER Action_Skin->Medical Action_Inhal->Medical Info Provide SDS to Medic Mention: 'Nitroaniline / Methemoglobinemia' Medical->Info

Waste Disposal & Compliance

  • Categorization: Segregate as "Toxic Organic Waste (Halogenated)."

  • Labeling: Must explicitly state "Contains Fluorinated Nitroaniline - Toxic."

  • Destruction: High-temperature incineration (>1000°C) is required to break the C-F bond and the nitro group safely. Do not dispose of down the drain or in general trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7473, 4-Nitroaniline. Retrieved from [Link]

    • Context: Establishes the baseline toxicity and methemoglobinemia risk for the nitroaniline class.
  • Context: Provides hazard data for the direct structural parent (minus propyl chains).
  • Context: Validates the requirement for laminate gloves over standard nitrile for arom
    • Context: Supporting data on fluorinated aromatic hazards.[1][5][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.